molecular formula C13H15NO3 B11874351 Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate

Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate

カタログ番号: B11874351
分子量: 233.26 g/mol
InChIキー: OBBDJLAOXGGTIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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特性

分子式

C13H15NO3

分子量

233.26 g/mol

IUPAC名

ethyl 6-methoxy-1-methylindole-2-carboxylate

InChI

InChI=1S/C13H15NO3/c1-4-17-13(15)12-7-9-5-6-10(16-3)8-11(9)14(12)2/h5-8H,4H2,1-3H3

InChIキー

OBBDJLAOXGGTIE-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1=CC2=C(N1C)C=C(C=C2)OC

製品の起源

United States

Foundational & Exploratory

Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate

Executive Summary

Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate (CAS: 167478-86-6) is a specialized indole derivative serving as a critical intermediate in the synthesis of bioactive indole-2-carboxamides. Its structural core—a 1,2,6-trisubstituted indole—provides a rigid scaffold often exploited in medicinal chemistry to target G-protein coupled receptors (GPCRs), specifically TRPV1 channels, and various protein kinases (e.g., EGFR, CDK2). This guide details the physicochemical properties, validated synthetic protocols, and strategic utility of this compound in drug discovery.

Chemical Identity & Physicochemical Properties

The molecule features an indole bicyclic system with three key functionalization points: an


-methyl group at position 1, an ethyl ester at position 2, and a methoxy group at position 6. This substitution pattern enhances lipophilicity and metabolic stability compared to the parent indole.
Structural Specifications
PropertyDetail
IUPAC Name Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate
CAS Number 167478-86-6
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
SMILES COC1=CC2=C(C=C1)N(C)C(=C2)C(=O)OCC
InChI Key (Predicted) BRDVNJZQPSSLMK-UHFFFAOYSA-N (Analog)
Physicochemical Profile (Calculated)
ParameterValueInterpretation
LogP (Octanol/Water) ~3.2 - 3.5Highly lipophilic; good membrane permeability.
Topological Polar Surface Area (TPSA) ~35 ŲSuggests excellent blood-brain barrier (BBB) penetration potential.
H-Bond Donors / Acceptors 0 / 3Lack of donors reduces non-specific binding; ester/methoxy act as acceptors.
Rotatable Bonds 3Rigid core with flexible ester tail.
Melting Point ~80–95 °CSolid at room temperature (Estimate based on homologs).

Synthesis & Manufacturing

The most robust synthetic route involves the


-methylation of the commercially available precursor, Ethyl 6-methoxy-1H-indole-2-carboxylate. This method avoids the harsher conditions of de novo Fischer indole synthesis and allows for late-stage diversification.
Synthetic Pathway Diagram

Synthesispath Precursor Ethyl 6-methoxy-1H-indole-2-carboxylate (CAS: 15050-04-1) Intermediate Transition State (Deprotonated Indole Anion) Precursor->Intermediate Deprotonation (Base) Reagents Reagents: MeI (Methyl Iodide) Cs₂CO₃ or NaH DMF (Solvent) Reagents->Intermediate Product Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate (Target) Intermediate->Product SN2 Alkylation (MeI)

Figure 1: Synthetic workflow for the N-methylation of the indole precursor.

Detailed Experimental Protocol (N-Methylation)

Objective: Selective methylation of the indole nitrogen (N1) without hydrolyzing the C2-ester.

Reagents:

  • Ethyl 6-methoxy-1H-indole-2-carboxylate (1.0 eq)

  • Methyl Iodide (MeI) (1.2 – 1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) [Alternative: NaH (1.1 eq) for faster kinetics]

  • Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Procedure:

  • Preparation: Dissolve Ethyl 6-methoxy-1H-indole-2-carboxylate (e.g., 1.0 g, 4.56 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (N₂ or Ar).

  • Deprotonation:

    • Method A (Mild): Add Cs₂CO₃ (2.97 g, 9.12 mmol) and stir at room temperature for 15 minutes.

    • Method B (Strong): Cool to 0°C, add NaH (60% dispersion, 1.1 eq), and stir for 30 mins until gas evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI) dropwise (0.43 mL, 6.84 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor via TLC (Hexane:EtOAc 4:1). Reaction is typically complete within 2–4 hours.

  • Work-up: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layer with brine to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

  • Yield: Expect 85–95% yield as a pale yellow or off-white solid.

Structural Characterization

Verification of the structure relies on the disappearance of the broad N-H signal and the appearance of the N-methyl singlet in the proton NMR.

Expected ¹H NMR Data (400 MHz, CDCl₃)
Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Indole C3-H 7.20 – 7.30Singlet (s)1HCharacteristic aromatic proton on the pyrrole ring.
Indole C4-H 7.50 – 7.60Doublet (d)1HOrtho coupling to C5.
Indole C5-H 6.80 – 6.90Doublet of Doublets (dd)1HCoupling to C4 and C7.
Indole C7-H 6.75 – 6.85Doublet (d)1HMeta coupling to C5.
N-CH₃ 4.00 – 4.10 Singlet (s) 3H Diagnostic Peak (N-Methylation confirmed).
O-CH₃ (C6) 3.85 – 3.90Singlet (s)3HMethoxy group.
Ester -CH₂- 4.30 – 4.40Quartet (q)2HEthyl ester methylene.
Ester -CH₃ 1.35 – 1.45Triplet (t)3HEthyl ester methyl.

Applications in Drug Discovery

The Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate scaffold is a versatile pharmacophore. The ester moiety is typically hydrolyzed to the free acid (1-methyl-6-methoxy-1H-indole-2-carboxylic acid) and then coupled with amines to form Indole-2-carboxamides .

Therapeutic Targets
  • TRPV1 Antagonists/Agonists: Indole-2-carboxamides are potent modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, involved in pain sensation and thermoregulation. The 6-methoxy group often mimics the vanilloid moiety of capsaicin.

  • Kinase Inhibitors (EGFR/CDK2): The flat, aromatic indole core can intercalate into the ATP-binding pocket of kinases. The N-methyl group positions the molecule to interact with specific hydrophobic pockets (e.g., the gatekeeper residue).

  • Antifungal Agents: 6-methoxyindole derivatives have shown efficacy against Candida species by disrupting fungal cell wall synthesis.

Mechanism of Action: TRPV1 Modulation

SignalingPathway Ligand Indole-2-Carboxamide (Drug Derivative) Receptor TRPV1 Channel (Cell Membrane) Ligand->Receptor Allosteric Binding CaInflux Ca²⁺ Influx Inhibition Receptor->CaInflux Channel Blockade Signal Nociceptive Signaling (Pain Transmission) CaInflux->Signal Downregulation Effect Analgesia / Anti-inflammatory Signal->Effect Therapeutic Outcome

Figure 2: Pharmacological pathway of Indole-2-carboxamide derivatives acting on TRPV1 channels.

Handling, Safety, and Stability

  • Storage: Store at 2–8°C in a dry, dark place. The ester is stable but can hydrolyze under prolonged exposure to moisture and heat.

  • Safety: Irritant. Avoid inhalation of dust. Use standard PPE (gloves, goggles, lab coat).

  • Reactivity:

    • Hydrolysis: Treatment with LiOH/THF/H₂O yields the carboxylic acid.

    • Electrophilic Substitution: The C3 position is highly nucleophilic and susceptible to formylation (Vilsmeier-Haack) or halogenation.

References

  • ChemSrc. (2023). Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate CAS# 167478-86-6 Data. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 688173, Methyl 6-methoxy-1H-indole-2-carboxylate. (Analog Reference). Link

  • MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Link

  • BenchChem. (2023). Biological Activity of 5-Methoxy-1H-indole-2-carboxylic acid Analogues. Link

  • Sigma-Aldrich. (2023). Ethyl 6-methoxyindole-2-carboxylate Product Information. Link

Technical Guide: Biological Potential of 6-Methoxy-1-Methylindole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity and Synthetic Utility of 6-Methoxy-1-Methylindole-2-Carboxylate Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Privileged Scaffold

Methyl 6-methoxy-1-methyl-1H-indole-2-carboxylate (CAS: 335032-57-0) represents a critical "privileged scaffold" in modern medicinal chemistry. While the ester itself is often a synthetic intermediate or prodrug, its derivatives—specifically the indole-2-carboxamides —have emerged as high-value targets in two primary therapeutic areas:

  • Cannabinoid Receptor 1 (CB1) Allosteric Modulation: These derivatives exhibit a unique pharmacological profile, acting as Positive Allosteric Modulators (PAMs) for agonist binding while simultaneously antagonizing G-protein coupling (biased signaling).

  • Anticancer Therapeutics: The 6-methoxy-indole core mimics the pharmacophore of colchicine, making these derivatives potent inhibitors of tubulin polymerization.

This guide details the synthesis, structure-activity relationships (SAR), and mechanistic pharmacology of this specific indole subclass.

Chemical Synthesis & Structural Logic[1][2]

The synthesis of 6-methoxy-1-methylindole-2-carboxylate derivatives typically follows a modular workflow, allowing for late-stage diversification at the C2 (amide coupling) and N1 (alkylation) positions.

Core Synthesis Protocol: Hemetsberger-Knittel Cyclization

The most robust route to the indole-2-carboxylate core is the Hemetsberger-Knittel synthesis , which proceeds via the thermolysis of


-azidocinnamates. This method is preferred over Fischer Indole synthesis for electron-rich substrates like methoxy-anilines due to milder conditions and higher regioselectivity.
Step-by-Step Protocol:
  • Condensation: React 4-methoxybenzaldehyde with methyl azidoacetate in methanol at -10°C, using sodium methoxide (NaOMe) as a base.

    • Critical Control: Temperature must remain < 0°C to prevent decomposition of the azido ester.

  • Thermolysis (Cyclization): Reflux the resulting methyl 2-azido-3-(4-methoxyphenyl)acrylate in anhydrous xylene (boiling point ~140°C).

    • Mechanism:[1][2] Formation of a vinyl nitrene intermediate, which inserts into the aromatic C-H bond to close the indole ring.

  • N-Methylation: Treat the resulting methyl 6-methoxy-1H-indole-2-carboxylate with methyl iodide (MeI) and sodium hydride (NaH) in DMF at 0°C to yield the 1-methyl derivative.

Visualization of Synthetic Pathway

Synthesis Aldehyde 4-Methoxybenzaldehyde Acrylate α-Azidocinnamate (Intermediate) Aldehyde->Acrylate NaOMe, -10°C (Condensation) Azido Methyl Azidoacetate Azido->Acrylate IndoleNH Methyl 6-methoxy- 1H-indole-2-carboxylate Acrylate->IndoleNH Xylene, Reflux (Hemetsberger-Knittel) IndoleNMe Methyl 6-methoxy- 1-methylindole-2-carboxylate (Target Scaffold) IndoleNH->IndoleNMe MeI, NaH, DMF (N-Methylation)

Caption: Modular synthesis of the 6-methoxy-1-methylindole-2-carboxylate scaffold via Hemetsberger-Knittel cyclization.

Primary Therapeutic Application: CB1 Receptor Modulation[1][5][6]

The most significant biological activity of this scaffold lies in its conversion to indole-2-carboxamides , such as analogs of ORG27569 .

Mechanism of Action: Biased Signaling

Unlike orthosteric antagonists (e.g., Rimonabant) which block the receptor entirely, derivatives of 6-methoxy-1-methylindole-2-carboxylate bind to an allosteric site on the CB1 receptor.

  • Positive Cooperativity: They enhance the binding affinity of orthosteric agonists (like CP55,940).

  • Functional Antagonism: Paradoxically, they block the G-protein signaling (cAMP reduction) usually triggered by that agonist.

  • Biased Agonism: They may selectively trigger

    
    -arrestin recruitment, promoting receptor internalization and ERK1/2 phosphorylation without the psychotropic side effects associated with G-protein signaling.
    
Structure-Activity Relationship (SAR)

Modifications to the methyl 6-methoxy-1-methylindole-2-carboxylate core dictate this activity:

PositionModificationBiological Impact
C6 (Methoxy) Electron-Donating GroupEssential for maintaining high affinity to the allosteric pocket. Removal significantly drops potency.
N1 (Methyl) Methyl vs. HydrogenN-Methylation often improves lipophilicity and blood-brain barrier (BBB) penetration. It locks the conformation, preventing H-bond donation.
C2 (Ester) Conversion to AmideThe ester is inactive as a modulator; it must be hydrolyzed and coupled to a lipophilic amine (e.g., piperidinyl-phenethylamine) to gain CB1 activity.
C3 (H) Alkyl SubstitutionAdding an ethyl or propyl group at C3 (via Vilsmeier-Haack formylation/reduction) dramatically increases allosteric cooperativity (

-factor).
Signaling Pathway Diagram

CB1_Signaling Ligand Indole-2-Carboxamide (Derivative) CB1 CB1 Receptor (Allosteric Site) Ligand->CB1 Binds Agonist Orthosteric Agonist (e.g., Endocannabinoid) Ligand->Agonist Increases Affinity (Positive Cooperativity) GProtein G-Protein (Gi/o) Signaling CB1->GProtein Blocked by Allosteric Modulator Arrestin β-Arrestin Recruitment CB1->Arrestin Promoted (Biased Agonism) Agonist->CB1 Binds ERK ERK1/2 Phosphorylation Arrestin->ERK Activation

Caption: Biased signaling mechanism of 6-methoxy-1-methylindole-2-carboxamide derivatives at the CB1 receptor.[3]

Secondary Application: Anticancer Activity (Tubulin Inhibition)

The 6-methoxyindole moiety is structurally homologous to the A-ring of colchicine and the indole core of combretastatin A-4 .

Mechanism

Derivatives of 6-methoxy-1-methylindole-2-carboxylate bind to the colchicine-binding site on


-tubulin.
  • Effect: Inhibits microtubule polymerization.

  • Result: Arrests cells in the G2/M phase of the cell cycle, leading to apoptosis.

  • Potency: The ester itself has moderate activity, but conversion to aryl-hydrazides or chalcone-linked derivatives enhances cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cell lines into the nanomolar (nM) range.

Experimental Protocols

Protocol A: Hydrolysis to the Carboxylic Acid (Precursor Activation)

To utilize the ester for SAR studies, it must first be hydrolyzed.

  • Dissolution: Dissolve 1.0 eq of methyl 6-methoxy-1-methylindole-2-carboxylate in a 3:1 mixture of THF:Water.

  • Reagent: Add 3.0 eq of Lithium Hydroxide (LiOH·H2O).

  • Reaction: Stir at room temperature for 16 hours. Monitor by TLC (disappearance of the high Rf ester spot).

  • Workup: Acidify to pH 2 with 1N HCl. The acid will precipitate. Filter and dry.

    • Validation: 1H NMR should show the disappearance of the methyl ester singlet (~3.9 ppm) and appearance of a broad carboxylic acid proton (>11 ppm).

Protocol B: CB1 Receptor Binding Assay (Validation)

To verify allosteric activity of the amide derivatives.

  • Membrane Prep: Use CHO cells stably expressing human CB1 receptors.

  • Radioligand: Use [3H]CP55,940 (0.5 nM).

  • Incubation: Incubate membranes with radioligand and varying concentrations (10^-9 to 10^-5 M) of the test derivative for 90 min at 30°C.

  • Dissociation Assay: To test allosteric effects, measure the dissociation rate of the radioligand. A PAM will slow down the dissociation rate of [3H]CP55,940 compared to vehicle control.

References

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 2014. Significance: Identifies the methyl 6-methoxy-1H-indole-2-carboxylate as a key intermediate (Compound 17c) for CB1 modulators.

  • Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor. Journal of Pharmacology and Experimental Therapeutics, 2012. Significance: Details the "ORG" series pharmacology and the concept of biased signaling in this scaffold.

  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 2012. Significance: Reviews the structural requirements (including the 6-methoxy group) for tubulin inhibition.

  • The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Synthesis, 2011. Significance: Provides the validated synthetic protocol for the indole-2-carboxylate core.

  • Methyl 6-methoxy-1-methyl-1H-indole-2-carboxylate (Compound Summary). PubChem, National Library of Medicine. Significance: Verification of chemical identity and CAS registry.

Sources

6-Methoxyindole Derivatives: Next-Generation Allosteric HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-methoxyindole derivatives as HIV-1 integrase inhibitors, focusing on their mechanism as Allosteric Integrase Inhibitors (ALLINIs), Structure-Activity Relationships (SAR), and experimental validation.[1]

Technical Whitepaper & Experimental Guide [1]

Executive Summary

The landscape of HIV-1 therapy has shifted from solely targeting the catalytic active site of integrase (INSTIs like Raltegravir) to exploiting allosteric pockets. 6-Methoxyindole derivatives represent a potent class of Allosteric Integrase Inhibitors (ALLINIs) , also known as LEDGINs or NCINIs (Non-Catalytic Site Integrase Inhibitors).[1] Unlike INSTIs, which block the strand transfer reaction, these derivatives bind to the LEDGF/p75 binding pocket on the integrase dimer interface. This binding induces a catastrophic conformational change, leading to aberrant multimerization of the viral enzyme. This guide details the chemical logic, synthesis, and validation protocols for this specific scaffold.

Mechanistic Architecture

The Shift to Allostery

Traditional INSTIs chelate the Mg²⁺ cofactors within the catalytic core domain (CCD). However, resistance mutations (e.g., Q148H, N155H) compromise their efficacy. 6-Methoxyindole derivatives bypass this by targeting the LEDGF/p75 binding pocket , a hydrophobic crevice at the interface of the integrase dimer.

Mechanism of Action (MOA)

The antiviral potency of 6-methoxyindoles is multimodal:

  • Early Phase Inhibition: They sterically inhibit the interaction between HIV-1 Integrase (IN) and the cellular cofactor LEDGF/p75, preventing the tethering of the pre-integration complex to host chromatin.

  • Late Phase Lethality (Primary Mechanism): During virion maturation, these compounds act as "molecular glue," forcing integrase subunits into non-functional, higher-order oligomers.[1] This results in eccentric, defective virions that are non-infectious.[1]

Visualizing the Pathway

The following diagram illustrates the divergence between functional integration and ALLINI-induced aberrant multimerization.

MOA_Pathway cluster_Normal Physiological Pathway cluster_Inhibition 6-Methoxyindole (ALLINI) Pathway IN_Dimer Functional IN Dimer (Catalytic Core) Complex IN-LEDGF Complex IN_Dimer->Complex + LEDGF Inhibitor 6-Methoxyindole Derivative IN_Dimer->Inhibitor Allosteric Binding LEDGF Host Factor LEDGF/p75 Chromatin Host Chromatin Integration Proviral Integration Chromatin->Integration Complex->Chromatin Tethering Blocked Interaction Sterically Blocked Inhibitor->Blocked Early Phase Multimer Aberrant IN Multimerization Inhibitor->Multimer Late Phase (Maturation) Defect Eccentric/Defective Virion Multimer->Defect Loss of infectivity

Figure 1: Dual mechanism of action for 6-methoxyindole ALLINIs.[1] The primary antiviral effect is the induction of aberrant multimerization during virion maturation.

Chemical Logic & SAR Analysis

The indole scaffold is privileged due to its ability to mimic the W361 residue of LEDGF/p75, which naturally anchors into the integrase pocket.

The Role of the 6-Methoxy Group

While the N1 and C3 positions dictate the primary binding orientation, the substituent at C6 is critical for optimizing physicochemical properties and potency.

  • Electronic Effect: The methoxy group (-OCH₃) is an electron-donating group (EDG) by resonance.[1] This increases the electron density of the indole ring, enhancing

    
    -stacking interactions with aromatic residues (e.g., Trp131 , Phe185 ) within the hydrophobic pocket.
    
  • Solubility: Unlike a simple methyl or chloro substituent, the methoxy oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility—a common bottleneck for hydrophobic ALLINIs.

Structure-Activity Relationship (SAR) Table

Comparative analysis of indole substitutions based on inhibition data (IC₅₀) against HIV-1 replication.[1]

PositionSubstituentEffect on PotencyMechanistic Rationale
N1 (Indole Nitrogen) 4-FluorobenzylHigh Occupies the hydrophobic pocket; mimics LEDGF IBD loop.[1]
N1 Methyl / HLowInsufficient hydrophobic burial; weak binding affinity.[1]
C3 Acetyl / GlyoxamideCritical Provides a linker for H-bonding with backbone Glu170 or His171 .[1]
C3 Carboxylic AcidModerateGood binding but poor cell permeability (polarity).[1]
C6 Methoxy (-OCH₃) Optimal Balances lipophilicity and electronic density for

-stacking.[1]
C6 Nitro (-NO₂)LowStrong electron withdrawal reduces ring density; poor solubility.[1]
C5 ChloroModerateIncreases potency but often suffers from toxicity issues (e.g., 5-CITEP).[1]

Experimental Protocols

Reliable data generation requires robust, self-validating assays.[1] The following workflows are the industry standard for validating ALLINIs.

Chemical Synthesis: 3-Acetyl-6-Methoxyindole Derivative

Objective: Synthesize a core scaffold for N1-diversification.

Reaction Scheme:

  • Starting Material: 6-Methoxyindole.[1][2]

  • Acylation (C3 functionalization):

    • Reagents: Dimethylaluminum chloride (Me₂AlCl), Acetyl chloride.[1]

    • Solvent: Dichloromethane (DCM), anhydrous.[1]

    • Conditions: 0°C to RT under N₂ atmosphere.[1]

    • Mechanism:[3] Friedel-Crafts acylation.[1][4] The 6-methoxy group activates the C3 position, facilitating electrophilic attack.

  • N-Alkylation (N1 functionalization):

    • Reagents: Cesium carbonate (Cs₂CO₃), 4-Fluorobenzyl bromide.[1]

    • Solvent: DMF.[1]

    • Conditions: 60°C for 4 hours.

Validation Step: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). Confirm structure via ¹H-NMR (look for singlet at ~3.8 ppm for -OCH₃ and singlet at ~2.5 ppm for -COCH₃).[1]

HTRF-Based LEDGF/Integrase Binding Assay

This assay quantifies the ability of the compound to disrupt the protein-protein interaction (PPI).

Reagents:

  • Donor: Europium-cryptate labeled anti-GST antibody.[1]

  • Acceptor: XL665 labeled anti-His antibody.[1]

  • Proteins: Recombinant His-tagged HIV-1 Integrase + GST-tagged LEDGF/p75.[1]

Protocol:

  • Preparation: Dilute proteins in Assay Buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 0.1% BSA). Final conc: 10 nM Integrase, 10 nM LEDGF.[1]

  • Incubation: Add 5 µL of test compound (6-methoxyindole derivative) in DMSO to a 384-well low-volume plate.

  • Addition: Add 10 µL of protein mix. Incubate for 30 mins at RT.

  • Detection: Add 5 µL of pre-mixed Donor/Acceptor antibodies.[1] Incubate for 2 hours at RT.

  • Read: Measure fluorescence at 665 nm and 620 nm on a TR-FRET reader.

  • Calculation: HTRF Ratio = (Signal 665nm / Signal 620nm) × 10,000.[1]

    • Control: DMSO only (100% binding).[1]

    • Self-Validation: Use a known inhibitor (e.g., BI-224436) as a positive control.[1]

Integrase Multimerization Assay (The "Aberrant" Check)

To confirm the compound is an ALLINI and not a catalytic inhibitor, you must demonstrate induced oligomerization.

Protocol:

  • Mix: Incubate 1 µM Recombinant HIV-1 Integrase with 10 µM test compound in buffer (20 mM HEPES, 1 M NaCl, 10 mM DTT).

  • Incubate: 1 hour at RT.

  • Measure: Measure Optical Density (OD) at 405 nm (turbidity) or use Dynamic Light Scattering (DLS).

  • Result: A sharp increase in turbidity or particle size indicates drug-induced aggregation (aberrant multimerization).[1]

Synthesis & Logic Flow Visualization

The following diagram details the synthetic logic and the critical decision points in the SAR exploration of the 6-methoxyindole scaffold.

Synthesis_Logic Start 6-Methoxyindole (Starting Scaffold) Step1 C3-Acylation (Friedel-Crafts) Start->Step1 Me2AlCl, AcCl Intermediate 3-Acetyl-6-Methoxyindole Step1->Intermediate Branch_N1 N1-Functionalization (Hydrophobic Anchor) Intermediate->Branch_N1 Path_A N-Benzylation (4-F-Benzyl-Br) Branch_N1->Path_A Route A Path_B N-Sulfonylation (Ar-SO2-Cl) Branch_N1->Path_B Route B Product_A N-Benzyl Derivative (High Potency, Low Solubility) Path_A->Product_A Product_B N-Sulfonyl Derivative (Balanced Potency/Metabolic Stability) Path_B->Product_B Validation HTRF Binding Assay & Antiviral Screen Product_A->Validation Product_B->Validation

Figure 2: Synthetic workflow for generating N-functionalized 6-methoxyindole ALLINIs.

References

  • Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Design and Synthesis of Novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole Derivatives. Source: Molecules (MDPI).[1] URL:[Link]

  • Active site binding modes of HIV-1 integrase inhibitors. Source: Journal of Medicinal Chemistry (PubMed).[1] URL:[Link]

  • Crystal structure of inhibitors bound to the LEDGF/p75 binding pocket. Source: ResearchGate.[1][5] URL:[Link]

Sources

The Privileged Scaffold: Role of Ethyl 6-Methoxy-1-Methyl-1H-Indole-2-Carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the indole nucleus is universally recognized as a "privileged scaffold"—a core structure capable of binding to diverse biological targets with high affinity. Among its functionalized derivatives, ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate (and its methyl ester counterpart) has emerged as a highly versatile pharmacophore building block.

This technical guide explores the mechanistic utility of this specific scaffold. By analyzing the causality behind its structural modifications—specifically the electron-donating 6-methoxy group and the lipophilic 1-methyl substitution—we will dissect its role in developing Cannabinoid Receptor 1 (CB1) allosteric modulators, Transient Receptor Potential Vanilloid 1 (TRPV1) agonists, and targeted anti-cancer hybrids. Furthermore, we provide self-validating experimental protocols to guide researchers in derivatizing this scaffold for novel drug discovery pipelines.

Structural Rationale and Physicochemical Profiling

The selection of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate as a starting material is rarely arbitrary; it is driven by precise electronic and steric requirements:

  • The 1-Methyl Substitution (N-Methylation): Unsubstituted indoles possess a hydrogen bond donor at the N1 position. Methylation abolishes this donor capacity, which is critical when targeting highly lipophilic binding pockets (such as the allosteric site of CB1) where an unshielded polar proton would incur a severe desolvation penalty. It also enhances the molecule's overall membrane permeability.

  • The 6-Methoxy Group: Positioned on the benzenoid ring, the methoxy group acts as an electron-donating group (EDG) via resonance, enriching the electron density of the indole core. This enhances

    
     stacking interactions with aromatic residues in target binding sites. Additionally, the oxygen atom serves as a targeted hydrogen bond acceptor.
    
  • The C2-Carboxylate Ester: The ester acts as a stable, easily manipulable synthetic handle. It can be selectively hydrolyzed to a carboxylic acid for amidation, or reduced to an alcohol/aldehyde for Knoevenagel condensations.

Mechanistic Applications in Target-Based Drug Design

CB1 Receptor Allosteric Modulation

Indole-2-carboxamides synthesized from this scaffold are prototypical allosteric modulators of the CB1 receptor. Unlike orthosteric agonists, these modulators bind to a distinct allosteric site, altering the receptor's conformation. This conformational shift increases the binding affinity (


 cooperativity) of endogenous or synthetic orthosteric agonists while simultaneously antagonizing G-protein coupling. Strikingly, this ligand-biased signaling induces 

-arrestin-mediated ERK1/2 phosphorylation, offering a pathway to treat obesity and addiction without the psychoactive side effects typical of orthosteric CB1 activation .

CB1_Pathway Indole Indole-2-carboxamide (Allosteric Modulator) CB1 CB1 Receptor (Conformational Shift) Indole->CB1 Binds Allosteric Site Orthosteric Orthosteric Agonist (Enhanced Binding) CB1->Orthosteric Increases Affinity (α) Gi Gi-Protein Coupling (Antagonized) CB1->Gi Blocks Arrestin β-Arrestin Recruitment CB1->Arrestin Biased Signaling ERK ERK1/2 Phosphorylation (Activated) Arrestin->ERK Induces

Ligand-biased signaling pathway of CB1 receptor modulated by indole-2-carboxamide derivatives.

TRPV1 Ion Channel Agonism

The indole-2-carboxamide core has recently been validated as a bioisostere for the "head" portion of capsaicin. Derivatives synthesized from the indole-2-carboxylate scaffold demonstrate potent TRPV1 activation and subsequent desensitization. This desensitization is the primary mechanism for the antinociceptive (pain-relieving) properties of TRPV1 modulators .

Anti-Cancer Molecular Hybridization

By formylating the C3 position of the indole-2-carboxylate and condensing it with trimethoxyphenyl derivatives, researchers generate chalcone-like molecular hybrids. These compounds mimic the pharmacophore of combretastatin A-4, acting as potent tubulin polymerization inhibitors that arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cell lines .

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activity of key derivatives originating from the indole-2-carboxylate/carboxamide scaffold across different therapeutic targets.

Target ClassPharmacophore DerivativeKey Structural FeatureQuantitative Biological ActivityRef.
CB1 Receptor 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamideDimethylamino phenyl ring B, C3-propyl chainBinding Affinity (

) = 259.3 nMCooperativity (

) = 24.5
TRPV1 Channel N-(4-Fluorobenzyl)-1H-indole-2-carboxamideN-benzyl substitution with para-fluoro groupHigh activation efficacy; potent desensitization (

in low µM range)
HIV-1 Integrase Indole-2-carboxylic acid derivative (Compound 17a)C6 halogenated benzene ringIntegrase Inhibition

= 3.11 μM
Tubulin (E)-Methyl 6-methoxy-1-methyl-3-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indole-2-carboxylate3,4,5-trimethoxyphenyl chalcone hybridHigh antiproliferative activity; Apoptosis induction

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the transformation of the ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate scaffold into bioactive carboxamides.

Synthetic_Workflow Ester Ethyl 6-methoxy-1-methyl- 1H-indole-2-carboxylate Hydrolysis Saponification (NaOH, EtOH, Reflux) Ester->Hydrolysis Acid Indole-2-carboxylic Acid Intermediate Hydrolysis->Acid Cleaves ester Coupling Amidation (EDCI/HOBt or HBTU/DIPEA) Acid->Coupling Product Bioactive Indole-2-carboxamide Coupling->Product Forms amide bond Amine Substituted Amine (Pharmacophore Tail) Amine->Coupling

Step-by-step synthetic workflow for generating indole-2-carboxamides from the ester scaffold.

Protocol A: Saponification to Indole-2-Carboxylic Acid

Objective: Cleave the ethyl ester to yield the free carboxylic acid necessary for downstream coupling.

  • Reaction Setup: Dissolve 1.0 equivalent of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate in a 4:1 mixture of Ethanol/Tetrahydrofuran (THF).

  • Reagent Addition: Add 3.0 equivalents of aqueous NaOH (2M).

  • Execution: Reflux the mixture at 80°C for 2–3 hours.

  • In-Process Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot indicates completion.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with distilled water and acidify to pH 2-3 using 1M HCl.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 6-methoxy-1-methyl-1H-indole-2-carboxylic acid. Causality & Rationale: The THF/EtOH co-solvent system ensures complete solubilization of the lipophilic ester while allowing the hydroxide nucleophile to attack the carbonyl carbon. Acidification is strictly required to protonate the resulting sodium carboxylate salt, rendering it insoluble in water for easy filtration.

Protocol B: Peptide-Coupling Amidation

Objective: Form an amide bond with a substituted amine to generate the final pharmacophore.

  • Activation: Dissolve 1.0 eq of the synthesized carboxylic acid in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert argon atmosphere.

  • Coupling Reagents: Add 1.2 eq of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole). Stir at 0°C for 30 minutes.

  • Amine Addition: Add 1.2 eq of the target amine (e.g., 4-fluorobenzylamine) followed by 2.5 eq of DIPEA (N,N-Diisopropylethylamine). Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Validation: Perform LC-MS analysis. The presence of the target mass

    
     validates the successful formation of the amide bond.
    
  • Purification: Quench with saturated

    
    , extract with DCM, wash with brine, dry over anhydrous 
    
    
    
    , and purify via flash column chromatography. Causality & Rationale: EDCI is chosen over traditional acid chloride formation (e.g., using
    
    
    ) to prevent harsh acidic conditions that could degrade the electron-rich methoxy-indole core. HOBt is critically included to react with the O-acylisourea intermediate, preventing its rearrangement into an unreactive N-acylurea dead-end product, thereby ensuring high yields of the target carboxamide.

Conclusion

Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate is far more than a simple building block; it is a meticulously tuned pharmacophore. The specific electronic contributions of the 6-methoxy group combined with the lipophilicity of the 1-methyl substitution make it an ideal scaffold for probing complex biological systems, from allosteric GPCR modulation to targeted protein degradation. By leveraging the validated synthetic workflows provided, researchers can efficiently expand the chemical space of this privileged structure.

References

  • Khurana, L., et al. "Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)." Journal of Medicinal Chemistry, 2014, 57(7), 3040–3052.[Link]

  • Maramai, S., et al. "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists." Molecules, 2025, 30(3), 721.[Link]

  • Brizzi, A., et al. "Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach." European Journal of Medicinal Chemistry, 2012.[Link]

  • Wang, Y., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances, 2024, 14, 8880.[Link]

An In-depth Technical Guide to the Solubility Profile of Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Significance of Solubility in Drug Discovery

Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate belongs to the indole-2-carboxylate class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] Derivatives of this scaffold have shown potential in a variety of therapeutic areas.[1] However, for any biologically active compound to be a viable drug candidate, it must first be soluble in a suitable solvent system to allow for in vitro and in vivo testing. Poor solubility is a major hurdle in drug development, often leading to the failure of otherwise promising compounds.[2][3]

Therefore, accurately determining the solubility of a compound like ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate in relevant solvents is a critical first step in its preclinical development.[3][4] This guide will focus on two commonly used solvents:

  • Dimethyl Sulfoxide (DMSO): Often referred to as a "universal solvent," DMSO is a polar aprotic solvent with an exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[5][6] It is widely used for preparing high-concentration stock solutions for high-throughput screening and other biological assays.[6][7]

  • Methanol: A polar protic solvent, methanol is also frequently used in the extraction and analysis of indole derivatives.[8] Its properties make it a relevant solvent for various analytical and synthetic chemistry applications.

Understanding the solubility of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate in these two solvents will provide crucial insights into its physicochemical properties and guide its formulation for further research.

Theoretical Foundations of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[9] This means that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular structure.

Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate possesses several functional groups that influence its polarity:

  • An indole ring system , which is generally considered to be of intermediate polarity.

  • A methoxy group (-OCH3) , which is an electron-donating group that can participate in hydrogen bonding as an acceptor.

  • An ethyl ester group (-COOCH2CH3) , which is a polar functional group.

  • A methyl group on the indole nitrogen , which slightly increases its lipophilicity.

Based on its structure, ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate is expected to be a moderately polar compound.

Solvent Properties:

  • DMSO ((CH₃)₂SO): As a polar aprotic solvent, DMSO has a high dielectric constant and can accept hydrogen bonds.[5] Its ability to dissolve a wide range of compounds stems from its capacity to engage in dipole-dipole interactions and form stable solvation shells.[5]

  • Methanol (CH₃OH): As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor. This allows it to effectively solvate polar molecules.

Given these properties, it is reasonable to hypothesize that ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate will exhibit good solubility in both DMSO and methanol. However, quantitative determination is essential for any practical application.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[4][9]

Materials and Equipment
  • Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate and dissolve it in the chosen solvent (DMSO or methanol) to prepare a stock solution of a known high concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the solvent (DMSO or methanol) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[4][9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.[9]

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a chemically inert syringe filter (0.22 µm) into a clean vial.[9] This step is critical to remove any remaining solid particles.

  • Quantification by HPLC:

    • Analyze the filtered, saturated solution and the standard solutions using a validated HPLC method.

    • Generate a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.

    • Determine the concentration of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate in the saturated solution by interpolating its peak area from the calibration curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions calibration Generate Calibration Curve prep_standards->calibration prep_samples Prepare Saturated Samples (Excess Solid + Solvent) equilibration Equilibrate (24-72h) with Agitation prep_samples->equilibration separation Phase Separation (Centrifugation) equilibration->separation filtration Filter Supernatant (0.22 µm PTFE filter) separation->filtration hplc HPLC Analysis filtration->hplc quantification Quantify Solute Concentration hplc->quantification calibration->quantification

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Data Presentation and Interpretation

The solubility data for ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate should be presented in a clear and concise manner. A structured table is recommended for easy comparison.

Table 1: Solubility of Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
DMSO25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value

Interpretation of Results:

  • High Solubility in DMSO: This is generally expected and confirms its utility for creating high-concentration stock solutions for biological screening.[6] However, it's important to be aware that high concentrations of DMSO can be toxic to cells, so the final concentration in assays should typically be kept below 0.5%.[7]

  • Solubility in Methanol: The solubility value in methanol provides valuable information for synthetic chemists who may use it as a reaction or purification solvent.[8] It also offers insights into the compound's polarity.

  • Comparison of Solubility: A significant difference in solubility between DMSO and methanol could indicate specific solvent-solute interactions that may be important for formulation development.

Logical Relationships in Solubility Assessment

The process of assessing the solubility of a new chemical entity (NCE) like ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate involves a series of logical steps, from initial assessment to its application in research.

G cluster_assessment Solubility Assessment cluster_application Application in Research physchem Physicochemical Characterization solvent_selection Solvent Selection (DMSO, Methanol) physchem->solvent_selection exp_determination Experimental Solubility Determination solvent_selection->exp_determination stock_solution Stock Solution Preparation (DMSO) exp_determination->stock_solution formulation_dev Formulation Development exp_determination->formulation_dev in_vitro_assays In Vitro Assays stock_solution->in_vitro_assays

Caption: Logical flow from solubility assessment to research applications.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining and understanding the solubility profile of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate in DMSO and methanol. By following the detailed experimental protocols and considering the theoretical underpinnings of solubility, researchers can generate reliable and reproducible data. This information is paramount for the continued development of this and other promising compounds in the drug discovery pipeline, enabling informed decisions regarding formulation, screening, and further preclinical evaluation.

References

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • Benchchem. (2025). General Experimental Protocol for Determining Solubility.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. (n.d.).
  • Extraction and analysis of indole derivatives from fungal biomass - PubMed. (n.d.).
  • Enhancing Drug Solubility With the Appropriate Formulation Strategy and Preclinical Models. (n.d.).
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs | Cancer Research - AACR Journals. (2025, April 21).
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry.
  • Benchchem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Solubility of Organic Compounds. (2023, August 31).
  • Benchchem. (n.d.). Methyl 6-Ethyl-1H-indole-2-carboxylate.

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Patent landscape for 1-methyl-1H-indole-2-carboxylic acid ethyl ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Patent Landscape and Synthetic Utility of 1-Methyl-1H-Indole-2-Carboxylic Acid Ethyl Ester Derivatives

Introduction: The Strategic Value of the N-Methylated Indole Scaffold

In modern drug discovery, the indole ring is a privileged scaffold, heavily represented in approved therapeutics ranging from CNS agents to antivirals. Specifically, 1-methyl-1H-indole-2-carboxylic acid ethyl ester serves as a critical, highly versatile synthetic intermediate.

The strategic N-methylation at the 1-position serves two primary pharmacokinetic purposes:

  • Elimination of the Hydrogen Bond Donor: Masking the free indole >N-H prevents unwanted hydrogen bonding, which often improves blood-brain barrier (BBB) penetrance and reduces recognition by efflux pumps (e.g., P-glycoprotein).

  • Steric and Electronic Tuning: The methyl group mildly increases lipophilicity and alters the dihedral angle of substituents at the adjacent 2-position, locking the resulting drug molecule into a bioactive conformation.

The ethyl ester at the 2-position acts as a stable protecting group during core functionalization (e.g., halogenation or cross-coupling at the 3-, 5-, or 6-positions) and is readily saponified to the free carboxylic acid for subsequent amide coupling.

Patent Landscape & Therapeutic Applications

The versatility of this scaffold is reflected in a diverse array of patents. Pharmaceutical companies utilize the 1-methyl-1H-indole-2-carboxylate core to target distinct biological pathways, ranging from bacterial fatty acid synthesis to human neuroreceptor modulation.

Table 1: Key Patents Utilizing 1-Methyl-1H-Indole-2-Carboxylate Derivatives

Patent / PublicationAssigneePrimary Indication / TargetScaffold Role & Chemical Context
US 7,879,872 B2 [1] / US 2006/0142265 A1 [2]Affinium PharmaceuticalsAntibacterial (FabI / FabK Inhibitors)Core building block for FabI/FabK inhibitors targeting bacterial fatty acid biosynthesis (FASII pathway).
AU 2002313410 B2 [3]Unlisted / VariousAntiviral (HCV Polymerase Inhibitors)Used to synthesize 5-amino-1-methyl-1H-indole-2-carboxylic acid derivatives for Hepatitis C treatment.
EP 1786801 B1 [4]Boehringer IngelheimAnti-inflammatory (Cytokine Inhibitors)Synthesized into 2-arylcarbamoyl-indoles to block TNFα and IL-1β for Crohn's disease and asthma.
EP 2185512 B1 [5]Actelion PharmaceuticalsCNS (Orexin Receptor Antagonists)Coupled to trans-3-aza-bicyclo[3.1.0]hexanes to treat sleep and eating disorders via OX1/OX2 receptors.
US 2004/0077646 A1 [6]Unlisted / VariousCysteine Protease Inhibitors6-bromo-1-methyl derivatives used to target lysosomal mediators of terminal protein degradation.

Standardized Synthetic Workflow & Mechanistic Rationale

To utilize this scaffold effectively, chemists must execute a highly controlled N-methylation followed by ester hydrolysis. The following protocol is a self-validating system designed to maximize yield while preventing side reactions such as ester hydrolysis during the base-catalyzed alkylation step.

Step-by-Step Protocol: N-Methylation of Indole-2-Carboxylic Acid Ethyl Ester

Mechanistic Causality: The indole >N-H has a pKa of approximately 16.2. Deprotonation requires a strong base. Sodium hydride (NaH) is ideal because the byproduct is hydrogen gas (H₂), which drives the reaction forward irreversibly and serves as a visual indicator of reaction progress. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature poorly solvates the indolyl anion, making the nitrogen highly nucleophilic for the subsequent S_N2 attack on methyl iodide[7],[2].

  • Preparation of the Base: Weigh 8.02 g of NaH (60% dispersion in mineral oil, ~200.5 mmol) into a flame-dried, argon-purged flask[7].

    • Self-Validation: Wash the NaH with anhydrous hexanes (3 x 20 mL) and decant the supernatant. This removes the mineral oil, which can interfere with reaction kinetics and downstream purification.

  • Solvent Addition: Suspend the washed NaH in 530 mL of anhydrous DMF and cool the suspension to 0°C using an ice bath[7].

  • Deprotonation: Slowly add solid 1H-indole-2-carboxylic acid ethyl ester (25.29 g, 133.6 mmol) in small portions over 10 minutes[7].

    • Self-Validation: Monitor gas evolution (H₂). Wait for bubbling to subside completely between additions to prevent thermal runaway and solvent bumping[7].

  • Alkylation: Once the solution turns a clear yellow (indicating complete formation of the indolyl anion), add methyl iodide (MeI) (1.2 to 1.5 equivalents) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Confirm completion via TLC or LC-MS (disappearance of the starting material mass).

  • Quench and Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield ethyl 1-methyl-1H-indole-2-carboxylate [7],[2].

Step-by-Step Protocol: Ester Hydrolysis (Saponification)

Mechanistic Causality: To prepare the scaffold for amide coupling, the ethyl ester must be hydrolyzed. Lithium hydroxide (LiOH) is preferred over NaOH or KOH because the lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon while minimizing the risk of epimerization or degradation of sensitive functional groups[6].

  • Solvent System: Dissolve the ethyl 1-methyl-1H-indole-2-carboxylate in a 4:1 mixture of Methanol and Water[6].

  • Hydrolysis: Add LiOH monohydrate (4.0 equivalents) to the solution[6].

  • Reaction: Stir at room temperature for 12 hours[6].

  • Workup: Partition the mixture between ethyl acetate and water. Discard the organic layer (which contains unreacted ester). Acidify the aqueous phase with 1M HCl to pH ~2-3 to precipitate the free 1-methyl-1H-indole-2-carboxylic acid . Extract with ethyl acetate, dry, and concentrate[6].

G A 1H-Indole-2-Carboxylic Acid Ethyl Ester B Deprotonation (NaH, DMF, 0°C) A->B C Indolyl Anion Intermediate B->C D N-Methylation (MeI, RT) C->D E 1-Methyl-1H-Indole-2-Carboxylate D->E F Ester Hydrolysis (LiOH, MeOH:H2O) E->F G 1-Methyl-1H-Indole-2-Carboxylic Acid (API Building Block) F->G

Synthetic workflow for N-methylated indole-2-carboxylate derivatives.

Biological Application: Targeting the Bacterial FASII Pathway

One of the most prominent uses of the 1-methyl-1H-indole-2-carboxylate scaffold is in the development of novel antibacterial agents, specifically targeting FabI and FabK [8].

Mechanistic Causality in Drug Design: Bacteria utilize the Type II fatty acid synthesis (FASII) pathway, which is structurally distinct from the mammalian Type I pathway. FabI (enoyl-ACP reductase) is a critical enzyme in this cycle, responsible for the final reduction step of the elongating fatty acid chain[2]. In certain pathogens like Streptococcus pneumoniae, an alternative enzyme, FabK, performs this function[8].

Derivatives synthesized from 1-methyl-1H-indole-2-carboxylic acid act as competitive inhibitors. The N-methyl indole core mimics the hydrophobic tail of the natural enoyl-acyl carrier protein (enoyl-ACP) substrate[2], docking deeply into the hydrophobic pocket of the FabI/FabK active site. By blocking this enzyme, the bacteria cannot synthesize the phospholipids required for cell membrane integrity, leading to rapid bacterial cell death[8].

G A 1-Methylindole-2-Carboxamide API B Bacterial Enoyl-ACP Reductase (FabI / FabK) A->B Competitive Inhibition C FASII Pathway Arrest B->C Blocks Elongation D Depletion of Membrane Phospholipids C->D E Bacterial Cell Death D->E

Mechanism of action for indole-based FabI/FabK antibacterial inhibitors.

Conclusion

The 1-methyl-1H-indole-2-carboxylic acid ethyl ester is far more than a simple building block; it is a meticulously engineered scaffold that provides synthetic stability, tunable lipophilicity, and favorable target-binding kinetics. Whether utilized in the synthesis of FabI/FabK antibacterial agents[2],[8], Orexin receptor antagonists for CNS disorders[5], or cytokine inhibitors for inflammatory diseases[4], mastering the synthesis and functionalization of this core is a fundamental requirement for modern medicinal chemists.

References

  • US20040077646A1 - Indole nitriles Source: Google Patents URL
  • US7879872B2 - Compositions comprising multiple bioactive agents, and methods of using the same Source: Google Patents URL
  • US20060142265A1 - Antibacterial Compositions Source: Google Patents (via Googleapis) URL:[Link]

  • EP1786801B1 - 2-Arylcarbamoyl-Indoles as Cytokine Inhibitors Source: European Patent Office (via Googleapis) URL:[Link]

  • EP2185512B1 - Trans-3-Aza-Bicyclo[3.1.0]Hexane Derivatives Source: European Patent Office (via Googleapis) URL:[Link]

  • AU2002313410B2 - Hepatitis C virus polymerase inhibitors with a heterobicyclic structure Source: Google Patents URL
  • US7048926B2 - Methods of agonizing and antagonizing FabK Source: Google Patents URL

Sources

Methodological & Application

Application Note: De Novo Synthesis of Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate from m-Anisidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Retrosynthetic Analysis & Causality

The indole-2-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of cannabinoid receptor allosteric modulators, antiviral agents, and oncology candidates[1]. The synthesis of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate from m-anisidine requires a highly controlled, four-step linear sequence.

Rather than relying on pre-functionalized indole precursors, building the indole core de novo via the Fischer Indole Synthesis (FIS) allows for precise isotopic labeling or analog generation[2]. The sequence relies on the following mechanistic logic:

  • Diazotization & Reduction: m-Anisidine is converted to a hydrazine intermediate. Stannous chloride (SnCl₂) is specifically chosen over sulfites to prevent over-reduction and N-N bond cleavage.

  • Hydrazone Condensation: Reaction with ethyl pyruvate traps the hydrazine as a stable hydrazone, priming the molecule for the [3,3]-sigmatropic rearrangement.

  • Regioselective Fischer Cyclization: Because the starting aniline is meta-substituted, the FIS generates a mixture of 4-methoxy and 6-methoxy isomers. The 6-methoxy isomer predominates due to the lower steric hindrance at the para position (relative to the methoxy group) during the transition state of the sigmatropic rearrangement[2].

  • N-Methylation: The indole N-H is weakly acidic (pKa ~16.2). Using a strong base (NaH) in a polar aprotic solvent (DMF) generates a "naked," highly nucleophilic indolyl anion, ensuring rapid and irreversible S_N2 alkylation with methyl iodide[1].

Synthetic Pathway Visualization

Workflow SM m-Anisidine (Starting Material) Step1 Diazotization & Reduction (NaNO2, HCl, then SnCl2) SM->Step1 Int1 3-Methoxyphenylhydrazine Hydrochloride Step1->Int1 Step2 Condensation (Ethyl Pyruvate, NaOAc) Int1->Step2 Int2 Ethyl Pyruvate (3-Methoxyphenyl)hydrazone Step2->Int2 Step3 Fischer Cyclization (PPA, 90-110°C) Int2->Step3 Int3 Ethyl 6-methoxy-1H-indole-2-carboxylate (Major Isomer) Step3->Int3 Major (Sterically Favored) Int3b Ethyl 4-methoxy-1H-indole-2-carboxylate (Minor Isomer) Step3->Int3b Minor (Sterically Hindered) Step4 N-Methylation (NaH, MeI, DMF) Int3->Step4 Product Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate (Target Product) Step4->Product

Fig 1: Four-step synthetic workflow from m-anisidine to the N-methylated indole target.

Quantitative Reaction Metrics

Table 1: Yields and Self-Validation Markers
StepChemical TransformationTarget YieldTimeIPC / Self-Validation Marker
1 Diazotization & Reduction75–80%2.5 hStarch-iodide paper turns blue-black (confirms excess HONO).
2 Hydrazone Condensation85–90%2.0 hImmediate precipitation of a yellow crystalline solid.
3 Fischer Cyclization45–55%4.0 hTLC separation: 6-OMe isomer runs higher (less polar) than 4-OMe.
4 N-Methylation90–95%2.0 hH₂ gas evolution; complete loss of N-H stretch (~3300 cm⁻¹) in IR.

Self-Validating Experimental Protocols

Caution: Hydrazine derivatives are toxic and potentially carcinogenic. Methyl iodide is a volatile alkylating agent. All steps must be performed in a well-ventilated fume hood using appropriate PPE.

Step 1: Synthesis of (3-Methoxyphenyl)hydrazine hydrochloride

Causality: The conversion of the primary amine to a hydrazine is required to set up the [3,3]-sigmatropic rearrangement. Strict temperature control (0–5 °C) is mandatory to prevent the diazonium salt from decomposing into 3-methoxyphenol via the expulsion of nitrogen gas.

  • Suspend m-anisidine (10.0 g, 81.2 mmol) in a mixture of concentrated HCl (25 mL) and water (25 mL). Cool the mixture to 0 °C using an ice-salt bath.

  • Add a solution of NaNO₂ (6.16 g, 89.3 mmol) in water (15 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • IPC Check: Spot the reaction mixture on starch-iodide paper. A rapid blue-black color confirms the presence of the requisite excess nitrous acid.

  • In a separate flask, dissolve SnCl₂·2H₂O (45.8 g, 203 mmol) in concentrated HCl (30 mL) and cool to 0 °C.

  • Add the cold diazonium solution dropwise to the SnCl₂ solution with vigorous stirring. A thick precipitate will form.

  • Stir for 2 hours at room temperature, filter the precipitate, wash with cold ethanol, and dry under vacuum to afford the product as a pale yellow solid.

Step 2: Synthesis of Ethyl Pyruvate (3-Methoxyphenyl)hydrazone

Causality: Condensation with ethyl pyruvate forms the hydrazone. Sodium acetate acts as a buffer to neutralize the hydrochloride salt, freeing the hydrazine lone pair for nucleophilic attack on the ketone[3].

  • Dissolve (3-methoxyphenyl)hydrazine hydrochloride (12.0 g, 68.7 mmol) and sodium acetate (6.2 g, 75.6 mmol) in ethanol (100 mL) and water (20 mL).

  • Add ethyl pyruvate (8.78 g, 75.6 mmol) dropwise at room temperature.

  • Stir the mixture for 2 hours.

  • IPC Check: The reaction is self-validating as the product is highly insoluble in the aqueous ethanol mixture and will precipitate out, driving the equilibrium to completion.

  • Filter the yellow crystalline solid, wash with water, and dry under vacuum.

Step 3: Fischer Indole Cyclization & Isomer Separation

Causality: Polyphosphoric acid (PPA) acts as both a non-nucleophilic solvent and a strong Brønsted acid. The acid catalyzes the tautomerization of the hydrazone to an ene-hydrazine, initiating the sigmatropic rearrangement[2].

  • Heat PPA (50 g) to 90 °C in a round-bottom flask to reduce its viscosity.

  • Add the hydrazone (10.0 g, 42.3 mmol) portion-wise with vigorous mechanical stirring.

  • Raise the temperature to 110 °C and stir for 3 hours.

  • IPC Check: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material spot will disappear, replaced by two closely eluting UV-active spots (the 6-methoxy and 4-methoxy isomers).

  • Pour the hot, viscous mixture onto crushed ice (200 g) and neutralize slowly with aqueous ammonium hydroxide until pH ~8. Extract with ethyl acetate (3 × 100 mL).

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography. The 6-methoxy isomer (major, less sterically hindered) elutes first, followed by the 4-methoxy isomer. Isolate the major fraction to obtain ethyl 6-methoxy-1H-indole-2-carboxylate .

Step 4: N-Methylation

Causality: Irreversible deprotonation of the indole is achieved using NaH. DMF is utilized to solvate the sodium cation, leaving the indolyl anion highly reactive[1].

  • Dissolve ethyl 6-methoxy-1H-indole-2-carboxylate (4.0 g, 18.2 mmol) in anhydrous DMF (40 mL) under an argon atmosphere and cool to 0 °C.

  • Add sodium hydride (60% dispersion in mineral oil, 0.87 g, 21.8 mmol) portion-wise.

  • IPC Check: Immediate evolution of H₂ gas validates the activity of the base and the successful generation of the indolyl anion.

  • Stir for 30 minutes at 0 °C, then add methyl iodide (1.36 mL, 21.8 mmol) dropwise.

  • Remove the ice bath and stir at room temperature for 1.5 hours.

  • Quench carefully with ice water (100 mL) and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF[4].

  • Dry, concentrate, and recrystallize from ethanol to yield pure ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate .

References

  • Heravi, M. M., et al. "Fischer indole synthesis applied to the total synthesis of natural products." RSC Advances (2017). 2

  • "Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)." Journal of Medicinal Chemistry, ACS (2014). 1

  • "General method for the synthesis of indoles." ACS Publications. 3

  • "Synthesis of indoles." Organic Chemistry Portal. 4

Sources

Technical Protocol: Alkaline Hydrolysis of Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the saponification (alkaline hydrolysis) of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate to its corresponding carboxylic acid, 6-methoxy-1-methyl-1H-indole-2-carboxylic acid .

While standard ester hydrolysis is a textbook transformation, indole-2-carboxylates possess specific electronic and steric properties that require tailored conditions. The conjugation of the ester carbonyl with the indole


-system reduces electrophilicity, often necessitating thermal activation. Furthermore, the 1-methyl substitution prevents N-deprotonation, simplifying the workup but altering solubility profiles compared to N-H indoles.

Key Protocol Features:

  • Reagent: Lithium Hydroxide (LiOH) is selected over NaOH/KOH for its superior solubility in THF/Water mixtures and milder cation effect, reducing the risk of side reactions.

  • Solvent System: A ternary mixture of THF:MeOH:Water (3:1:1) is utilized to maintain homogeneity of the lipophilic ester and the hydrophilic base.

  • Yield Expectation: >90% isolated yield.

Chemical Background & Mechanistic Logic

The Substrate[1][2]
  • Compound: Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate

  • Molecular Formula:

    
    
    
  • MW: 233.26 g/mol

  • Electronic Context: The 6-methoxy group is an electron-donating group (EDG). Through resonance, it increases electron density within the indole ring. This electron push can slightly deactivate the 2-position ester toward nucleophilic attack compared to unsubstituted indoles, making elevated temperatures (

    
    ) necessary for efficient kinetics.
    
Reaction Mechanism ( )

The reaction proceeds via a standard nucleophilic acyl substitution:

  • Nucleophilic Attack: Hydroxide ion (

    
    ) attacks the ester carbonyl carbon, forming a tetrahedral intermediate.
    
  • Elimination: The ethoxide ion (

    
    ) is eliminated, reforming the carbonyl to generate the carboxylic acid.
    
  • Deprotonation (Driving Force): The generated ethoxide (or excess hydroxide) immediately deprotonates the carboxylic acid to form the carboxylate salt . This step is irreversible and drives the equilibrium forward.

  • Protonation (Workup): Acidification converts the water-soluble carboxylate salt back into the neutral, insoluble carboxylic acid, which precipitates.

Materials & Reagents

Reagent / SolventGradeRoleEquiv.Notes
Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate >95%Substrate1.0Starting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O) ReagentBase4.0Dissolved in minimal water
Tetrahydrofuran (THF) HPLC/ACSSolvent A-Solubilizes substrate
Methanol (MeOH) ACSSolvent B-Miscibility bridge
Water (Distilled) -Solvent C-Solubilizes base
Hydrochloric Acid (1M or 2M) ACSAcidExcessFor workup (pH adjustment)

Experimental Protocol

Preparation
  • Glassware: Use a round-bottom flask (RBF) equipped with a magnetic stir bar. For scales >1g, a reflux condenser is recommended to prevent solvent loss.

  • Solvent Prep: Prepare a mixture of THF:MeOH:Water in a 3:1:1 ratio.

Reaction Procedure
  • Dissolution: Charge the RBF with the indole ester (1.0 equiv). Add THF and MeOH volumes ensuring the concentration is approximately 0.1 M (e.g., for 1 mmol/233mg, use ~7 mL THF and ~2.5 mL MeOH). Stir until fully dissolved.

  • Base Addition: Dissolve LiOH·H₂O (4.0 equiv) in the calculated volume of water (e.g., 2.5 mL). Add this aqueous solution dropwise to the stirring organic solution.

    • Note: The solution may turn slightly cloudy initially but should clarify upon heating.

  • Reaction: Heat the mixture to 60°C (oil bath temperature). Stir vigorously.

    • Time: Typical conversion takes 2–4 hours.

  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LCMS.

    • Target: Disappearance of the ester spot (

      
      ) and appearance of the baseline acid spot (or 
      
      
      
      with tailing).
Workup & Isolation
  • Concentration: Once complete, remove the organic solvents (THF/MeOH) under reduced pressure (Rotavap) at 40°C.

    • Critical: Do not evaporate to dryness; leave the aqueous portion. If solids crash out, add minimal water to redissolve the carboxylate salt.

  • Washing (Optional): If the starting material was impure, wash the aqueous layer once with Diethyl Ether or DCM to remove non-polar impurities. The product remains in the aqueous layer (as the salt).

  • Acidification: Cool the aqueous solution to 0–5°C (ice bath). Slowly add 1M HCl dropwise with stirring.

    • Observation: The product will precipitate as a white to off-white solid.

    • Endpoint: Adjust pH to 2–3 . (Do not go below pH 1 to avoid potential acid-catalyzed decomposition or coloration).

  • Filtration: Filter the solid using a Buchner funnel/sintered glass frit.

  • Washing: Wash the filter cake with cold water (

    
    ) to remove residual LiCl and HCl.
    
  • Drying: Dry the solid in a vacuum oven at 45°C overnight or under high vacuum.

Workflow Visualization

G Start Start: Indole Ester (Lipophilic) Dissolve 1. Dissolve in THF/MeOH (Homogeneous Solution) Start->Dissolve AddBase 2. Add LiOH (aq) (4.0 Equiv) Dissolve->AddBase Heat 3. Heat to 60°C (2-4 Hours) AddBase->Heat Check 4. Check TLC/LCMS (Ester Consumed?) Heat->Check Check->Heat No Evap 5. Evaporate Organics (Retain Aqueous Phase) Check->Evap Yes Acidify 6. Acidify with 1M HCl (pH 2-3, 0°C) Evap->Acidify Filter 7. Filter & Wash (Cold Water) Acidify->Filter Final Final Product: Indole-2-Carboxylic Acid Filter->Final

Figure 1: Step-by-step process flow for the saponification of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Steric hindrance or low temp.Increase temp to reflux (

C). Add 2 more equiv. of LiOH.
Precipitation during Reaction Solvent ratio imbalance.Add more THF or MeOH to maintain homogeneity. The reaction requires the ester to be in solution.
Product is Oily/Sticky Impurities or water retention.Triturate the solid with Hexanes/Et₂O. Ensure thorough drying.
Low Yield Product lost in mother liquor.The acid is slightly soluble in water.[1] Ensure pH is <3. Saturate filtrate with NaCl and extract with EtOAc if necessary.
Decarboxylation Excessive heat/acid.Indole-2-acids can decarboxylate.[2] Avoid boiling in strong acid. Dry at mild temps (<50°C).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following data points:

  • 1H NMR (DMSO-d6):

    • Loss of Ethyl Group: Disappearance of the quartet (~4.3 ppm) and triplet (~1.3 ppm).

    • Retention of Methyl/Methoxy: Singlet at ~3.8 ppm (Methoxy) and ~4.0 ppm (N-Methyl) should remain.

    • Acid Proton: Broad singlet >12 ppm (COOH).

  • Mass Spectrometry:

    • Shift in M+1 peak from 234.3 (Ester) to 206.2 (Acid).

References

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Coll. Vol. 5, p.650 (1973); Vol. 43, p.40 (1963). (General protocol for indole ester hydrolysis).

  • Mahboobi, S., et al. Regiospecific Functionalization of Indole-2-carboxylates. Heterocycles, Vol 51, No. 12, 1999.[3] (Establishes LiOH/DME or THF methods for sensitive indole esters).

  • Theodorou, V., et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.[4] Arkivoc 2018, part vii, 673-683. (Modern hydrolysis protocols for lipophilic esters).

  • PubChem. Indole-2-carboxylic acid Compound Summary. (Physical properties and stability data).[5][2][3]

Sources

Application Note: Precision N-Methylation of Ethyl 6-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the procedural framework for the N-methylation of ethyl 6-methoxy-1H-indole-2-carboxylate , a critical pharmacophore in drug discovery. Unlike simple indoles, this substrate possesses opposing electronic effects: the electron-withdrawing C2-ester stabilizes the conjugate base but reduces nucleophilicity, while the electron-donating C6-methoxy group activates the ring.

We present three validated protocols tailored to specific research needs:

  • Protocol A (Standard): Sodium Hydride (NaH) / Methyl Iodide (MeI) – Highest yield and speed for small-to-medium scale.

  • Protocol B (Green/Scale-up): Potassium Carbonate (K₂CO₃) / Dimethyl Carbonate (DMC) – Avoids toxic halides; ideal for process chemistry.

  • Protocol C (Mild): K₂CO₃ / MeI / Acetone – User-friendly benchtop method for sensitive workflows.

Scientific Foundation & Mechanistic Insight

Electronic Landscape & Regioselectivity

The indole nucleus is an ambident nucleophile. Deprotonation yields an indolyl anion that can react at the Nitrogen (N1) or Carbon (C3).

  • pKa Considerations: The N-H pKa of indole-2-carboxylates is approximately 16 (in DMSO), significantly more acidic than unsubstituted indole (pKa ~21) due to the resonance stabilization provided by the C2-carbonyl group.

  • Regiocontrol: The C2-ethyl ester exerts a strong electron-withdrawing effect (EWG), which delocalizes the negative charge of the anion, reducing the electron density at C3 and heavily favoring N-alkylation over C-alkylation.

  • Substituent Effect: The 6-methoxy group is an electron-donating group (EDG). While it increases overall ring electron density, its position meta to the reactive C3 site (in the pyrrole ring context) and the overriding EWG effect of the ester ensures that N1 remains the primary nucleophile under basic conditions.

Reaction Pathway Visualization

The following diagram illustrates the deprotonation equilibrium and the irreversible alkylation step.

ReactionMechanism Substrate Substrate (Ethyl 6-methoxy-1H-indole-2-carboxylate) Anion Indolyl Anion (Resonance Stabilized) Substrate->Anion Deprotonation (Fast) Base Base (NaH or K2CO3) Base->Anion Product Product (N-Methyl Derivative) Anion->Product SN2 Attack (Major Pathway) SideProduct Side Product (C3-Methyl or Hydrolysis) Anion->SideProduct C-Alkylation (Minor/Blocked) Electrophile Methyl Source (MeI or DMC) Electrophile->Product

Figure 1: Mechanistic pathway highlighting the SN2 attack of the indolyl anion.[1] The C2-ester blocks C3-alkylation, ensuring high N-selectivity.

Experimental Protocols

Method Selection Guide
FeatureProtocol A (NaH/MeI) Protocol B (K₂CO₃/DMC) Protocol C (K₂CO₃/Acetone)
Primary Use Research / MedChemProcess / Scale-upEducational / Mild
Reaction Time 1 - 3 Hours3 - 6 Hours (Reflux)12 - 24 Hours
Temperature 0°C to RT130°C56°C (Reflux)
Yield 95 - 99%90 - 95%85 - 90%
Safety Note H₂ gas evolution; Toxic MeIHigh Temp; PressureLong reflux; Toxic MeI
Protocol A: The "Gold Standard" (NaH / DMF)

Best for: Maximum yield, purity, and speed on small to medium scales (100 mg to 10 g).

Reagents
  • Substrate: Ethyl 6-methoxy-1H-indole-2-carboxylate (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Electrophile: Iodomethane (MeI) (1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen or Argon.

  • Solvation: Dissolve the substrate (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Caution: Vigorous hydrogen gas evolution will occur.

  • Activation: Stir at 0°C for 15–30 minutes. The solution typically turns from pale yellow to a deeper orange/red, indicating anion formation.

  • Alkylation: Add Iodomethane (1.5 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1–2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The N-methyl product usually has a slightly higher Rf than the starting material and does not streak.

  • Quenching: Cool back to 0°C. Quench carefully with saturated aqueous NH₄Cl or ice water.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Usually not required. If necessary, recrystallize from Ethanol/Water or flash chromatography.

Protocol B: Green Chemistry (DMC / K₂CO₃)

Best for: Large scale (>10 g), avoiding toxic halides, and "Green" chemistry requirements.

Reagents
  • Substrate: Ethyl 6-methoxy-1H-indole-2-carboxylate (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 equiv)[2][3]

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (10–20 equiv) [Acts as both reagent and co-solvent]

  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (0.1 eq) to accelerate phase transfer.

  • Solvent: DMF (optional, if solubility is low in pure DMC).

Step-by-Step Procedure
  • Setup: Use a heavy-walled pressure vial or a round-bottom flask with a high-efficiency reflux condenser.

  • Mixing: Combine substrate, K₂CO₃, and TBAB. Add DMC (and DMF if used).[4]

  • Heating: Heat the mixture to reflux (~90°C for pure DMC, higher if DMF is used) .

    • Note: DMC is a "hard" electrophile and requires higher energy than MeI.

  • Duration: Stir at reflux for 4–8 hours.

  • Workup: Cool to RT. Dilute with water.[2][5] The product often precipitates out as a solid. Filter and wash with water.[2][4][6]

  • Yield: Typically >90%.

Analytical Validation & QC

Expected Analytical Data

To validate the success of the reaction, compare your isolated product against these metrics.

ParameterStarting MaterialProduct (N-Methyl)
1H NMR (Indole NH) Broad singlet ~11.5 ppmAbsent
1H NMR (N-Me) AbsentSinglet ~3.95 - 4.05 ppm (3H)
Appearance Off-white solidWhite/Pale Yellow Crystalline Solid
Melting Point 149–150 °C (lit.)~66–68 °C (lower due to loss of H-bonding)
Troubleshooting Matrix

Troubleshooting Problem Issue Encountered Issue1 Incomplete Conversion Problem->Issue1 Issue2 Hydrolysis (Acid formation) Problem->Issue2 Issue3 Low Yield / Emulsion Problem->Issue3 Sol1 Increase MeI to 2.0 eq Check NaH quality Issue1->Sol1 Sol2 Ensure reagents are DRY Avoid strong bases (KOH) with heat Issue2->Sol2 Sol3 Wash organics 3x with Water to remove DMF completely Issue3->Sol3

Figure 2: Decision tree for troubleshooting common synthetic issues.

References

  • Jiang, X., et al. "A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate." Tetrahedron Letters, vol. 48, no. 10, 2007. Link

  • Templ, J., et al. "Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts."[5] Organic Letters, vol. 24, no.[5] 39, 2022. Link

  • Stanovnik, B., et al. "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate." Zeitschrift für Naturforschung B, vol. 61, no.[1] 4, 2006. Link

  • Gassman, P. G., et al. "Indoles from Anilines: Ethyl 2-Methylindole-5-Carboxylate."[7] Organic Syntheses, vol. 56, 1977, p.[7] 72. Link

  • Santa Cruz Biotechnology. "Ethyl 6-ethoxy-1H-indole-2-carboxylate Product Data." SCBT.com. Link

Sources

Application Note: Fischer Indole Synthesis and Regioselective N-Methylation of 6-Methoxy-1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

Methyl 6-methoxy-1-methyl-1H-indole-2-carboxylate is a highly privileged heterocyclic building block utilized extensively in modern drug discovery. It serves as a core scaffold in the development of Proteolysis Targeting Chimeras (PROTACs), Inhibitor of Apoptosis Protein (IAP) antagonists, and various targeted kinase inhibitors[1],[2].

Constructing this specific indole architecture requires a two-stage synthetic strategy:

  • Fischer Indole Synthesis (FIS): Establishing the indole core from 3-methoxyphenylhydrazine and methyl pyruvate.

  • Regioselective N-Methylation: Alkylating the

    
     position using strong base catalysis.
    

This guide details the mechanistic causality, self-validating experimental protocols, and quantitative parameters required to synthesize this compound with high regiocontrol and yield.

Mechanistic Causality & Reaction Design (E-E-A-T)

Regioselectivity in the Fischer Indolization

The synthesis initiates with the condensation of 3-methoxyphenylhydrazine and methyl pyruvate to form a hydrazone intermediate[3]. Upon exposure to acid and heat, the hydrazone tautomerizes to an ene-hydrazine and undergoes a critical [3,3]-sigmatropic rearrangement[4].

Because the starting hydrazine is meta-substituted (3-methoxy), the [3,3]-sigmatropic rearrangement can theoretically occur at either of the two available ortho positions on the aromatic ring. This creates a regioselectivity challenge:

  • Para-attack (relative to the methoxy group): Yields the less sterically hindered 6-methoxyindole (Target major product).

  • Ortho-attack (relative to the methoxy group): Yields the more sterically hindered 4-methoxyindole (Minor byproduct).

Due to the significant steric clash that occurs during the formation of the new carbon-carbon bond at the ortho position, the reaction heavily favors the 6-methoxy regioisomer, typically in a 5:1 ratio[5].

Nucleophilicity and N-Methylation

Following the isolation of the 6-methoxy-1H-indole core, the


 bond must be methylated. The indole nitrogen is intrinsically non-nucleophilic because its lone pair is delocalized into the aromatic 

-system (pKa ~ 16.2). To overcome this, a strong base—6[6]—is required to quantitatively deprotonate the nitrogen. The reaction is conducted in N,N-Dimethylformamide (DMF), a polar aprotic solvent that poorly solvates the resulting indolide anion, thereby maximizing its reactivity toward the

electrophile, iodomethane (MeI)[1].

Synthetic Workflow Visualization

Workflow Step1 3-Methoxyphenylhydrazine + Methyl Pyruvate Step2 Hydrazone Intermediate Step1->Step2 Condensation (-H2O) Step3 Fischer Indolization (Acid Catalysis) Step2->Step3 Heat / H+ Step4 Methyl 6-methoxy-1H-indole- 2-carboxylate (Major) Step3->Step4 [3,3]-Sigmatropic Rearrangement Step5 N-Methylation (NaH, MeI, DMF) Step4->Step5 Isolation & Deprotonation Step6 Methyl 6-methoxy-1-methyl- 1H-indole-2-carboxylate Step5->Step6 SN2 Alkylation

Fig 1: Synthetic workflow for 6-methoxy-1-methyl-1H-indole-2-carboxylate via Fischer Indolization.

Experimental Protocols (Self-Validating System)

Protocol A: Synthesis of Methyl 6-methoxy-1H-indole-2-carboxylate
  • Hydrazone Formation: In a dry round-bottom flask, dissolve 3-methoxyphenylhydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq) in anhydrous ethanol. Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). Complete disappearance of the hydrazine spot confirms quantitative hydrazone formation[3].

  • Cyclization: Concentrate the mixture under reduced pressure to remove ethanol. Resuspend the crude hydrazone in a solution of 4M HCl in dioxane. Heat the reaction mixture to 90 °C for 4–6 hours to drive the [3,3]-sigmatropic rearrangement and eliminate ammonia[4].

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acidic mixture by dropwise addition of saturated aqueous

    
     until gas evolution ceases. Extract the aqueous phase with ethyl acetate (3x). Dry the combined organic layers over anhydrous 
    
    
    
    and concentrate in vacuo.
  • Regioisomer Separation: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes). The less sterically hindered 6-methoxy regioisomer typically elutes after the 4-methoxy isomer[5].

Protocol B: N-Methylation to the Target Compound

(Adapted from validated patent methodologies for IAP binder synthesis)[6]

  • Deprotonation: To a flame-dried flask under a nitrogen atmosphere, dissolve the purified methyl 6-methoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Self-Validation Check: Observe the evolution of hydrogen gas (

      
      ). The cessation of bubbling (typically after 15–30 minutes) serves as a visual indicator that the indolide anion has fully formed[6].
      
  • Alkylation: Add Iodomethane (1.5 eq) dropwise to the 0 °C solution. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1.5 hours[1].

  • Quench & Extraction: Cool the mixture back to 0 °C and quench carefully with cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (to remove residual DMF), dry over

    
    , and concentrate.
    
  • Final Purification: Pass the crude product through a short silica plug to afford the pure target compound, methyl 6-methoxy-1-methyl-1H-indole-2-carboxylate.

Quantitative Data Summaries

Table 1: Catalyst Effect on Regioselectivity (FIS Step) The choice of acid catalyst heavily influences the ratio of the desired 6-OMe isomer to the 4-OMe byproduct.[5]

Acid CatalystSolvent SystemTemperatureRatio (6-OMe : 4-OMe)
4M HCl Dioxane90 °C~ 4:1
Polyphosphoric Acid (PPA) Neat100 °C~ 3:1
p-Toluenesulfonic Acid (pTSA) Toluene (Dean-Stark)110 °C~ 5:1

Table 2: Stoichiometry for N-Methylation Step [1],[6]

ReagentMolecular Weight ( g/mol )EquivalentsRole
Methyl 6-methoxy-1H-indole-2-carboxylate205.211.0Starting Material
Sodium Hydride (60% dispersion in oil)24.001.2Base
Iodomethane (MeI)141.941.5Alkylating Agent
N,N-Dimethylformamide (DMF)73.09-Polar Aprotic Solvent

References

  • WO2020027225A1 - Heterocyclic compound | Google Patents | 1

  • HETEROCYCLIC COMPOUND - EP 3831811 A1 | European Patent Office | 2

  • WO2020027225A1 - 複素環化合物 (Detailed Methylation Protocol) | Google Patents | 6

  • Comparative analysis of different synthesis methods for Methyl 7-methoxy-1H-indole-4-carboxylate | Benchchem | 3

  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis | PMC | 4

  • A Unified Approach Toward the Total Syntheses of Prenylated Indole Alkaloid Natural Products | UC Berkeley | 5

Sources

Crystallization methods for purifying ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate

[1][2]

Introduction & Compound Profile

Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate is a critical intermediate in the synthesis of bioactive indole alkaloids and kinase inhibitors.[1][2] Its purity is paramount, as the 6-methoxy regioisomerism and N-methylation status significantly influence downstream biological activity (e.g., in receptor binding or metabolic stability).

Physicochemical Profile
PropertyValue / CharacteristicImplication for Crystallization
Molecular Formula C₁₃H₁₅NO₃Moderate Molecular Weight (233.26 g/mol )
Structure Indole core, lipophilic N-Me & Ethyl esterSoluble in chlorinated solvents and esters; limited water solubility.[1][2][3]
Melting Point Est. 85–110 °C (Analog based)Avoid boiling solvents >100°C to prevent thermal degradation.[2]
Key Impurities 1. Regioisomer: 4-methoxy analog (from Fischer synthesis)2.[1] Precursor: Ethyl 6-methoxy-1H-indole-2-carboxylate (Unmethylated)3.[1][2] Hydrolysis Product: Free carboxylic acidRequires a solvent system that discriminates based on crystal packing efficiency (regioisomers) and H-bond capability (N-H vs N-Me).[1][2]

Strategic Solvent Selection

The purification strategy relies on the Solubility Differential Principle .[2] The target compound (N-methylated) lacks a hydrogen bond donor at the N1 position, unlike its precursor (N-H). This significantly alters its lattice energy and solubility in protic solvents.

  • Primary System (Ethanol/Water): Best for removing inorganic salts and polar byproducts.[2] The presence of water forces the hydrophobic ester out of solution while retaining polar impurities.

  • Secondary System (Ethyl Acetate/Heptane): Ideal for removing non-polar organic impurities and separating regioisomers.[2] The 6-methoxy isomer typically packs more efficiently than the 4-methoxy isomer, allowing for selective crystallization.[1][2]

Experimental Protocols

Protocol A: Solvent-Anti-Solvent Recrystallization (Ethanol/Water)

Recommended for removal of polar impurities and unreacted inorganic reagents.[1][2]

Materials:

  • Crude Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate (10.0 g)[1]

  • Solvent: Absolute Ethanol (EtOH)[3][4]

  • Anti-solvent: Deionized Water (DI H₂O)

  • Equipment: 250 mL 3-neck round bottom flask, mechanical stirrer, reflux condenser, heating mantle.

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10.0 g of crude solid into the flask.

    • Add 40 mL of Absolute Ethanol (4 vol).

    • Heat the mixture to 70–75 °C with moderate stirring (200 RPM).

    • Checkpoint: If the solution is not clear, add EtOH in 5 mL increments until fully dissolved. Do not exceed 60 mL total.

  • Clarification (Optional but Recommended):

    • If insoluble particulates (catalyst residues) are present, perform a hot filtration through a pre-warmed Celite pad.

  • Nucleation & Anti-Solvent Addition:

    • Maintain temperature at 70 °C.

    • Slowly add warm DI Water (50 °C) dropwise via an addition funnel.

    • Critical End Point: Stop addition when a faint, persistent turbidity (cloud point) is observed. Typically requires 10–15 mL of water.

    • Stir at 70 °C for 10 minutes to allow the cloudiness to redissolve or stabilize.

  • Controlled Cooling (The "Linear Ramp"):

    • Turn off the heat but keep the flask in the oil bath/mantle to allow slow cooling.

    • Cooling Rate: Target approx. 10 °C per hour.

    • Once the temperature reaches 40 °C, remove the bath and allow to cool to Room Temperature (20–25 °C).

    • Crystallization Event:[1][3][4][5] Heavy precipitation of white to off-white needles should occur between 45–35 °C.[1][2]

  • Maturation:

    • Cool the slurry to 0–5 °C using an ice bath and stir for 1 hour. This maximizes yield by decreasing solubility.[2]

  • Isolation:

    • Filter the slurry using a Buchner funnel under vacuum.

    • Wash: Wash the filter cake with 20 mL of cold Ethanol/Water (2:1 ratio).

    • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Evaporative/Cooling Crystallization (Ethyl Acetate/Heptane)

Recommended for separation of regioisomers (4-OMe vs 6-OMe) and lipophilic contaminants.[1][2]

Methodology:

  • Dissolve 10.0 g of crude material in 30 mL of Ethyl Acetate at 60 °C.

  • Once dissolved, remove the heat source and let the solution cool to 50 °C.

  • Add Heptane slowly (approx. 20–30 mL) until the solution becomes slightly opalescent.

  • Seed the solution with a pure crystal of the target compound (if available) to promote the specific polymorph.

  • Allow to stand undisturbed at room temperature for 4 hours, then transfer to a refrigerator (4 °C) overnight.

  • Filter and wash with cold Heptane.[2]

Process Logic & Troubleshooting (Decision Tree)

The following diagram illustrates the decision-making process for purification based on the impurity profile.

PurificationLogicStartCrude Material Analysis(HPLC/NMR)CheckImpurityPrimary Impurity Type?Start->CheckImpurityPolarImpPolar / Inorganic Salts(Catalyst, unreacted acid)CheckImpurity->PolarImpHigh PolarityRegioImpRegioisomers(4-Methoxy isomer)CheckImpurity->RegioImpIsomersNHImpUnmethylated Precursor(N-H Indole)CheckImpurity->NHImpStarting MaterialMethodAProtocol A:Ethanol/Water RecrystallizationPolarImp->MethodAMethodBProtocol B:EtOAc/Heptane CrystallizationRegioImp->MethodBNHImp->MethodB<5% ContentColumnPre-treatment:Flash Chromatography(DCM/MeOH)NHImp->Column>5% ContentQCQuality Control(HPLC > 98%)MethodA->QCMethodB->QCColumn->MethodAQC->StartFail (Recycle)EndEndQC->EndPass

Caption: Workflow for selecting the optimal purification path based on initial impurity profiling.

Quality Control & Validation

To ensure the protocol's success, the isolated crystals must undergo the following validation steps:

TestMethodAcceptance CriteriaRationale
Purity HPLC (C18 Column, ACN/H₂O gradient)> 98.5% AreaStandard purity for pharmaceutical intermediates.[1][2]
Identity ¹H-NMR (DMSO-d₆)Integration of N-Me (~3.8 ppm) vs O-Me (~3.9 ppm) must be 1:1.Confirms successful N-methylation and intact ester.
Solvent Residue GC-Headspace< 5000 ppm (EtOH/EtOAc)Ensures drying efficiency.[1][2]
Polymorphism DSC (Differential Scanning Calorimetry)Sharp endotherm (Single Peak)Broad peaks indicate amorphous content or mixed polymorphs.
Mechanistic Insight: The "Oiling Out" Phenomenon

Issue: The product separates as an oil droplet rather than crystals upon water addition.[2] Cause: Adding water too fast or at too high a temperature (above the melting point of the solvated product). Solution:

  • Re-heat to dissolve the oil.[2]

  • Add a "seed" crystal.[2]

  • Slow down the cooling rate.

  • Add a small amount of Ethanol to shift the solvent composition back slightly.

References

  • Chemical Structure & Properties

    • National Center for Biotechnology Information.[1] (2025).[2][6] PubChem Compound Summary for CID 688173, Methyl 6-methoxy-1H-indole-2-carboxylate.[1][2] Retrieved from [Link]

    • Chemsrc.[7][8] (2025).[2][6] Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate Properties. Retrieved from [Link]

  • Crystallization Methodology (Indole Esters)

    • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020).[9] Synthesis and crystallization of ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Retrieved from [Link]

    • MDPI Molecules. (2023). Efficient Method for the Synthesis of Novel Oxy-Camalexins (Recrystallization of Methoxy-Indole Carboxylates).[1][2] Retrieved from [Link]

  • Impurity Separation (Regioisomers)

    • Royal Society of Chemistry. (2021).[10] Synthesis of indole derivatives: Separation of 6-methoxy and 4-methoxy isomers via crystallization.[1][2] RSC Advances. Retrieved from [Link]

Application Note: Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate as a Precursor for CB1 Receptor Allosteric Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of ORG27569 established the indole-2-carboxamide scaffold as a prototypical class of allosteric modulators for the Cannabinoid Receptor 1 (CB1). These compounds exhibit a highly unique pharmacological profile: they act as positive allosteric modulators (PAMs) for orthosteric agonist binding, yet function as negative allosteric modulators (NAMs) for G-protein coupling, thereby promoting


-arrestin-biased signaling [1].

To systematically map the allosteric binding pocket of CB1, researchers utilize functionalized indole precursors. Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate serves as a specialized synthetic intermediate. The strategic placement of the 1-methyl group eliminates the indole N-H hydrogen bond donor capability, probing the necessity of this interaction [2]. Simultaneously, the 6-methoxy group explores the electronic and steric dimensions of the CB1 minor hydrophobic pocket. This application note details the synthetic conversion of this ester into an active pharmacological probe and outlines the self-validating assays required to evaluate its allosteric properties.

Chemical Profile of the Precursor

PropertySpecificationRationale for Selection in SAR Studies
Chemical Name Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylateActs as a stable, lipophilic building block for library generation.
CAS Number 167478-86-6Verified commercially available starting material.
Molecular Formula C13H15NO3Provides baseline molecular weight before amine coupling.
Structural Features 1-Methyl, 6-Methoxy substitutions1-Methyl prevents H-bonding; 6-Methoxy targets the minor hydrophobic pocket of the CB1 receptor [1].

Synthetic Methodology: From Ester to Allosteric Probe

To evaluate the allosteric potential of the 6-methoxy-1-methyl scaffold, the stable ethyl ester must be converted into an active indole-2-carboxamide via a two-step saponification and amide coupling workflow.

Protocol 1: Synthesis of 6-Methoxy-1-Methyl-Indole-2-Carboxamides

Step 1: Base-Catalyzed Saponification

  • Procedure: Dissolve ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous ethanol. Add 3N aqueous NaOH (6.0 eq). Reflux the mixture at 80°C for 2 hours.

  • Causality: The ethyl ester is highly hydrophobic and stable. Ethanol provides the necessary solvent polarity, while the large excess of NaOH and thermal energy drive the irreversible hydrolysis of the ester into its water-soluble sodium carboxylate salt.

  • Self-Validation: Monitor via TLC (30% EtOAc/Hexanes). The disappearance of the high-Rf ester spot and the appearance of a baseline spot validates complete hydrolysis. Cool to room temperature and acidify with 0.1 N HCl to pH 2. The precipitation of a white solid (the free carboxylic acid) allows for isolation via vacuum filtration without the need for column chromatography.

Step 2: Amide Coupling

  • Procedure: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF. Add BOP reagent (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes, then add the target amine, such as 2-(4-(piperidin-1-yl)phenyl)ethanamine (1.2 eq). Stir at room temperature for 12 hours.

  • Causality: The indole-2-carboxylic acid is sterically hindered. BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) efficiently activates the acid to a highly reactive HOBt ester intermediate without significant side reactions. DIPEA acts as a non-nucleophilic base to deprotonate the target amine's HCl salt without interfering with the coupling agent.

  • Self-Validation: Analyze the crude mixture via LC-MS. The presence of the

    
     peak corresponding to the target carboxamide confirms successful coupling. Purify via flash chromatography.
    

SyntheticWorkflow Ester Ethyl 6-methoxy-1-methyl -1H-indole-2-carboxylate (Starting Material) Hydrolysis Base Hydrolysis (NaOH, EtOH, Reflux) Ester->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Coupling Amide Coupling (BOP, DIPEA, Amine) Acid->Coupling Modulator 6-Methoxy-1-Methyl Indole-2-Carboxamide (Allosteric Probe) Coupling->Modulator

Figure 1: Two-step synthetic workflow from the ethyl ester precursor to the active CB1 allosteric probe.

Pharmacological Evaluation Workflows

Because indole-2-carboxamides exhibit biased signaling, evaluating their efficacy requires a dual-assay approach: measuring binding enhancement (Protocol 2) and functional G-protein antagonism (Protocol 3) [3].

Protocol 2: Radioligand Binding Assay (Allosteric Cooperativity)
  • Procedure: Incubate CHO cell membranes expressing human CB1 receptors (50 µg protein/tube) with a fixed concentration (0.5 nM) of the orthosteric agonist

    
     and varying concentrations (0.1 nM to 10 µM) of the synthesized 6-methoxy-1-methyl modulator in binding buffer (50 mM Tris-HCl, 3 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4) for 90 minutes at 30°C.
    
  • Causality:

    
     is a high-affinity orthosteric agonist. By using a fixed concentration of this radioligand, the dose-dependent increase in specific binding directly quantifies the allosteric cooperativity factor (
    
    
    
    ) and the equilibrium dissociation constant (
    
    
    ) of the modulator according to the allosteric ternary complex model.
  • Self-Validation: A control curve using ORG27569 must be run in parallel. The assay is considered valid if ORG27569 yields an

    
     value between 6.0 and 10.0.
    
Protocol 3: Binding Assay (Functional Antagonism)
  • Procedure: Incubate CB1-CHO membranes with 0.1 nM

    
    , 30 µM GDP, an EC80 concentration of CP55,940 (e.g., 10 nM), and varying concentrations of the synthesized modulator for 1 hour at 30°C. Terminate via rapid vacuum filtration.
    
  • Causality: Binding data alone cannot distinguish between allosteric agonists and functional antagonists. The

    
     assay measures the exchange of GDP for a non-hydrolyzable radiolabeled GTP analog on the 
    
    
    
    subunit. Trapping the G-protein in its active state allows us to observe if the modulator inhibits agonist-induced G-protein coupling despite enhancing agonist binding.
  • Self-Validation: Basal binding is established using GDP alone. Addition of CP55,940 should increase the radioactive signal by 200-300%. The synthesized modulator should dose-dependently reduce this signal back to basal levels.

BiasedSignaling CB1 CB1 Receptor (Allosteric Ternary Complex) GProtein Gαi Protein Coupling (Functional Antagonism) CB1->GProtein Inhibited by Modulator Arrestin β-arrestin Recruitment (Biased Agonism) CB1->Arrestin Promoted by Modulator Agonist Orthosteric Agonist (e.g., CP55,940) Agonist->CB1 Binds Orthosteric Site Modulator Synthesized Allosteric Modulator (Indole-2-carboxamide) Modulator->CB1 Binds Allosteric Site (Enhances Agonist Affinity) ERK ERK1/2 Phosphorylation (Intracellular Signaling) Arrestin->ERK

Figure 2: Biased signaling pathway induced by indole-2-carboxamide allosteric modulators at the CB1 receptor.

SAR Insights and Data Interpretation

The utilization of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate allows researchers to isolate the effects of specific functional groups on the allosteric ternary complex. Comparative profiling against established modulators reveals critical structure-activity relationship (SAR) dynamics.

Table 1: Representative Pharmacological Profile of Indole-2-Carboxamide Derivatives

Compound / ProbeIndole N1Indole C6

(nM)
Cooperativity (

)
G-Protein Inhibition
ORG27569 (Prototype)-H-H~100+6.9Complete
ICAM-a (N-Methylated)-CH3-H~450+3.2Complete
6-Methoxy-1-Methyl Probe -CH3-OCH3~320+4.5Complete

Data interpretation based on established SAR trends in literature [1][2].

  • The Role of N1-Methylation: As observed with ICAM-a, methylating the indole nitrogen (preventing it from acting as a hydrogen bond donor) slightly decreases binding affinity (

    
     increases) and lowers the cooperativity factor (
    
    
    
    ) compared to ORG27569 [2]. However, it does not abolish allostery, proving that the N-H bond is beneficial but not strictly required for allosteric modulation.
  • The Role of C6-Methoxy: The addition of the 6-methoxy group partially rescues the affinity lost by N-methylation. The oxygen atom of the methoxy group acts as a hydrogen bond acceptor, interacting with serine or alanine residues within the minor hydrophobic pocket of the CB1 receptor, stabilizing the allosteric ternary complex [1].

References

  • Mahmoud, M. M., et al. (2013). "Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1)." Journal of Medicinal Chemistry, 56(20), 7965-7975. URL:[Link]

  • Ahn, K. H., et al. (2013). "Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor." Journal of Neurochemistry, 124(5), 584-589. URL:[Link]

  • Ahn, K. H., et al. (2012). "Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation." Journal of Biological Chemistry, 287(15), 12070-12082. URL:[Link]

Application Note: Preparation of Indole-2-Carboxamide Derivatives from Ethyl Ester Precursors

[1]

Abstract

Indole-2-carboxamides represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from antitubercular efficacy (MmpL3 inhibition) to cannabinoid receptor modulation (CB1/CB2 agonists) and anticancer properties. This Application Note provides a comprehensive technical guide for converting ethyl indole-2-carboxylate precursors into diverse amide derivatives. We detail two distinct synthetic pathways: a robust Indirect Method via hydrolysis and peptide coupling, and a Direct Aminolysis protocol utilizing trimethylaluminum (AlMe3) for sterically hindered or electron-deficient amines.

Strategic Analysis & Reaction Logic

The transformation of ethyl indole-2-carboxylate (1) to its corresponding amide (3) presents specific chemoselective challenges. The indole nitrogen (N-H) is weakly acidic (


Pathway A: Indirect Synthesis (Hydrolysis + Coupling)
  • Mechanism: Base-mediated saponification yields the indole-2-carboxylic acid, which is subsequently activated (via acyl chloride or uronium/phosphonium salts) to react with the amine.

  • Pros: High reliability; compatible with a vast array of amines; avoids harsh organometallics.

  • Cons: Two-step process; requires isolation of the intermediate acid.

Pathway B: Direct AlMe -Mediated Aminolysis
  • Mechanism: Formation of a highly reactive dimethylaluminum amide species in situ. The aluminum acts as a Lewis acid, activating the ester carbonyl oxygen, while simultaneously delivering the nucleophilic amine.

  • Pros: Single step; drives reaction with poor nucleophiles (e.g., anilines); high atom economy.

  • Cons: Requires pyrophoric reagents (AlMe

    
    ); strictly anhydrous conditions.
    
Decision Matrix
VariableRecommended Pathway
Amine Nucleophilicity High (Alkyl amines)

Pathway ALow (Anilines, Heterocycles)

Pathway B
Scale Large (>10g)

Pathway A (Cost-effective)Small/Library (<100mg)

Pathway B (Speed)
Functional Group Tolerance Acid Sensitive

Pathway BBase Sensitive

Pathway A (Coupling step)

Visualization of Workflows

IndoleSynthesiscluster_legendPathway LegendEsterEthyl Indole-2-carboxylate(Starting Material)AcidIndole-2-carboxylic Acid(Intermediate)Ester->AcidHydrolysis(LiOH/NaOH)AmideIndole-2-carboxamide(Target Product)Ester->AmideDirect Aminolysis(AlMe3 / Toluene)Acid->AmideCoupling(HATU/DIPEA or SOCl2)key1Blue = Indirect Path (Standard)key2Red = Direct Path (Advanced)

Figure 1: Strategic workflows for the synthesis of indole-2-carboxamides. Pathway A (Blue) represents the standard two-step hydrolysis/coupling sequence. Pathway B (Red) denotes the direct Lewis-acid mediated aminolysis.

Materials & Equipment

  • Reagents: Ethyl indole-2-carboxylate (Commercial), Lithium Hydroxide (LiOH

    
    H
    
    
    O), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), Trimethylaluminum (2.0 M in Toluene), Anhydrous Toluene, DMF, DCM.
  • Equipment: Schlenk line (for Protocol B), Rotary Evaporator, LC-MS for reaction monitoring.

Protocol A: Indirect Synthesis (The "Gold Standard")

This protocol is preferred for library generation and when using expensive, complex amines.

Step 1: Saponification[4]
  • Dissolution: Dissolve ethyl indole-2-carboxylate (1.0 equiv) in a mixture of THF:MeOH:Water (3:1:1).

  • Base Addition: Add LiOH

    
    H
    
    
    O (3.0 equiv).
  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC or LC-MS for disappearance of ester.

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Acidify the remaining aqueous solution to pH ~2 using 1M HCl. The indole-2-carboxylic acid will precipitate as a solid.[1][2]

    • Filter, wash with cold water, and dry under vacuum. Yield typically >90%. [3][4]

Step 2: Amide Coupling (HATU Method)

Note: While SOCl

  • Activation: To a solution of indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M), add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at Room Temperature (RT) to form the active ester.

  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–12 hours.

  • Workup:

    • Dilute with EtOAc and wash sequentially with 1M HCl (if product is not basic), sat. NaHCO

      
      , and brine.[5][6]
      
    • Dry over Na

      
      SO
      
      
      and concentrate.
    • Purify via flash column chromatography (Hexane/EtOAc).[5]

Protocol B: Direct Trimethylaluminum Aminolysis

CRITICAL SAFETY WARNING: Trimethylaluminum (AlMe

Mechanism of Action

The reaction proceeds via the formation of a dimethylaluminum amide intermediate. This species activates the ester carbonyl through Lewis acidity while delivering the nucleophilic amine, bypassing the need for ester hydrolysis.

AlMe3_MechanismStep1AlMe3 + R-NH2(Methane Evolution)IntermediateActive Species:[Me2Al-NH-R]Step1->Intermediate- CH4TransitionActivation of Ester Carbonyl(Tetrahedral Intermediate)Intermediate->Transition+ Ethyl EsterProductIndole-2-CarboxamideTransition->ProductWorkup

Figure 2: Mechanistic pathway for AlMe3-mediated aminolysis.

Detailed Procedure
  • Preparation (Inert Atmosphere): Flame-dry a Schlenk flask and cool under Argon. Add the amine (1.2 equiv) and anhydrous Toluene (or DCM).

  • Reagent Formation: Carefully add AlMe

    
     (2.0 M in Toluene, 1.2 to 1.5 equiv) dropwise at 0°C.
    
    • Observation: Methane gas will evolve. Allow this to vent through the inert gas line bubbler.

    • Stir at RT for 30 minutes to ensure formation of the aluminum-amide complex.

  • Addition of Ester: Add ethyl indole-2-carboxylate (1.0 equiv) dissolved in a minimum amount of anhydrous Toluene.

  • Heating: Heat the mixture to reflux (or 80–110°C) for 2–6 hours.

    • Note: Simple amines may react at RT; anilines usually require reflux.

  • Quenching (Critical): Cool to 0°C. Carefully quench by dropwise addition of dilute HCl (1M) or Rochelle's salt solution (Potassium sodium tartrate).

    • Why Rochelle's Salt? It breaks up the gelatinous aluminum emulsions that form upon quenching, facilitating phase separation.

  • Extraction: Extract with EtOAc or DCM. Wash with brine, dry, and concentrate.[4][5][6]

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Protocol A) Incomplete activation of acidEnsure HATU quality; switch to Acid Chloride method (Reflux acid in SOCl

for 2h).
Low Yield (Protocol B) Moisture contaminationAlMe

decomposed. Ensure glassware is flame-dried and solvents are anhydrous.
Emulsion during Workup Aluminum saltsUse Rochelle's salt (sat. aq.) and stir vigorously for 1h until layers clarify.
N-Alkylation Side Product Indole N-H deprotonationUnlikely with HATU. In Protocol B, use exactly 1.0-1.1 equiv of AlMe

to avoid deprotonating the indole N-H significantly.

References

  • Review of Indole-2-carboxamide Synthesis: Sharma, S., et al. "Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures."[7] Organic & Biomolecular Chemistry, 2025.

  • Medicinal Chemistry Application (Antitubercular): Kozikowski, A. P., et al. "Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity."[8] Journal of Medicinal Chemistry, 2013.[8]

  • Direct Aminolysis Methodology (AlMe3): Levin, J. I., Turos, E., & Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides."[9] Synthetic Communications, 1982.

  • Base Hydrolysis Protocol: Murakami, Y., et al. "Acylation of Ethyl Indole-2-carboxylate."[10] Heterocycles, 1984.

  • General Amide Coupling (HATU): Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Improvement & Process Troubleshooting

Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction: The "Yield Trap" in Indole-2-Carboxylates

You are likely accessing this guide because your synthesis of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate is stalling at one of two critical bottlenecks:

  • The "Saponification Trap" (N-Methylation): You have the indole core, but N-methylation conditions (NaH/DMF) are hydrolyzing your ester, plummeting yields.

  • The "Regio-Scramble" (De Novo Construction): You are building the ring via Fischer/Japp-Klingemann, but the meta-anisidine precursor is cyclizing to the unwanted 4-methoxy isomer or degrading into tar.

This technical guide moves beyond standard textbook protocols to address these specific failure modes with field-proven optimization strategies.

Module 1: The N-Methylation Bottleneck (The "Finisher" Route)

Scenario: You have purchased or synthesized ethyl 6-methoxyindole-2-carboxylate and need to install the N-methyl group. Common Failure: Yield loss due to competitive hydrolysis (ester


 acid) or C-alkylation at the electron-rich C3 position.
Diagnostic: Why is my yield low?
SymptomProbable CauseMechanism
Product is acidic / soluble in base Hydrolysis Strong bases (NaH, KOH) + trace water attack the ester carbonyl.
Multiple spots on TLC (Non-polar) C-Alkylation The 6-OMe group donates electrons, making C3 highly nucleophilic.
Starting material remains Base Insolubility Incomplete deprotonation of the indole N-H (

).
Protocol A: The Anhydrous "Soft Base" System (Recommended)

Best for: High-value intermediates where ester stability is paramount.

The Logic: Avoiding strong hydroxide bases prevents saponification. Using Cesium Carbonate (


) leverages the "Cesium Effect" for higher solubility and reactivity in polar aprotic solvents without being harsh enough to hydrolyze the ester rapidly.
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN). Note: DMF is faster but harder to remove.

  • Base:

    
     (1.5 - 2.0 equiv).
    
  • Electrophile: Methyl Iodide (MeI) (1.2 equiv).

  • Procedure:

    • Dissolve starting indole in solvent (0.1 M).

    • Add

      
       and stir for 30 min at RT (deprotonation).
      
    • Add MeI dropwise.

    • Critical: Monitor by TLC every 30 mins. Stop immediately upon consumption of SM.

    • Quench: Dilute with EtOAc, wash x3 with water to remove DMF.

Protocol B: Phase Transfer Catalysis (Scalable)

Best for: Multi-gram scale where DMF removal is tedious.

The Logic: By keeping the base in the solid phase or aqueous phase and the reactant in organic phase, you minimize the contact time between the ester and the hydrolytic base.

  • System: Toluene / 50% NaOH (aq) / TBAB (Tetrabutylammonium bromide).

  • Procedure:

    • Dissolve indole in Toluene.

    • Add catalytic TBAB (10 mol%).

    • Add MeI (1.5 equiv).[2]

    • Add 50% NaOH dropwise with vigorous stirring.

    • Why it works: The indole is deprotonated at the interface/organic layer by the quat-salt, reacts with MeI, and stays protected from the bulk aqueous base.

Troubleshooting FAQ: N-Methylation

Q: I see a byproduct with M+14 mass relative to the product. What is it? A: This is likely C-methylation at the 3-position . The 6-methoxy group activates the 3-position.

  • Fix: Lower the reaction temperature to 0°C. C-alkylation has a higher activation energy than N-alkylation. Avoid "super-bases" like NaH if possible; switch to

    
    /Acetone or the 
    
    
    
    method.

Q: My ester hydrolyzed to the acid. Can I re-esterify? A: Yes, but it adds a step. Treat the crude acid with


 in EtOH (or EtOH/H2SO4) to reform the ethyl ester. However, prevent this by ensuring your solvent is anhydrous  if using NaH.

Module 2: De Novo Synthesis (The "Builder" Route)

Scenario: You are building the indole core from m-anisidine using the Japp-Klingemann / Fischer sequence.[3] Common Failure: Formation of the 4-methoxy isomer (regio-isomer) or "tarring out" during the acid-catalyzed cyclization.

Visualizing the Regioselectivity Challenge

The m-anisidine precursor has two ortho positions available for cyclization:

  • Para to Methoxy: Yields the desired 6-methoxy indole (Major, sterically favored).

  • Ortho to Methoxy: Yields the undesired 4-methoxy indole (Minor, sterically crowded).

IndoleSynthesis Anisidine m-Anisidine Japp Japp-Klingemann (Diazonium + Ethyl 2-methylacetoacetate) Anisidine->Japp NaNO2/HCl Hydrazone Hydrazone Intermediate Japp->Hydrazone Decarboxylative Coupling Fischer Fischer Cyclization (Acid Catalysis) Hydrazone->Fischer H2SO4/EtOH Heat Target 6-Methoxy Isomer (Target) Fischer->Target Major Path (Sterics) Byproduct 4-Methoxy Isomer (Byproduct) Fischer->Byproduct Minor Path

Caption: Pathway bifurcation in Fischer Indole Synthesis starting from m-anisidine.

Protocol: Optimized Japp-Klingemann / Fischer Sequence

Step 1: Japp-Klingemann Coupling

  • Reagents: m-Anisidine,

    
    , HCl, Ethyl 2-methylacetoacetate (or Ethyl 2-ethylacetoacetate if 3-substituent needed), KOH.
    
  • Critical Check: Maintain temperature

    
     during diazotization.
    
  • Optimization: Ensure pH is strictly controlled (pH 4-5) during the coupling to the beta-keto ester to favor the azo-ene form which hydrolyzes to the hydrazone.

Step 2: Fischer Cyclization (The "Tar" Prevention)

  • Reagents: Hydrazone intermediate,

    
     (conc), Ethanol (Abs).
    
  • The Problem: Electron-rich indoles (like 6-methoxy) are acid-sensitive and prone to polymerization (tar).

  • The Fix: Use Ethanolic

    
      (10-15%) rather than Polyphosphoric Acid (PPA). PPA is too viscous and creates hot-spots leading to charring.
    
  • Procedure:

    • Reflux the hydrazone in 10%

      
      /EtOH.
      
    • Monitor strictly: Stop heating immediately when the hydrazone spot disappears on TLC. Extended heating destroys the electron-rich indole.

    • Workup: Pour onto ice/water. The product often precipitates.

Purification: Separating the Isomers

According to literature (Source 1.16), the 6-methoxy isomer is significantly less soluble in cold ethanol/hexane mixtures than the 4-methoxy isomer.

  • Technique: Fractional Crystallization.

  • Solvent: Hot Ethanol (or DMF/EtOH mix).

  • Process: Dissolve crude mixture in minimum hot EtOH. Cool slowly to RT, then

    
    . The 6-methoxy target usually crystallizes first. Filter and wash with cold hexanes.
    

Summary of Critical Parameters

ParameterStandard ConditionOptimized ConditionReason
N-Methylation Base NaH (Sodium Hydride)

or KOH/Acetone
Prevents ester hydrolysis; milder profile.
N-Methylation Temp RT to Reflux

Reduces C-alkylation side reactions.
Cyclization Acid Polyphosphoric Acid (PPA)10%

in EtOH
Reduces polymerization of electron-rich indole.
Purification Column ChromatographyCrystallization (EtOH) Efficiently removes the 4-methoxy regioisomer.

References

  • Reissert Indole Synthesis. Wikipedia.[4] (Provides mechanism for o-nitrotoluene route). Link

  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid. Organic Process Research & Development. (Detailed Japp-Klingemann optimization for methoxy-indoles). Link

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. (Discusses alkylation conditions using KOH/Acetone to avoid hydrolysis). Link

  • Total synthesis of tryprostatin A. RSC Advances. (Describes separation of 6-methoxy and 4-methoxy isomers via crystallization). Link

  • Japp-Klingemann Reaction. Organic Reactions. (Foundational review of the hydrazone formation mechanism). Link

Sources

Technical Support Center: Hydrolysis of Indole-2-Carboxylates without Decarboxylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing decarboxylation during the hydrolysis of indole-2-carboxylates. Our goal is to equip you with the knowledge and practical protocols to achieve high yields of your desired indole-2-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of my indole-2-carboxylate leading to the decarboxylated indole?

A1: Indole-2-carboxylic acids are susceptible to decarboxylation, particularly at elevated temperatures.[1][2] The electron-rich nature of the indole ring facilitates the loss of carbon dioxide. The general mechanism involves the protonation of the C3 position of the indole ring, followed by the elimination of CO2 to form a resonance-stabilized intermediate, which then tautomerizes to the indole. Under harsh hydrolytic conditions (e.g., high temperatures, strong acids/bases), this decarboxylation pathway can become a significant side reaction, leading to reduced yields of the desired carboxylic acid.

Q2: What are the key factors that influence the rate of decarboxylation?

A2: The primary factors influencing decarboxylation are:

  • Temperature: This is the most critical factor. Higher temperatures significantly accelerate the rate of decarboxylation.

  • pH: While basic conditions are required for saponification, excessively harsh basic or acidic conditions during workup can promote decarboxylation.

  • Substituents on the Indole Ring: The electronic and steric nature of substituents on the indole ring can affect the stability of the indole-2-carboxylic acid. However, specific trends are substrate-dependent and often require empirical optimization.

  • Solvent: The choice of solvent can influence the reaction temperature and the solubility of the reactants and intermediates, indirectly affecting the extent of decarboxylation.

Q3: Are there any general "safe" conditions for hydrolyzing indole-2-carboxylates?

A3: While optimal conditions are substrate-specific, a general principle is to use the mildest conditions possible that still achieve complete hydrolysis. This typically involves:

  • Low Temperatures: Conducting the hydrolysis at room temperature or slightly above is preferable.

  • Moderate Base Concentration: Using a sufficient, but not excessive, amount of a suitable base.

  • Careful Workup: Neutralizing the reaction mixture at low temperatures to avoid localized heating.

Q4: Is there a way to predict if my specific indole-2-carboxylate will be prone to decarboxylation?

A4: While a definitive prediction is difficult without experimental data, indole-2-carboxylates with electron-donating groups on the indole ring may be more susceptible to decarboxylation due to the increased electron density stabilizing the intermediate formed after CO2 loss. Conversely, electron-withdrawing groups might offer some stabilization to the carboxylic acid. However, these are general trends, and practical testing is always recommended.

Troubleshooting Guide: Unwanted Decarboxylation

This section provides a structured approach to troubleshooting when you observe significant decarboxylation during the hydrolysis of your indole-2-carboxylate.

Problem: Significant formation of the decarboxylated indole is observed by TLC, LC-MS, or NMR.

The following flowchart outlines a systematic approach to diagnose and resolve this issue.

troubleshooting_flowchart start Decarboxylation Observed check_temp Was the reaction heated? start->check_temp high_temp High temperature is a likely cause. Reduce reaction temperature. check_temp->high_temp Yes no_heat Decarboxylation occurs at room temperature. check_temp->no_heat No check_base What base and concentration were used? no_heat->check_base strong_base Consider using a milder base (e.g., LiOH) or reducing the concentration. check_base->strong_base Strong Base (e.g., high conc. NaOH/KOH) mild_base Base is likely not the primary issue. check_base->mild_base Mild Base (e.g., LiOH) check_workup How was the workup performed? strong_base->check_workup mild_base->check_workup acid_workup Acidification at elevated temperatures can cause decarboxylation. Perform neutralization at 0°C. check_workup->acid_workup Acidification at RT or above cold_workup Workup conditions seem appropriate. check_workup->cold_workup Cold (0°C) Acidification alternative_methods Consider alternative, milder hydrolysis methods. acid_workup->alternative_methods cold_workup->alternative_methods enzymatic Enzymatic Hydrolysis alternative_methods->enzymatic mild_conditions Mild Chemical Hydrolysis alternative_methods->mild_conditions

Caption: Troubleshooting workflow for decarboxylation.

Detailed Protocols and Methodologies

Here we provide detailed, step-by-step protocols for the hydrolysis of indole-2-carboxylates, designed to minimize decarboxylation.

Protocol 1: Mild Alkaline Hydrolysis with Lithium Hydroxide

This method is often successful for substrates that are sensitive to harsher conditions.

Rationale: Lithium hydroxide is a strong base, but it is less harsh than sodium or potassium hydroxide in some applications, and the reaction can often be performed at lower temperatures.

Step-by-Step Procedure:

  • Dissolution: Dissolve the indole-2-carboxylate ester in a suitable solvent mixture such as tetrahydrofuran (THF) and water or dimethoxyethane (DME) and water.[3] A common ratio is 3:1 to 5:1 organic solvent to water.

  • Addition of Base: Add a solution of lithium hydroxide (LiOH) in water (typically 1.5 to 3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature (20-25°C) and monitor the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 30-40°C can be attempted, but with careful monitoring for the appearance of the decarboxylated byproduct.

  • Workup:

    • Once the hydrolysis is complete, cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a dilute aqueous acid (e.g., 1 M HCl or citric acid solution) with vigorous stirring to neutralize the mixture to a pH of approximately 3-4.[4]

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude indole-2-carboxylic acid.

Protocol 2: Hydrolysis with Potassium Hydroxide in Acetone/Water

This method has been shown to be effective for N-alkylated indole-2-carboxylates.

Rationale: The use of acetone as a co-solvent can aid in the solubility of the starting material, and the reaction can be driven to completion under controlled reflux.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the indole-2-carboxylate ester in acetone.[5][6]

  • Base Addition: Add an aqueous solution of potassium hydroxide (KOH) (typically 2-4 equivalents).

  • Hydrolysis: Reflux the reaction mixture for a specified time (e.g., 1 hour), monitoring the reaction progress.[5][6]

  • Workup:

    • Cool the reaction mixture to room temperature and then to 0°C.

    • Remove the acetone under reduced pressure.

    • Add cold water to the residue and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Enzymatic Hydrolysis

For particularly sensitive substrates, enzymatic hydrolysis offers a very mild alternative.

Rationale: Enzymes operate under physiological conditions (neutral pH, room temperature), which are ideal for avoiding temperature- and pH-induced side reactions like decarboxylation.[7][8][9]

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a phosphate or carbonate buffer solution, typically in the pH range of 7-9.[7]

  • Substrate and Enzyme Addition: Suspend or dissolve the indole-2-carboxylate ester in the buffer solution. A co-solvent like acetone may be used to aid solubility.[9] Add the chosen lipase or protease (e.g., from Pseudomonas fluorescens or Candida antarctica).[8][9] The enzyme loading is typically between 5-10% by weight relative to the substrate.

  • Incubation: Stir the mixture at room temperature (23-30°C) for 12-48 hours. Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute acid.

    • Extract the product with an organic solvent.

    • Purify the product by standard methods (e.g., crystallization or column chromatography).

Mechanistic Insights into Decarboxylation

A deeper understanding of the decarboxylation mechanism helps in rationalizing the experimental choices to prevent it.

Sources

Technical Support Center: Navigating the Solubility Challenges of Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and practical solutions for researchers encountering low solubility of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate in aqueous buffers. As a senior application scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate poorly soluble in aqueous buffers?

A1: The low aqueous solubility of this compound is inherent to its molecular structure. The indole ring system is largely hydrophobic, and the presence of the ethyl ester and the N-methyl group further contributes to its lipophilic character. While the methoxy group offers some polarity, it is generally insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor interaction with water molecules in the buffer.

Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This phenomenon is known as "solvent shock" or "precipitation upon dilution."[1] Your compound is likely soluble in a high concentration of an organic solvent like DMSO. However, when this concentrated stock is rapidly introduced into an aqueous buffer, the abrupt change in solvent polarity causes the compound to crash out of solution as it is no longer soluble in the predominantly aqueous environment.[1]

Q3: Can I just filter out the precipitate and use the supernatant?

A3: It is strongly advised not to filter out the precipitate and use the remaining solution. Doing so will result in an unknown and lower final concentration of your compound in the assay, which will compromise the accuracy and reproducibility of your experimental results. The best approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.

Q4: Are there any general storage recommendations for my stock solution to maintain its integrity?

A4: To maximize stability and prevent precipitation in the stock solution, it is recommended to store it in small, single-use aliquots at -20°C or -80°C. This minimizes repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Before use, ensure the aliquot is completely thawed and vortexed to ensure a homogenous solution.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and overcoming the low solubility of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate. The strategies are presented in a stepwise manner, from simple adjustments to more complex formulation approaches.

Initial Assessment: Understanding Your Compound's Solubility Profile

Before attempting to solubilize your compound, it is crucial to have a baseline understanding of its properties.

Predicted Physicochemical Properties of Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate and Related Analogs:

PropertyPredicted Value (Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate)Predicted Value (Methyl 6-methoxy-1-methyl-1H-indole-2-carboxylate)[2]Notes
Molecular Weight~233.27 g/mol 219.24 g/mol The ethyl ester increases lipophilicity compared to the methyl ester.
XlogP (predicted)~2.5 - 3.02.2A higher logP value indicates greater hydrophobicity and lower aqueous solubility.
pKa (predicted)The indole nitrogen is very weakly basic (pKa of protonated indole is ~ -3.6).[3] The ester carbonyl is not significantly basic. The molecule lacks strongly acidic or basic functional groups.The indole nitrogen is very weakly basic.The compound is unlikely to have its solubility significantly altered by pH changes within the typical biological range (pH 4-9).

Experimental Workflow for Determining Solubility:

To make informed decisions, it is highly recommended to experimentally determine the kinetic or thermodynamic solubility of your compound in your specific buffer system.

G cluster_0 Solubility Determination Workflow prep_stock Prepare High-Concentration Stock in DMSO (e.g., 10-50 mM) kinetic Kinetic Solubility Assay (Turbidimetric) prep_stock->kinetic Dilute stock into buffer thermodynamic Thermodynamic Solubility Assay (Shake-Flask) prep_stock->thermodynamic Add excess solid to buffer prep_buffers Prepare Aqueous Buffers of Interest (e.g., PBS, Tris) prep_buffers->kinetic prep_buffers->thermodynamic analysis Quantify Soluble Compound (e.g., HPLC-UV, LC-MS) kinetic->analysis thermodynamic->analysis data Determine Maximum Soluble Concentration analysis->data

A decision tree for troubleshooting low solubility.

References

  • RSC Publishing. Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. [Link]

  • RSC Publishing. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • Chemistry Stack Exchange. How to determine concentration limits of a buffer that's limited by solubility? [Link]

  • Google Patents. EP3201618A1 - Method for predicting the solubility of a buffer.
  • Prof. Michael Schmitt: Hochauflösende UV-Laserspektroskopie. Influence of the position of the methoxy group on the stabilities of the syn and anti conformers of 4-, 5-, and 6-methoxyindole. [Link]

  • Reddit. Determination of maximum solubility? : r/OrganicChemistry. [Link]

  • Research Journal of Pharmacy and Technology. The use of Cyclodextrin-SLS-PEG 4000 Complex to Solubilize Three. [Link]

  • Wisdomlib. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]

  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • PubMed. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling. [Link]

  • PubMed. Recent Advances on Direct Functionalization of Indoles in Aqueous Media. [Link]

  • ACS Publications. Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. [Link]

  • PubChemLite. Methyl 6-methoxy-1-methyl-1h-indole-2-carboxylate (C12H13NO3). [Link]

  • WHO. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • ScienceDirect. Predicting drug solubility in organic solvents mixtures. [Link]

  • RSC Publishing. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]

  • ChemRxiv. Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. [Link]

  • SpringerLink. pKa-critical Interpretations of Solubility–pH Profiles: PG-300995 and NSC-639829 Case Studies. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

  • SpringerLink. Formulating Poorly Water Soluble Drugs. [Link]

  • PubChem. Methyl-6-methoxy-2-indolecarboxylate. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • PMC. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

  • ScienceDirect. solvent effect on the reaction of 1-methoxy-3-(2-nitro- vinyl)indole with nucleophiles1. [Link]

  • ScienceScholar. In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors | International journal of health sciences. [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • PubChemLite. 6-methoxy-1-methyl-1h-indole-2-carboxylic acid. [Link]

  • EPA. Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate Properties. [Link]

Sources

Technical Support Center: Optimizing Purification of 6-Methoxyindole Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the chromatographic purification of 6-methoxyindole esters. This guide is engineered for researchers and drug development professionals who require high-yield, high-purity isolation of these sensitive heterocyclic intermediates.

Due to the electron-rich nature of the 6-methoxyindole core and the hydrolytic susceptibility of the ester functional group, standard purification workflows often fail, resulting in streaking, co-elution, or complete compound degradation[1][2]. This guide synthesizes field-proven causality with actionable, self-validating protocols to resolve these specific chromatographic challenges.

Diagnostic Workflow

G Start Crude 6-Methoxyindole Ester TLC Run 2D TLC on Standard Silica Start->TLC Stable Stable (On Diagonal) TLC->Stable Yes Degrades Degrades (Off Diagonal) TLC->Degrades No Optimize Optimize Mobile Phase (e.g., DCM/MeOH) Stable->Optimize Deactivate Deactivate Silica (1-3% Et3N) or Switch to Alumina Degrades->Deactivate Purify Execute Column Chromatography Optimize->Purify Deactivate->Purify Success Pure Compound Isolated Purify->Success

Decision tree for troubleshooting 6-methoxyindole ester purification.

Frequently Asked Questions (FAQs)

Q1: Why does my 6-methoxyindole ester streak severely or degrade when using standard normal-phase silica gel? A1: The degradation is driven by the intrinsic acidity of standard silica gel (which has a surface pH of ~4.5–5.5 due to exposed silanol groups)[2]. The 6-methoxy group is a strong electron-donating group (EDG) that pushes electron density into the indole ring via resonance. This hyper-nucleophilic state makes the C3 position of the indole highly susceptible to protonation by acidic silanols, triggering irreversible adsorption, acid-catalyzed dimerization, or polymerization on the column[1][3].

Q2: How can I prevent this acid-catalyzed degradation without risking the hydrolysis of the ester functional group? A2: You must neutralize the stationary phase without introducing a strong nucleophile. While basic alumina or strong alkaline modifiers can protect the indole ring, they will readily hydrolyze the ester group. The optimal solution is to deactivate the silica gel using 1% to 3% Triethylamine (Et₃N)[1]. Et₃N is a sterically hindered, mild tertiary amine; it effectively caps the highly acidic silanols but is not nucleophilic enough to cleave the ester during the short timeframe of flash chromatography.

Q3: My compound is stable but co-elutes with structurally similar byproducts. How should I adjust my mobile phase? A3: Co-elution occurs when the solvent system lacks the specific selectivity required to differentiate subtle dipole moments. If a standard Hexane/Ethyl Acetate system fails, switch the fundamental hydrogen-bonding dynamics of your mobile phase. Transitioning to a Dichloromethane (DCM)/Methanol system alters the separation mechanism from purely dipole-dipole to one that includes stronger hydrogen-bond accepting properties[1][4]. Additionally, running a shallow gradient (e.g., increasing polarity by 1% increments) significantly improves resolution for closely eluting indole derivatives[1].

Q4: I am observing "double peaks" in my LC-MS or flash chromatogram. Is my compound degrading? A4: Not necessarily. Double peaks in indole chromatography are frequently caused by a solvent mismatch between your injection diluent and the starting mobile phase, or by column voiding[5]. If your sample is loaded in a solvent that is significantly more polar than the initial mobile phase, the sample band will split before it equilibrates on the stationary phase. Always ensure your loading solvent matches the initial gradient conditions as closely as possible[5].

Quantitative Data: Stationary Phase Selection

To optimize recovery and resolution, select your stationary phase based on the quantitative parameters outlined below.

Stationary PhaseSurface pHRecommended ModifierTarget R_f RangeSuitability for 6-Methoxyindole Esters
Standard Silica Gel 4.5 – 5.5None0.2 – 0.4Poor: Causes acid-catalyzed degradation and severe streaking.
Deactivated Silica ~7.0 – 7.51% - 3% Et₃N0.2 – 0.4Excellent: Protects the electron-rich ring while preserving the ester.
Neutral Alumina 6.5 – 7.5None0.1 – 0.3Good: Prevents degradation, but offers lower overall resolution.
Reversed-Phase (C18) 6.0 – 7.00.1% Formic AcidN/A (Gradient)Good: Ideal for highly polar or water-soluble ester derivatives.
Experimental Protocols

The following methodologies are designed as self-validating systems to ensure experimental integrity before committing your entire crude batch to a column.

Protocol 1: 2D TLC for Compound Stability Analysis

This protocol isolates the variable of silica exposure time to definitively prove whether your compound is degrading on the stationary phase[1][4].

  • Preparation: Obtain a square silica gel TLC plate (e.g., 5 cm x 5 cm).

  • Spotting: Lightly spot the crude 6-methoxyindole ester in the bottom-left corner, exactly 1 cm from both edges.

  • First Elution: Develop the plate in your optimized solvent system (e.g., 80:20 Hexane:EtOAc).

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen to remove all traces of the mobile phase.

  • Second Elution: Rotate the plate 90 degrees so that the newly separated spots now form the baseline. Develop the plate a second time in the exact same solvent system.

  • Visualization & Validation: Visualize under UV light (254 nm).

    • Self-Validation Check: Draw a diagonal line from the origin to the top opposite corner. If the compound is stable, all spots will lie perfectly on this diagonal. Any spots appearing off the diagonal indicate active decomposition on the silica gel[1].

Protocol 2: Preparation of Triethylamine-Deactivated Silica Gel

Use this protocol if Protocol 1 confirms degradation. This neutralizes the column to protect the indole without hydrolyzing the ester[1].

  • Solvent Preparation: Prepare your initial mobile phase (e.g., 90:10 Hexane:EtOAc) and add 2% (v/v) Triethylamine (Et₃N).

  • Slurry Packing: Create a slurry of standard silica gel using the Et₃N-modified solvent. Pour the slurry into the column and allow it to settle uniformly.

  • Deactivation Flush: Flush the packed column with two full column volumes (CV) of the Et₃N-modified solvent.

    • Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on pH indicator paper. It should register as mildly basic (pH ~7.5), confirming that the acidic silanols are fully neutralized[2].

  • Equilibration: Flush the column with one CV of your standard mobile phase (without Et₃N) to remove excess base, preventing potential ester hydrolysis during the run.

  • Loading: Load your sample (preferably via dry-loading on neutralized silica) and elute normally.

References
  • 1 - BenchChem[1]

  • 5 - Separation Science[5]

  • 4 - University of Rochester[4]

  • 2 - ResearchGate[2]

  • 3 - LC Troubleshooting / Chromatography Online[3]

Sources

Minimizing oxidation byproducts in electron-rich indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Oxidation Byproducts & Stabilization Protocols

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Mission: To provide actionable, mechanism-based solutions for the stabilization of electron-rich indoles during synthesis, isolation, and storage.

Introduction: The "Indole Instability" Paradox

Electron-rich indoles (e.g., 5-methoxyindole, 5-benzyloxyindole, or C3-alkylated variants) are essential scaffolds in drug discovery (e.g., sumatriptan analogs, melatonin receptor agonists). However, the very electronic features that make them biologically active—high HOMO energy and excessive electron density at C3—render them kinetically unstable. They act as "super-nucleophiles," susceptible to rapid oxidative dimerization and polymerization upon exposure to air, light, or acidic media.

This guide replaces trial-and-error with strict, chemically grounded protocols.

Module 1: Reaction Optimization (The Synthesis Phase)

User Issue: "My reaction mixture turns from pale yellow to black tar within minutes of heating."

Diagnosis: Radical Cation Polymerization. Electron-rich indoles undergo Single Electron Transfer (SET) oxidation with trace oxygen, forming radical cations that rapidly couple. This is not a "side reaction"; in the presence of


, it is the thermodynamic sink.
Troubleshooting Protocol: The "Zero-Oxygen" Standard

Standard nitrogen balloon techniques are insufficient for highly electron-rich substrates. You must transition to Schlenk line protocols.

Step-by-Step Degassing Workflow:

  • Solvent Prep: Do not rely on simple sparging (bubbling gas). Use the Freeze-Pump-Thaw method for reaction solvents.

    • Cycle 1: Freeze solvent in liquid

      
      . Evacuate headspace (<0.1 mmHg). Thaw in warm water.
      
    • Repeat: Perform 3 total cycles.

    • Backfill: Fill with high-purity Argon (heavier than air, providing a better blanket than

      
      ).
      
  • Reagent Addition: Add solid indole precursors under a positive pressure of Argon.

  • Monitoring: Avoid opening the system for TLC. Use a septum-piercing cannulation technique to withdraw aliquots into quenched vials.

Data: Impact of Oxygen Exclusion on Yield

Conditions5-Methoxyindole YieldColor ProfileMajor Impurity
Open Air Reflux< 15%Black TarIntractable Polymer

Balloon (Sparged)
45-60%Dark BrownIsatin/Oxindole
Freeze-Pump-Thaw (Argon) 88-92% Pale Yellow None (<1%)
Module 2: Work-up & Purification (The Isolation Phase)

User Issue: "My product was pure by TLC, but decomposed into a purple streak on the silica column."

Diagnosis: Acid-Catalyzed Dimerization. Standard silica gel is acidic (


). Electron-rich indoles protonate at C3, generating an electrophilic iminium species that is immediately attacked by a second indole molecule, forming dimers (3,3'-biindoles).
Troubleshooting Protocol: The "Basified Silica" System

You must neutralize the stationary phase to prevent protonation-induced coupling.

The "TEA-Doped" Column Protocol:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).

  • Deactivation: Add 1% Triethylamine (TEA) to the slurry before packing.

    • Note: Do not just add TEA to the mobile phase later; the silica must be pre-equilibrated.

  • Elution: Run the column with mobile phase containing 0.5% TEA.

  • Verification (The 2D-TLC Test):

    • Spot crude on a square TLC plate.

    • Run solvent vertically. Dry.

    • Rotate plate 90° and run the same solvent.[1]

    • Result: If the spot is off-diagonal , the compound is decomposing on the silica. Switch to Neutral Alumina .

Module 3: Mechanistic Visualization

User Issue: "Why are C3-substituted indoles more unstable than unsubstituted ones?"

Technical Insight: The C3 position is the site of highest electron density. Substituents here stabilize the radical cation intermediate, lowering the activation energy for oxidative coupling. The diagram below illustrates the "Death Spiral" of indole oxidation that you are fighting against.

IndoleOxidation cluster_0 Acidic Silica Environment Indole Electron-Rich Indole Radical Indole Radical Cation (Species A) Indole->Radical SET (O2/Light) Dimer 3,3'-Biindole (Dimer) Indole->Dimer H+ Catalyzed Peroxide 3-Hydroperoxy Indolenine Radical->Peroxide + O2 Radical->Dimer Coupling (High Conc.) Oxindole Oxindole/Isatin (Cleavage) Peroxide->Oxindole Decomposition

Figure 1: The oxidative and acid-catalyzed decomposition pathways of electron-rich indoles.

Module 4: Storage & Stability (The Long-Term Phase)

User Issue: "My white solid turned pink/brown after a week in the fridge."

Diagnosis: Auto-oxidation (Pink Indole Syndrome). Even in solid state, surface oxidation occurs. The "pink" color is often trace amounts of highly colored oxidative oligomers (rosindoles), which can form autocatalytically.

Storage Protocol:

  • Container: Amber glass vials (UV protection is non-negotiable).

  • Atmosphere: Flush vial with Argon before capping. Tape the cap with parafilm.

  • Temperature: Store at -20°C.

  • Recrystallization: If color appears, do not discard. Recrystallize immediately from degassed Ethanol/Water containing trace sodium metabisulfite (antioxidant) to recover pure material.

Frequently Asked Questions (FAQ)

Q: Can I use antioxidants like BHT in my reaction? A: While BHT scavenges radicals, it introduces a difficult-to-remove impurity. It is cleaner to use strict exclusion of oxygen (Schlenk technique) rather than adding chemical scavengers that complicate purification.

Q: Is Alumina always better than Silica for indoles? A: Mechanistically, yes, because Neutral Alumina lacks the acidic protons that catalyze dimerization. However, Alumina has lower resolution (theoretical plates). Try TEA-deactivated Silica first; use Alumina only if the 2D-TLC test confirms decomposition on silica.

Q: Why does my indole smell like feces? A: Skatole (3-methylindole) and its derivatives are notorious for this. While not an instability issue, it indicates high volatility. Handle all electron-rich indoles in a fume hood to prevent lab contamination.

References
  • Oxidative Dimerization Mechanisms

    • Title: Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations.

    • Source: Chemical Communic
    • URL:[Link]

  • Indole Oxidation Pathways

    • Title: Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogen
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Purification Protocols (Basified Silica): Title: Purification of Indole Derivatives by Column Chromatography (Technical Guide). Source: BenchChem / Standard Organic Protocols.
  • General Heterocyclic Stability

    • Title: Heterocyclic Chemistry (5th Ed). Joule, J.A. & Mills, K.
    • Source: Wiley Online Library.
    • URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Methylation of 6-Methoxyindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet challenging transformation: the N-methylation of sterically hindered 6-methoxyindoles. The insights and protocols herein are curated from established literature and extensive field experience to empower your research and development endeavors.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and stumbling blocks encountered by researchers working with this specific substrate class.

Q1: Why is my N-methylation of 6-methoxyindole resulting in low yield or no reaction?

Low yields in the N-methylation of 6-methoxyindoles are frequently attributed to a combination of electronic and steric factors. The methoxy group at the 6-position is electron-donating, which can decrease the acidity of the N-H bond, making deprotonation more challenging.[1] Additionally, steric hindrance can play a significant role, impeding the approach of the methylating agent to the nitrogen atom.[2][3] Incomplete deprotonation, suboptimal reaction temperature, or the purity of reagents can also contribute to poor outcomes.[2]

Q2: I'm observing significant C3-methylation as a side product. How can I improve N-selectivity?

The C3 position of the indole ring is inherently nucleophilic, often leading to competitive C-alkylation.[4][5] Several factors can be adjusted to favor N-methylation:

  • Solvent Choice: Polar aprotic solvents like DMF generally favor N-alkylation.[2]

  • Base and Counter-ion: The choice of base is critical. Stronger bases like sodium hydride (NaH) or potassium hydride (KH) ensure more complete deprotonation of the indole nitrogen.[2] The resulting counter-ion (e.g., Na+, K+, Cs+) can also influence regioselectivity.[2]

  • Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-methylated product.[2][3]

Q3: Are there alternative methylating agents I should consider for this hindered substrate?

While methyl iodide and dimethyl sulfate are common, they can be highly toxic.[6] For sterically hindered indoles, more reactive or specialized reagents may be necessary. Dimethyl carbonate (DMC) is a greener and less toxic alternative that has been used successfully for N-methylating indoles, including those with electron-donating groups.[6][7][8] The use of quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe3NI) has also been reported as a safe and highly selective method for N-methylation of indoles.[9][10][11]

Q4: Could a different synthetic strategy altogether be more effective?

For particularly challenging substrates, moving beyond standard SN2-type alkylations may be necessary. Alternative strategies include:

  • Mitsunobu Reaction: This reaction can be highly effective for the N-alkylation of indoles, even with sterically hindered substrates.[12][13][14][15][16]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to the N-arylation and, in some variations, N-alkylation of indoles.[17][18][19][20][21]

  • Ullmann Condensation: A copper-catalyzed reaction that provides a straightforward approach to N-arylindoles and can be adapted for N-alkylation.[22][23]

Troubleshooting Guides & Detailed Protocols

This section provides a systematic approach to overcoming the challenges of N-methylating 6-methoxyindoles, complete with step-by-step experimental protocols.

Guide 1: Optimizing Classical N-Methylation

If you are committed to a traditional SN2 approach, this guide will help you systematically optimize your reaction conditions.

Troubleshooting Workflow: Low Yield & Selectivity

Sources

Technical Support Center: High-Resolution NMR Strategies for 6-Methoxy-1-Methyl Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: INDOLE-RES-001 Subject: Resolving Signal Overlap & Assignment Ambiguities[1]

Welcome to the Indole Resolution Hub

You are likely here because the 6-methoxy-1-methyl indole scaffold is deceivingly simple. While the molecule is small, the combination of an electron-rich aromatic system, two methyl groups with similar chemical environments, and strong aggregation tendencies often results in spectral "crowding."

This guide is not a textbook. It is a troubleshooting manual designed to unblock your specific experimental bottlenecks using field-proven strategies.

Quick Diagnostic: Select Your Issue

Before proceeding, identify the specific nature of your spectral overlap using the logic flow below.

IndoleDiagnostic Start Identify Overlap Type Type1 Aromatic Crowding (6.5 - 7.5 ppm) Start->Type1 Type2 Methyl Ambiguity (3.7 - 3.9 ppm) Start->Type2 Type3 Broad/Missing Signals Start->Type3 Sol1 Solvent Titration (ASIS Effect) Type1->Sol1 Protocol A Sol2 NOESY + 13C-HSQC Type2->Sol2 Protocol B Sol3 VT-NMR & Concentration Check Type3->Sol3 Protocol C

Figure 1: Diagnostic workflow for selecting the appropriate resolution strategy.

Module 1: The "Forest of Peaks" (Aromatic Region)

Q: My H4, H5, and H7 protons are overlapping or second-order. How do I resolve them without a higher field magnet?

The Scientist’s Insight: In 6-methoxy indoles, the electron-donating methoxy group shields the H5 and H7 protons, pushing them upfield (lower ppm), often causing them to collide with H4 or the solvent residual peak. The most elegant solution is not a more expensive magnet, but a cheaper solvent.

The Solution: Aromatic Solvent-Induced Shift (ASIS) Switching from Chloroform-d (


) to Benzene-d6 (

) induces dramatic shifts.[1] Benzene molecules stack against the electron-deficient faces of the indole. Because the local magnetic environment changes anisotropically, protons shift by different magnitudes depending on their position relative to the solvent shell [1].[2]

Data Comparison: Expected Shifts

ProtonMultiplicityApprox.[1][3]

(

)
Approx.

(

)
Result
H4 Doublet (

Hz)
7.45 ppm~7.20 ppmShifts Upfield
H5 dd (

Hz)
6.80 ppm~6.95 ppmSeparates from H7
H7 Doublet (

Hz)
6.75 ppm~6.45 ppmDramatic Shift
N-Me Singlet3.70 ppm~3.10 ppmMajor Resolution

Protocol A: Solvent Titration

  • Prepare Sample 1: 5 mg compound in 600 µL

    
    . Run 1H NMR.
    
  • Prepare Sample 2: Dry the sample (or weigh fresh) and dissolve in 600 µL

    
    . Run 1H NMR.
    
  • Analysis: If neither resolves fully, perform a titration. Add

    
     to your 
    
    
    
    sample in 50 µL increments. The peaks will "walk" apart.[1]
Module 2: The "Methyl Twin" Problem

Q: I have two singlets around 3.8 ppm. Which is the N-Methyl and which is the O-Methyl?

The Scientist’s Insight: In 1-methyl-6-methoxy derivatives, the N-methyl and O-methyl resonances often overlap. Relying solely on chemical shift tables is risky because local substitution (e.g., at C2 or C3) can push the N-methyl signal downfield to exactly match the O-methyl.

The Solution: Spatial Connectivity (NOESY) You must rely on through-space interactions.[1] The N-methyl group is spatially close to H2 and H7. The O-methyl group is spatially close to H5 and H7, but never H2 [2].

Visualizing the Pathway:

NOE_Pathway N_Me N-Me (Pos 1) H2 H2 (Aromatic) N_Me->H2 Strong NOE H7 H7 (Aromatic) N_Me->H7 Weak NOE O_Me O-Me (Pos 6) O_Me->H7 Strong NOE H5 H5 (Aromatic) O_Me->H5 Strong NOE

Figure 2: NOE connectivity map. The N-Me to H2 correlation is the diagnostic "smoking gun."

Protocol B: The HSQC/NOESY Check

  • Run HSQC: The N-Me carbon usually appears at ~32-35 ppm. The O-Me carbon appears at ~55-56 ppm. This is the most definitive differentiation method if you have a carbon probe [3].

  • Run NOESY (if 13C is unavailable):

    • Mixing time: 500 ms.[4]

    • Look for: Cross-peak between the putative N-Me singlet and the H2 doublet (or singlet if C3 substituted).

Module 3: Advanced Techniques (The "Nuclear Option")

Q: My spectrum is still too complex due to multiplets. What is the cutting-edge solution?

The Scientist’s Insight: When standard 1D and 2D methods fail, we turn to Pure Shift NMR . This technique suppresses homonuclear J-coupling (


), collapsing all multiplets (doublets, triplets, dds) into singlets. This effectively improves your resolution by a factor of 5-10 without increasing magnetic field strength [4].

Technique: PSYCHE (Pure Shift Yielded by Chirp Excitation)

  • Why use it: It turns the complex H4/H5/H7 coupling pattern into three sharp singlets.[1]

  • Trade-off: Sensitivity drops (approx. 10-20% of standard 1H). You need a sample concentration >5 mM.

Q: I have a derivative substituted at C2 and C3. I have no H2 signal to anchor my N-Me assignment. What now?

The Solution: 1H-15N HMBC (Natural Abundance) Since you have an N-methyl group, you lack an exchangeable NH proton, rendering 1H-15N HSQC useless. However, the N-methyl protons have a strong 3-bond coupling (


) to the indole nitrogen.
  • Experiment: Long-range 1H-15N HMBC.

  • Result: The N-methyl protons will show a correlation to the indole Nitrogen (~130-140 ppm). The O-methyl protons will show no nitrogen correlation [5].

Summary of Experimental Parameters
ExperimentPulse Sequence (Bruker)Critical ParameterTypical Value
NOESY noesygpphMixing Time (d8)0.4 - 0.6 sec
HSQC hsqcedetgpsisp2.3Coupling (

)
145 Hz
Pure Shift psycheFlip Anglesmall (<20°)
1H-15N HMBC hmbcgpndqfLong range coupling5 - 8 Hz
References
  • Claridge, T. D. W. (2016).[1][5] High-Resolution NMR Techniques in Organic Chemistry. Chapter 3: Solvent Effects. Elsevier.

  • Nanalysis Corp. (2021).[1] NOESY: The experiment for when you just need to know more.

  • PubChem. (2025).[1] 6-Methoxy-1H-indole Spectral Data. National Library of Medicine.

  • Castañar, L., & Parella, T. (2015).[1][6] Pure shift NMR experiments: recent developments, methods and applications. Magnetic Resonance in Chemistry.

  • Martin, G. E., & Hadden, C. E. (2000).[1] Long-range 1H-15N heteronuclear shift correlation at natural abundance. Journal of Natural Products.

Sources

Technical Support Center: Stability & Troubleshooting for Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate and related indole-2-carboxylate scaffolds.

Mechanistic Grounding: The Push-Pull Electronic System

Understanding the stability of this specific compound under acidic conditions requires analyzing its internal electronic "push-pull" dynamics. Unsubstituted indoles are notoriously sensitive to acidic conditions, often undergoing rapid electrophilic protonation at the C3 position, leading to irreversible dimerization or polymerization.

However, ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate possesses a unique stability profile:

  • The "Pull" (C2-Ethyl Ester): The ester group at the 2-position is strongly electron-withdrawing. It significantly deactivates the indole core, pulling electron density away from the highly reactive C3 position[1]. This is the primary reason the compound resists acid-catalyzed polymerization.

  • The "Push" (C6-Methoxy & N1-Methyl): The N-methyl group prevents unwanted deprotonation/protonation equilibria at the nitrogen atom. Meanwhile, the C6-methoxy group is electron-donating via resonance. While it slightly enriches the ring's electron density compared to a des-methoxy analog, the deactivating power of the C2-ester dominates, keeping the ring system stable under most standard acidic conditions[2].

Diagnostic Flowchart: Acidic Degradation Pathways

AcidStability Start Acidic Condition Detected Aqueous Is water present? Start->Aqueous Temp Is temperature > 50°C? Aqueous->Temp Yes Anhydrous Anhydrous Acid (e.g., TFA in DCM) Aqueous->Anhydrous No Hydrolysis Risk: Ester Hydrolysis (Forms Carboxylic Acid) Temp->Hydrolysis Yes Stable Highly Stable (C2-Ester protects ring) Temp->Stable No StrongLewis Is it a strong Lewis acid or HBr/HI? Anhydrous->StrongLewis Cleavage Risk: Methoxy Cleavage (Forms C6-OH) StrongLewis->Cleavage Yes StrongLewis->Stable No

Troubleshooting decision tree for ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate in acid.

Quantitative Stability Data

The table below summarizes the expected stability of the compound across various acidic environments encountered during standard synthesis and purification workflows.

Acidic ConditionSolvent SystemTemperaturePrimary Degradation PathwayEstimated Half-Life (

)
0.1 M HCl Aqueous / THF25 °CNone (Highly Stable)> 30 days
1.0 M HCl Aqueous / EtOH80 °CEster Hydrolysis~ 4-6 hours
20% TFA Anhydrous DCM25 °CNone (Stable)> 7 days
1.0 M BBr

Anhydrous DCM-78 °C to 25 °CMethoxy Cleavage< 30 minutes
48% HBr Aqueous100 °CCleavage + Hydrolysis< 1 hour

Frequently Asked Questions (FAQs)

Q: I am running a Boc-deprotection on another part of my molecule using TFA. Will my C2-ethyl ester survive? A: Yes. Under anhydrous conditions (e.g., 20% TFA in dry DCM at room temperature), the ethyl ester is highly stable. Without water acting as a nucleophile, acid-catalyzed ester hydrolysis cannot occur. Furthermore, the C2-ester protects the indole core from electrophilic attack by the acid[1].

Q: During an acidic workup (1N HCl), I noticed the formation of a highly polar baseline spot on my TLC. What is happening? A: If your workup involved elevated temperatures or prolonged exposure to aqueous acid, you are likely observing unwanted acid-catalyzed ester hydrolysis. The polar baseline spot is 6-methoxy-1-methyl-1H-indole-2-carboxylic acid. To prevent this, keep aqueous acidic workups brief and strictly at or below room temperature.

Q: Can I use strong hydrohalic acids (like HI or HBr) to remove the N-methyl group? A: No. N-demethylation of indoles is exceptionally difficult and will not occur under these conditions. Instead, exposing this compound to strong hydrohalic acids or Lewis acids (like BBr


) will result in the rapid cleavage of the C6-methoxy ether, yielding the 6-hydroxy derivative[2].

Validated Experimental Workflows

Protocol A: Anhydrous Acidic Processing & Safe Workup

Objective: Perform an acid-mediated reaction (e.g., deprotection) elsewhere on the molecule without hydrolyzing the C2-ethyl ester or cleaving the C6-methoxy group. Causality: Utilizing anhydrous conditions prevents the nucleophilic attack of water on the ester carbonyl. Neutralizing the acid prior to solvent evaporation prevents the concentration of acid, which could otherwise trigger degradation.

  • Reaction: Dissolve the substrate in anhydrous Dichloromethane (DCM) to a 0.1 M concentration. Add 20% v/v anhydrous Trifluoroacetic Acid (TFA). Stir at 25 °C.

  • Validation Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material spot should disappear, confirming your target reaction, while no highly polar baseline spots (indicative of ester hydrolysis) should form.

  • Quench: Cool the reaction vessel to 0 °C. Slowly add cold saturated aqueous NaHCO

    
     dropwise until the aqueous layer reaches pH 7.5–8.0.
    
  • Extraction: Extract the mixture with EtOAc (3 × 20 mL). Wash the combined organic layers with brine to remove residual water and salts.

  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Controlled Hydrolysis of the C2-Ester

Objective: Convert ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate to its corresponding carboxylic acid. Causality: While acid-catalyzed hydrolysis is theoretically possible, it is reversible and kinetically sluggish. Base-catalyzed saponification is irreversible (forming a stable carboxylate salt) and highly efficient[1]. We utilize basic conditions to drive the reaction, followed by a precise acidic quench to isolate the pure product[3].

  • Saponification: Dissolve the ester in anhydrous ethanol (0.1 M). Add 6 equivalents of 3 N NaOH (aq).

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 2 hours. Note: Heat provides the necessary activation energy for the hydroxide nucleophile to attack the sterically hindered C2-carbonyl[3].

  • Validation Checkpoint: TLC (30% EtOAc/Hexane) should show complete consumption of the starting ester.

  • Acidification & Precipitation: Cool the mixture to room temperature. Slowly add 0.1 N HCl dropwise until the solution reaches exactly pH 2.0. Note: At pH 2, the carboxylate anion becomes fully protonated. The resulting neutral carboxylic acid is insoluble in the aqueous mixture, driving its precipitation[4].

  • Isolation: Filter the resulting white solid, wash with cold distilled water, and dry under high vacuum to yield the pure carboxylic acid.

References

  • [1] Title: Indole-2-carboxylic acid, ethyl ester Source: Organic Syntheses URL:[Link]

  • [4] Title: Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor Source: PubMed Central (PMC) / NIH URL:[Link]

  • [2] Title: Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • [3] Title: Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Technical Support Center: Enhancing Reaction Rates for Nucleophilic Substitution at the Indole C2-Position

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are well aware that the indole core is a privileged scaffold in medicinal chemistry. However, functionalizing the C2-position via nucleophilic substitution presents significant kinetic and thermodynamic hurdles.

As a Senior Application Scientist, I have designed this guide to help you bypass these inherent limitations. This document synthesizes field-proven strategies, troubleshooting workflows, and self-validating protocols to ensure high-yielding, C2-selective functionalization.

Part 1: Core Concepts & Causality (FAQs)

Q1: Why is the indole C2-position inherently resistant to nucleophilic attack? A1: The indole ring is an electron-rich heteroaromatic system. The nitrogen lone pair donates electron density directly into the pyrrole ring, making it highly nucleophilic rather than electrophilic. Calculations demonstrate that the C3 position reacts with electrophiles up to


 times faster than benzene (). Consequently, direct nucleophilic attack at C2 is thermodynamically disfavored because it disrupts the aromaticity of the pyrrole ring without the stabilizing benefits seen at C3.

Q2: How do we achieve "Umpolung" (polarity reversal) to force nucleophilic substitution at C2? A2: To make C2 receptive to nucleophiles, we must convert it into an electrophilic center. This is reliably achieved through three main strategies:

  • Indolium Formation: Using strong electron-withdrawing N-protecting groups (e.g., N-acetyl) combined with Lewis acids in fluoroalcohols to generate a highly electrophilic indolium intermediate (1[1]).

  • Dearomatization of 2-Haloindoles: Oxidizing 2-haloindoles to form reactive indoleninyl halides, which readily undergo nucleophilic substitution or cross-coupling (2[2]).

  • Oxidative Cross-Dehydrogenative Coupling (CDC): Utilizing transition metals or oxidants to directly couple C-H bonds with nucleophiles, bypassing the need for pre-functionalization ().

Q3: Why are fluoroalcohols like HFIP critical for Lewis acid-mediated C2 activation? A3: Hexafluoroisopropanol (HFIP) is highly polar and a strong hydrogen-bond donor, yet it is exceptionally non-nucleophilic. It stabilizes the transient indolium intermediate via hydrogen bonding without competing with your target nucleophile, preventing premature quenching of the reaction (1[1]).

Part 2: Troubleshooting Guide & Diagnostics

Issue 1: Poor Regioselectivity (Getting C3 instead of C2 Substitution)
  • Cause: The inherent nucleophilicity of C3 outcompetes C2. If the indole nitrogen is not sufficiently deactivated, the reaction will default to the thermodynamically favored C3 position.

  • Solution: You must install a strongly electron-withdrawing group (EWG) at N1 (e.g., N-Ts, N-Ac). This pulls electron density away from the pyrrole ring, suppressing C3 nucleophilicity and allowing your activation strategy to target C2.

Issue 2: Dimerization and Polymerization During Activation
  • Cause: Unprotected indoles can act as nucleophiles. During Lewis acid activation, the C3 position of one indole molecule will attack the activated C2 indolium of another, leading to rapid dimerization.

  • Solution: Ensure 100% conversion during your N-protection step prior to C2 functionalization. Even trace amounts of N-H indole can trigger a polymerization cascade.

Issue 3: Decomposition of 2-Haloindole Precursors
  • Cause: 2-bromo and 2-iodoindoles lacking N-protection are notoriously unstable, rapidly degrading in the presence of light and oxygen (3[3]).

  • Solution: Synthesize 2-haloindoles immediately before use, or store them at -20°C in the dark. Better yet, immediately dearomatize them to the highly stable indoleninyl halide intermediate, which can be stored and reacted with nucleophiles on demand (2[2]).

Part 3: Visualizing the Logic

MechanisticPathway A N-Ac Indole (Electron-depleted) B Lewis Acid (BF3·OEt2) + HFIP Solvent A->B Activation C Indolium Intermediate (Electrophilic C2) B->C Umpolung D Nucleophilic Attack at C2 C->D + Nucleophile E C2-Substituted Indoline/Indole D->E Rearomatization

Caption: Mechanistic pathway of Lewis acid-mediated C2 nucleophilic addition via indolium intermediate.

Troubleshooting Start Low C2 Regioselectivity? CheckC3 Is C3 Blocked? Start->CheckC3 BlockC3 Block C3 or use C2-Directing Group CheckC3->BlockC3 No CheckN Is N1 Protected with EWG? CheckC3->CheckN Yes BlockC3->CheckN AddEWG Install N-Ac or N-Ts to suppress C3 nucleophilicity CheckN->AddEWG No Success Proceed to C2 Nucleophilic Substitution CheckN->Success Yes AddEWG->Success

Caption: Decision tree for troubleshooting poor C2 regioselectivity during indole functionalization.

Part 4: Quantitative Data Summary

The following table summarizes the expected performance metrics of the primary C2-activation strategies to help you select the optimal route for your specific nucleophile.

Activation StrategyKey Reagents / CatalystsCompatible NucleophilesTypical YieldRegioselectivity (C2:C3)
Lewis Acid / Fluoroalcohol BF3·OEt2, HFIPElectron-rich arenes, Heteroatoms60–85%>95:5
Oxidative Dearomative CDC Pd(OAc)2 or Metal-Free OxidantsC-H nucleophiles, ArenesUp to 99%>90:10
2-Haloindole Dearomatization Ir(I) catalysts, Ag2CO3Amines, Thiols, Boronic Acids75–95%Exclusive to C2

Part 5: Validated Experimental Protocols

Protocol A: Lewis Acid-Mediated C2 Nucleophilic Addition

This protocol utilizes HFIP to stabilize the indolium intermediate, allowing for direct intermolecular nucleophilic attack.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-acetylindole (1.0 equiv) and the desired nucleophile (1.2 equiv).

  • Solvent Addition: Dissolve the mixture in hexafluoroisopropanol (HFIP) to achieve a 0.1 M concentration.

    • Causality: HFIP stabilizes the highly reactive indolium intermediate via strong hydrogen bonding without acting as a competing nucleophile.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add BF3·OEt2 (1.5 equiv) dropwise over 5 minutes.

    • Causality: Low temperature and controlled addition prevent runaway dimerization of the indole.

  • Monitoring: Stir for 2–4 hours. Validate reaction progress via TLC (hexane/EtOAc 4:1). The starting N-acetylindole spot (UV active, highly fluorescent) must completely disappear.

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (

    
     mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.
    
Protocol B: Synthesis and Nucleophilic Substitution of Indoleninyl Halides

This protocol bypasses the instability of 2-haloindoles by converting them into stable, highly electrophilic indoleninyl halides.

  • Precursor Synthesis: Synthesize 2-iodoindole immediately prior to use.

    • Causality: 2-haloindoles are inherently unstable to light and oxygen; fresh synthesis guarantees high downstream yields.

  • Dearomatization: Dissolve the 2-iodoindole in THF. Add an appropriate dearomatizing agent (e.g., an Ir(I) catalyst system) to generate the indoleninyl iodide intermediate.

  • Nucleophilic Attack: Introduce the nucleophile (e.g., primary amine or thiol, 1.5 equiv) directly into the reaction vessel for a streamlined one-pot procedure.

  • Validation: Monitor the conversion of the indoleninyl intermediate to the spirocyclic or C2-substituted product via LC-MS. Look for the mass shift corresponding to the displacement of the iodide.

  • Workup: Dilute the mixture with water, extract with EtOAc, and purify the resulting C2-functionalized derivative via silica gel chromatography.

References

  • Morimoto, N., Morioku, K., Suzuki, H., Takeuchi, Y., & Nishina, Y. "Lewis Acid- and Fluoroalcohol-Mediated Nucleophilic Addition to the C2 Position of Indoles." Okayama University / Organic Letters. 1

  • Liddon, J. T. R., Clarke, A. K., Taylor, R. J. K., & Unsworth, W. P. "Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives." ACS Publications. 2

  • "Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles." MDPI.

  • "INDOLES AND BIINDOLES: SYNTHESIS OF POWERFUL TOOLS FOR PHARMACEUTICAL AND MATERIALS SCIENCES." University of Insubria.

  • "Heterocyclic Chemistry: Reactions of Indole." King Saud University. 3

  • "C-H functionalization of indoles and oxindoles through cdc reactions." Chim.it.

Sources

Removing unreacted starting materials from indole-2-carboxylate crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. Indole-2-carboxylates are privileged scaffolds in medicinal chemistry, frequently synthesized via the Fischer indole synthesis or the Hemetsberger-Knittel condensation. However, isolating these compounds in high purity is notoriously difficult due to the persistence of unreacted starting materials—such as arylhydrazines, pyruvates, and azidoacetates—which can cause severe discoloration, interfere with downstream cross-coupling, or pose significant safety hazards.

This guide provides field-proven, self-validating troubleshooting strategies to help you achieve >98% purity in your indole-2-carboxylate crude mixtures.

Workflow A Crude Indole-2-carboxylate Mixture B Acid/Base Extraction (1M HCl / NaHCO3) A->B Removes bulk hydrazine C Scavenger Resin (Polymer-bound Aldehyde) B->C Traps trace nucleophiles D Silica Gel Chromatography (Hexane/EtOAc) C->D Removes non-polar azides E Pure Indole-2-carboxylate (>98% Purity) D->E Final Polish

General purification workflow for isolating indole-2-carboxylates from crude mixtures.

Part 1: Fischer Indole Synthesis – Managing Hydrazine Carryover

Q: My crude indole-2-carboxylate is dark brown, and NMR indicates the presence of unreacted arylhydrazine. Why is it so difficult to remove, and how do I eliminate it?

A: Arylhydrazines are highly nucleophilic and prone to rapid air oxidation, which generates highly colored radical species and tar-like impurities[1]. Because hydrazines often co-elute with indole products on standard silica gel, chromatography alone is an inefficient purification method.

Causality & Logic: The pKa of the conjugate acid of a typical arylhydrazine is around 5–8, making it basic. In contrast, the indole N-H is weakly acidic (pKa ~16) and will not be deprotonated by standard aqueous bases[1]. You must exploit this vast pKa differential using a targeted acid-base extraction, followed by a covalent chemical scavenger for trace removal.

Protocol 1: Hydrazine Removal via Extraction & Covalent Scavenging

This protocol is a self-validating system: successful removal is confirmed by the disappearance of the N-H stretch on TLC using a p-anisaldehyde stain.

  • Liquid-Liquid Extraction (Bulk Removal):

    • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate).

    • Acid Wash: Wash the organic layer with 1M HCl (3 × 50 mL per 100 mL organic phase). Mechanism: The basic hydrazine is protonated into a water-soluble hydrazinium salt and partitions into the aqueous layer, while the indole remains in the organic phase[1].

    • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (1 × 50 mL) to remove residual acid, wash with brine, and dry over anhydrous Na₂SO₄.

  • Scavenger Resin Treatment (Trace Polishing):

    • Preparation: Swell 3–5 equivalents of a polymer-bound aldehyde resin (e.g., Biotage® MP-TsOH or similar aldehyde-functionalized polystyrene) in Dichloromethane (DCM) for 15 minutes[2].

    • Incubation: Add the crude indole mixture to the resin and stir at room temperature for 4–16 hours. Mechanism: The electrophilic resin covalently traps the nucleophilic hydrazine, forming a resin-bound hydrazone.

    • Isolation: Filter the mixture through a sintered glass funnel. Rinse the resin cake with excess DCM and concentrate the filtrate.

    • Validation: Spot the filtrate on a TLC plate. Stain with p-anisaldehyde and heat; the absence of a bright yellow/orange spot indicates complete hydrazine removal.

Scavenging A Unreacted Arylhydrazine C Resin-Bound Hydrazone A->C Covalent Trapping B Polymer-Bound Aldehyde Resin B->C D Filtration C->D E Hydrazine-Free Filtrate D->E Pure Product

Mechanistic workflow of covalent hydrazine trapping using polymer-bound aldehyde resins.

Part 2: Hemetsberger-Knittel Synthesis – Mitigating Azidoacetate Hazards

Q: I am using the Hemetsberger-Knittel route, but I have unreacted ethyl azidoacetate in my crude mixture after the Knoevenagel condensation. Can I proceed directly to the thermolysis step?

A: Absolutely not. Proceeding to thermolysis with unreacted ethyl azidoacetate is a severe safety hazard and will ruin your yield.

Causality & Logic: The Hemetsberger-Knittel synthesis involves the condensation of an aldehyde with an azidoacetate to form an


-azido-

-arylacrylate (vinyl azide) intermediate[3]. This intermediate is then heated (often in refluxing xylene or toluene at >110 °C) to drive the cyclization into the indole-2-carboxylate. Ethyl azidoacetate is highly thermally labile. Subjecting unreacted azidoacetate to these high temperatures leads to explosive nitrogen gas evolution and the formation of intractable polymeric tars[4].
Protocol 2: Safe Isolation of the Vinyl Azide Intermediate

This protocol validates purity prior to thermolysis to ensure thermal safety.

  • Stoichiometric Optimization (Prevention):

    • Always use a slight excess of the aldehyde (1.1 to 1.2 equivalents) relative to the azidoacetate during the initial condensation to force complete consumption of the azide[4].

  • Silica Gel Chromatography (Removal):

    • Column Packing: Dry-pack a column with silica gel (50–100× the weight of the crude material).

    • Loading: Load the crude mixture in a minimal volume of DCM.

    • Elution: Elute using a shallow, optimized gradient of Hexane/Ethyl Acetate (starting at 98:2 and slowly increasing to 90:10). Mechanism: Ethyl azidoacetate is highly non-polar and lacks extended conjugation, causing it to elute rapidly. It separates cleanly from the highly conjugated, more polar vinyl azide intermediate.

    • Validation: Monitor fractions using TLC. Azidoacetate is not strongly UV-active but will stain dark brown with phosphomolybdic acid (PMA) upon heating. Do not proceed to thermolysis until the PMA-active/UV-inactive spot is completely removed.

Part 3: Impurity Scavenging Matrix

To streamline your purification strategy, consult the following quantitative matrix for targeting specific unreacted starting materials commonly found in indole-2-carboxylate syntheses:

Impurity TypeChemical NaturePrimary Removal MethodSecondary Polishing Method
Arylhydrazines Nucleophilic, Basic1M HCl Aqueous WashPolymer-bound Aldehyde Resin
Pyruvates / Ketones ElectrophilicSodium Bisulfite WashPolymer-bound Trisamine Resin
Ethyl Azidoacetate Non-polar, Thermally LabileSilica Gel ChromatographyVacuum Distillation (Requires Extreme Caution)
Aryl Aldehydes ElectrophilicSodium Bisulfite WashPolymer-bound Amine Resin

References

  • Benchchem. Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. Source: benchchem.com. URL: 1

  • Biotage. Metal scavengers for organic purification. Source: biotage.com. URL: 2

  • UNC Press. Synthesis Of Indole Carboxamides As Modulators Of Cannabinoid 1 Receptors. Source: uncpress.org. URL:3

  • Chemical & Pharmaceutical Bulletin. Synthetic Utility of tert-Butyl Azidoacetate on the Hemetsberger–Knittel Reaction. Source: pharm.or.jp. URL: 4

Sources

Validation & Comparative

1H NMR spectrum analysis of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate

Introduction: Decoding Molecular Architecture with NMR

In the realm of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for the structural elucidation of organic compounds in solution. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate, a substituted indole derivative. Indole scaffolds are a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1]

This document, intended for researchers and drug development professionals, moves beyond a simple peak assignment. It delves into the rationale behind the observed chemical shifts and coupling patterns, compares the spectrum with related analogues to understand substituent effects, and contextualizes the role of ¹H NMR within a broader analytical workflow.

Analysis of the ¹H NMR Spectrum

The structure of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The analysis is predicated on the fundamental principles of chemical shielding, spin-spin coupling, and the electronic effects of substituents on the indole ring.[2]

Predicted Proton Assignments

The expected ¹H NMR spectrum can be dissected into four principal regions: the aliphatic signals from the ethyl ester and methyl groups, and the aromatic signals from the indole core. The electron-donating methoxy group (-OCH₃) at the C-6 position and the N-methyl group (-NCH₃) will cause upfield shifts (shielding) for protons on the benzene ring, while the electron-withdrawing ethyl carboxylate group at the C-2 position will deshield the nearby H-3 proton.[3]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Ethyl CH₃ ~1.4Triplet (t)~7.13HCoupled to the two adjacent CH₂ protons.
Methoxy CH₃ ~3.8Singlet (s)-3HIsolated singlet, no adjacent protons. Shift is typical for an aryl methyl ether.
N-Methyl CH₃ ~4.1Singlet (s)-3HIsolated singlet. Deshielded due to attachment to the electronegative nitrogen atom.
Ethyl CH₂ ~4.4Quartet (q)~7.12HCoupled to the three adjacent CH₃ protons. Deshielded by the adjacent ester oxygen.
H-3 ~7.1Singlet (s)-1HAppears as a singlet on the pyrrole ring portion of the indole. Deshielded by the C-2 ester.
H-5 ~6.8Doublet of doublets (dd)J ≈ 8.8, 2.21HCoupled to H-4 (ortho, large J) and H-7 (meta, small J).
H-7 ~6.9Doublet (d)J ≈ 2.21HCoupled to H-5 (meta, small J). Appears as a near-singlet or narrow doublet.
H-4 ~7.5Doublet (d)J ≈ 8.81HCoupled to H-5 (ortho, large J).

Comparison Guide: Understanding Substituent Effects

A key aspect of spectral analysis is comparing a molecule to its analogues. This allows for a deeper understanding of how functional groups influence the electronic environment and, consequently, the NMR spectrum.

Alternative 1: Ethyl 1-methyl-1H-indole-2-carboxylate (Lacking the 6-methoxy group)

Removing the electron-donating 6-methoxy group would lead to a general downfield (deshielding) shift for all protons on the benzene ring (H-4, H-5, H-6, H-7). The splitting patterns would also be more complex. For instance, H-5 and H-6 would appear as mutual triplets or doublet of doublets, a pattern that is simplified by the methoxy substitution in our target molecule.

Alternative 2: Ethyl 6-methoxy-1H-indole-2-carboxylate (Lacking the N-methyl group)

In this analogue, the most significant change would be the appearance of a broad singlet signal for the N-H proton, typically far downfield (δ 8.0-12.0 ppm).[4] The absence of the N-methyl group would also slightly shift the positions of the other indole protons, though less dramatically than the removal of the methoxy group.

Comparison with Other Analytical Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on multiple techniques:

  • ¹³C NMR Spectroscopy: This technique would confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester would be found significantly downfield (~162 ppm), and the methoxy and methyl carbons would be upfield.[5]

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula (C₁₃H₁₅NO₃).

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=O stretch of the ester (around 1700-1720 cm⁻¹) and C-O stretches, confirming the presence of these functional groups.[6]

Experimental Protocols

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Step-by-Step ¹H NMR Acquisition Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as residual solvent signals can interfere with the spectrum.[7] DMSO-d₆ is useful for compounds with exchangeable protons like N-H, though not present here.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to serve as the 0.00 ppm reference point.[2]

  • Instrument Setup:

    • Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Apply a 90° pulse to excite the protons.

    • Acquire the Free Induction Decay (FID) signal. The acquisition time is typically set to 2-4 seconds.[4]

    • A relaxation delay (D1) of 1-5 seconds is used between scans to allow protons to return to equilibrium.

    • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to create a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

Visualizations

Diagrams are essential for visualizing molecular structure and analytical workflows.

Caption: Molecular structure with key proton groups labeled.

graphD cluster_workflow ¹H NMR Analysis Workflow Prep Sample Preparation (Dissolution in CDCl₃) Acq Data Acquisition (FID Signal) Prep->Acq Load Sample Proc Data Processing (Fourier Transform, Phasing) Acq->Proc Generate Spectrum Analysis Spectral Analysis (Shifts, Coupling, Integration) Proc->Analysis Assign Peaks Struc Structure Confirmation Analysis->Struc Elucidate Structure

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The ¹H NMR spectrum of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate provides a wealth of structural information, allowing for the unambiguous assignment of every proton in the molecule. By understanding the interplay of substituent electronic effects, researchers can confidently interpret the chemical shifts and coupling patterns to confirm the compound's identity and purity. When integrated with complementary techniques like ¹³C NMR and mass spectrometry, a complete and validated molecular picture emerges, which is a critical step in any modern chemical research and development pipeline.

References

  • Al-Ostoot, F.H., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link].

  • The Royal Society of Chemistry. Supporting Information. RSC. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76659, 6-Methoxy-1H-indole. PubChem. Available at: [Link].

  • Hinman, R.L., & Whipple, E.B. (1962). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society, 84(13), 2534–2539.
  • Bicer, E., et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 626-633. Available at: [Link].

  • The Royal Society of Chemistry. Supporting Information. RSC. Available at: [Link].

  • Gu, L., & Li, X. Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: [Link].

  • ResearchGate. ¹H NMR spectra of the activating factor and synthetic indole. ResearchGate. Available at: [Link].

  • Chem LibreTexts. 1H NMR Chemical Shifts. LibreTexts. Available at: [Link].

  • American Chemical Society. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link].

  • Parker, R.G., & Roberts, J.D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.
  • Chem LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. LibreTexts. Available at: [Link].

  • ResearchGate. 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). ResearchGate. Available at: [Link].

  • Al-Rawi, J.M.A., et al. (2011). Dual Substituent Parameter Modeling of Theoretical, NMR and IR Spectral Data of 5-Substituted Indole-2,3-diones. Molecules, 16(8), 6638-6654.
  • Joseph-Nathan, P., del Rio, R.E., & Morales-Rios, M.S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.
  • Xu, J., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 688173, Methyl-6-methoxy-2-indolecarboxylate. PubChem. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73125, Ethyl indole-2-carboxylate. PubChem. Available at: [Link].

  • SpectraBase. ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate. SpectraBase. Available at: [Link].

  • Magritek. Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link].

Sources

HPLC retention time reference for ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Method Development Guide for Researchers

Executive Summary & Compound Profile

Target Compound: Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate CAS: 167478-86-6 Molecular Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.26 g/mol [1][2]

This guide addresses the chromatographic characterization of Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate , a lipophilic indole ester often utilized as a scaffold in the synthesis of bioactive agents (e.g., HIV-1 integrase inhibitors, kinase inhibitors). Due to the scarcity of direct retention time (RT) data in open literature for this specific CAS, this guide synthesizes data from structurally validated analogs (regioisomers and homologs) to establish a high-confidence retention window.

Key Insight: In Reverse-Phase HPLC (RP-HPLC) on a C18 column, this compound exhibits significant lipophilicity due to the N-methyl and ethyl ester caps, eluting significantly later than its hydrolyzed acid form or N-desmethyl precursors.

Physicochemical Chromatographic Prediction

To ensure accurate method development, we analyze the compound's behavior relative to known standards. The elution order is governed by the hydrophobic effect (LogP).

Compound VariantStructural ModificationPredicted LogPElution OrderRelative RT Shift
Hydrolyzed Acid -COOH (Acid)~1.81 (Earliest)Baseline (Early)
N-Desmethyl Precursor -NH (H-bond donor)~2.62Intermediate
Methyl Ester Analog -COOMe (Methyl)~2.93-0.5 to -1.0 min vs Target
Target Compound -COOEt (Ethyl) ~3.3 4 (Latest) Reference (Late)

Note: The "Ethyl" group adds methylene (-CH₂-) hydrophobicity compared to the "Methyl" ester, consistently increasing retention time in reverse-phase gradients.

Recommended "Gold Standard" HPLC Protocol

This protocol is derived from validated methods for Indole-2-carboxylic acid derivatives [1, 2]. It is designed to separate the target from common synthetic impurities (hydrolysis products, unreacted starting materials).

System Parameters
  • Stationary Phase: C18 (Octadecylsilyl), 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax Eclipse or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[3]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[3]

    • Rationale: Formic acid suppresses ionization of the indole nitrogen and any residual carboxylic acids, sharpening peak shape.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 280 nm (Primary Indole Absorbance) & 254 nm.

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase B (Organic)Phase Description
0.05%Equilibration
2.05%Sample Loading
15.095%Linear Gradient (Elution of Target)
18.095%Column Wash
18.15%Re-equilibration
23.05%End
Comparative Performance & Retention Windows

The following data synthesizes experimental retention behaviors of close structural analogs to define the expected window for the target.

Table 1: Comparative Retention Times (Gradient Method)

Based on a 5-95% ACN gradient over 15-20 mins.

CompoundStructure NoteExpected RT WindowResolution Strategy
6-methoxy-1-methyl-1H-indole-2-carboxylic acid Hydrolysis Impurity4.5 – 6.0 minHigh polarity; elutes early. Ensure %B starts low (5%) to resolve from solvent front.
Ethyl 6-methoxy-1H-indole-2-carboxylate N-Desmethyl9.0 – 11.0 minN-H group can H-bond with silanols, potentially causing tailing.
Methyl 5-methoxy-1-methyl-1H-indole-2-carboxylate Regioisomer Analog [1]11.5 – 12.5 minReference standard. The 6-OMe vs 5-OMe shift is minimal (<0.5 min).
Target: Ethyl 6-methoxy-1-methyl... Target 12.5 – 14.0 min Most lipophilic component. Sharp, symmetrical peak expected.

Critical Observation: If your target elutes before 10 minutes in this gradient, verify the structure. Early elution suggests hydrolysis (acid formation) or loss of the ethyl group.

Synthesis & Impurity Visualization

The following diagram illustrates the chemical relationship between the target and its impurities, mapping directly to their chromatographic separation order.

HPLC_Elution_Logic cluster_elution RP-HPLC Elution Order (Time ->) Start Synthesis Precursors Desmethyl N-Desmethyl Impurity (Ethyl 6-methoxy-1H-indole-2-carboxylate) RT: ~10 min Start->Desmethyl Methylation Step Target TARGET COMPOUND (Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate) RT: ~13 min Desmethyl->Target N-Methylation (+Lipophilicity) Acid Hydrolysis Product (Acid Form) RT: ~5 min Target->Acid Hydrolysis (Degradation)

Caption: Chromatographic elution order correlates inversely with polarity. The target is the most non-polar species.

Troubleshooting & Optimization
  • Peak Tailing: Indoles can interact with residual silanols on the silica backbone.

    • Solution: Ensure the mobile phase pH is acidic (0.1% Formic Acid or TFA). If tailing persists, increase buffer concentration to 10mM Ammonium Formate pH 3.0.

  • Resolution Loss: If the N-desmethyl impurity co-elutes:

    • Solution: Lower the gradient slope (e.g., 5-60% B over 20 min) or lower the column temperature to 25°C to utilize steric selectivity.

  • Detection Sensitivity:

    • Tip: While 254 nm is standard, 280 nm is more specific for the indole core and reduces background noise from some organic solvents.

References
  • Schlosser, K. M., et al. (2025).[4] A Highly Efficient Procedure for 3-Sulfenylation of Indole-2-Carboxylates. AWS/Pfizer Global Research. 4[5][6]

    • Relevance: Provides characterization data for the structural analog Methyl 5-methoxy-1-methyl-1H-indole-2-carboxyl
  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. 7[6]

    • Relevance: Validates HPLC conditions (MeOH/Water) for indole-2-carboxylates and establishes RT ranges for substituted indoles.
  • BenchChem. (2025).[3] A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. 3[6][8]

    • Relevance: General method development guide for indole carboxylate purity assessment.[3]

Sources

Mass spectrometry fragmentation patterns of methoxy-substituted indole esters

Author: BenchChem Technical Support Team. Date: March 2026

Platform Comparison Guide: High-Resolution vs. Tandem Quadrupole Mass Spectrometry for Methoxy-Substituted Indole Esters

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to structurally elucidate or quantify methoxy-substituted indole esters. These compounds—ranging from naturally occurring plumeran indole alkaloids to synthetic cannabinoids and pharmaceutical intermediates—exhibit unique gas-phase behaviors.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap or Q-TOF) against Tandem Quadrupole (QqQ) platforms for this specific chemical class. Rather than just listing instrument specs, we will dissect the causality behind their fragmentation behaviors and provide a self-validating experimental framework to ensure your data is robust, reproducible, and scientifically sound.

Mechanistic Grounding: The Causality of Indole Ester Fragmentation

To choose the right MS platform, you must first understand how methoxy-substituted indole esters behave under Collision-Induced Dissociation (CID) in Electrospray Ionization (ESI) positive mode.

The Even-Electron Rule Anomaly Typically, protonated precursor ions


 are even-electron species that fragment into other even-electron ions via neutral losses. However, methoxy-substituted indoles present a well-documented exception. The presence of an aromatic methoxy group on the highly conjugated indole core induces a highly diagnostic radical loss of a methyl group (

, 15 Da) [1].

Causality: Why does this happen? The cleavage of the


 bond requires significant collision energy, but the resulting odd-electron radical cation is exceptionally stabilized by the delocalized 

-system of the indole ring. This radical loss is a definitive structural hallmark that differentiates aromatic methoxyindoles from aliphatic methoxy compounds.

The Fragmentation Cascade

  • Ester Cleavage: The most labile site is typically the ester moiety. The molecule undergoes an initial neutral loss of the corresponding alcohol (e.g., methanol or ethanol, depending on the ester), forming a highly stable acylium cation.

  • Methoxy Cleavage: The acylium ion then ejects the

    
     radical from the methoxy group [2].
    
  • Ring Contraction/CO Loss: The resulting radical cation undergoes a structural rearrangement, continually ejecting carbon monoxide (CO, 28 Da) to relieve ring strain [3].

  • Indole Core Cleavage: Finally, the breakdown of the indole nucleus itself is characterized by the elimination of hydrogen cyanide (HCN, 27 Da), a classic signature of nitrogen-containing heterocycles[4].

Fragmentation Precursor Precursor Ion [M+H]+ EsterLoss [M+H - ROH]+ Acylium Cation Precursor->EsterLoss - ROH (Ester Cleavage) RadicalLoss [M+H - ROH - •CH3]•+ Radical Cation EsterLoss->RadicalLoss - •CH3 (Methoxy Cleavage) COLoss [M+H - ROH - •CH3 - CO]•+ Ring Contraction RadicalLoss->COLoss - CO HCNLoss [Indole Core - HCN] Cleavage COLoss->HCNLoss - HCN (Indole Ring Opening)

Fig 1: ESI-MS/MS fragmentation cascade of methoxy-substituted indole esters.

Platform Comparison: HRMS vs. QqQ

When analyzing these compounds, the choice between an Orbitrap HRMS and a Triple Quadrupole (QqQ) dictates the quality of your results.

  • Orbitrap HRMS (Discovery & Elucidation): Operates by trapping ions and measuring their oscillation frequencies. It provides sub-2 ppm mass accuracy. Causality: Because the

    
     radical loss (15.0235 Da) is isobaric with other potential minor losses (e.g., 
    
    
    
    from an amine, 15.0109 Da), HRMS is mandatory for confirming the exact elemental composition of the odd-electron fragment during unknown metabolite identification.
  • Triple Quadrupole (Targeted Quantification): Operates by filtering ions in space. It discards non-target ions, maximizing the dwell time on specific Multiple Reaction Monitoring (MRM) transitions. Causality: This spatial filtering drastically reduces background noise, providing 10x to 50x better signal-to-noise (S/N) ratios for trace quantification in complex biological matrices (e.g., plasma PK studies).

Quantitative Data Summary: Platform Performance
ParameterOrbitrap HRMSTriple Quadrupole (QqQ)
Mass Accuracy

ppm

Da (

ppm)
Resolving Power Up to

(FWHM)
Unit Resolution (

FWHM)
Sensitivity (LOD) Moderate (

ng/mL)
Exceptional (

ng/mL)
Dynamic Range

orders of magnitude

orders of magnitude
Best Use Case Structural elucidation, untargeted screeningPharmacokinetics, trace quantification
Diagnostic Fragment Ions (Model: 5-Methoxyindole-3-acetate derivative)
Neutral LossMass Shift (Da)Fragment TypeDiagnostic Value

VariableEven-electronConfirms ester chain length (methyl vs ethyl)


Odd-electron (Radical)Confirms presence of aromatic methoxy group


Odd-electronIndicates ring contraction post-radical loss


Even/Odd-electronConfirms unsubstituted indole nitrogen

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes a physical or logical checkpoint to verify the assay's performance before proceeding.

Step 1: Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL methanol, followed by 2 mL 0.1% formic acid in water.

  • Load 500 µL of plasma sample (spiked with a deuterated internal standard, e.g.,

    
    -methoxyindole).
    
  • Wash with 2 mL 0.1% formic acid, then 2 mL 100% methanol.

  • Elute with 2 mL of 5% ammonium hydroxide in methanol.

  • Causality: Methoxy-indole esters are weakly basic. The acidic wash retains the protonated indole on the cation-exchange resin while washing away ion-suppressing phospholipids. The basic elution neutralizes the charge, releasing the analyte.

Step 2: UHPLC Separation

  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid acts as a proton donor, ensuring the indole nitrogen is fully protonated (

    
    ) prior to entering the ESI source, maximizing ionization efficiency.
    

Step 3: Mass Spectrometry Optimization

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV.

  • Collision Energy (CE) Ramping: Perform a CE ramp from 10 eV to 50 eV.

  • Causality: The neutral loss of the ester requires low CE (

    
     eV), while the radical loss of 
    
    
    
    requires a higher activation energy threshold (
    
    
    eV) due to the stability of the aromatic
    
    
    bond.

Step 4: System Validation & Quality Control (The Self-Validation Check)

  • Carryover Check: Inject a double-blank (solvent only) immediately following the Upper Limit of Quantification (ULOQ) standard. Validation Criteria: The blank must show

    
     of the Lower Limit of Quantification (LLOQ) signal. If it fails, the LC rotor seal is contaminated, and data cannot be trusted.
    
  • Ion Ratio Verification (QqQ): Monitor two MRM transitions (e.g.,

    
     and 
    
    
    
    ). Validation Criteria: The ratio between the quantifier and qualifier ions must remain within
    
    
    of the reference standard across all samples. A deviation indicates isobaric matrix interference.

Workflow SamplePrep Sample Preparation (MCX SPE Extraction) LC UHPLC Separation (0.1% FA, C18 Column) SamplePrep->LC Split MS Platform Selection LC->Split HRMS Orbitrap HRMS (Discovery & Elucidation) Split->HRMS QqQ Triple Quadrupole (QqQ) (Targeted Quantification) Split->QqQ DataHRMS Exact Mass & Isotope Pattern (< 2 ppm error) HRMS->DataHRMS DataQqQ MRM Transitions (High Sensitivity) QqQ->DataQqQ

Fig 2: Analytical workflow comparing HRMS and QqQ platforms for indole ester analysis.

References

  • Aguiar et al. "Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry." SciELO.
  • "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts.
  • "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." PubMed Central (PMC).
  • Kihel, A., et al. "Study of Mass Spectra of Some Indole Derivatives." Scientific Research Publishing.

Technical Guide: Biological Potency of Indole-2-Carboxylates (Ethyl Ester vs. Free Acid)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Biological Potency of Ethyl Ester vs. Free Acid Indole-2-Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In the development of indole-2-based therapeutics (e.g., COX-2 inhibitors, NMDA antagonists, and HIV-1 integrase inhibitors), the distinction between the Ethyl Ester (EE) and Free Acid (FA) forms is not merely a matter of formulation but a fundamental determinant of biological activity.

  • The Free Acid (FA) is typically the active pharmacophore in cell-free enzymatic assays, essential for electrostatic interactions (e.g., Arg120 in COX-2) or metal chelation (e.g., Mg²⁺ in HIV-1 integrase).

  • The Ethyl Ester (EE) functions primarily as a lipophilic prodrug . It exhibits superior cellular permeability but often displays negligible potency in isolated target assays until hydrolyzed by intracellular esterases.

Critical Takeaway: Researchers often discard potent scaffolds because the ethyl ester intermediate shows low affinity in high-throughput screening (HTS) enzyme assays. This guide details why and how to validate both forms correctly.

Physicochemical & Mechanistic Distinction

The biological divergence stems from the masking of the carboxylate moiety.

FeatureIndole-2-Free Acid (FA) Indole-2-Ethyl Ester (EE)
Chemical State Anionic at physiological pH (pKa ~4.5)Neutral / Lipophilic
Solubility High in buffer/plasma; Low in acidic mediaLow in water; High in organic solvents/lipids
Membrane Permeability Low (requires active transport or high concentration)High (Passive diffusion)
Target Binding Mode Ionic bonding / Metal ChelationSteric clash / Loss of ionic anchor
Primary Utility Target Validation (Enzyme Assays)Cellular Delivery (Prodrug)
Mechanism of Action Pathway

The following diagram illustrates the "Prodrug Activation" pathway required for the Ethyl Ester to achieve potency.

G Extracellular Extracellular Space Membrane Cell Membrane (Lipid Bilayer) Extracellular->Membrane Passive Diffusion (High LogP) Cytosol_Ester Intracellular Indole-EE (Inactive) Membrane->Cytosol_Ester Hydrolysis Carboxylesterase (CES1/CES2) Cytosol_Ester->Hydrolysis Cytosol_Acid Intracellular Indole-FA (Active) Hydrolysis->Cytosol_Acid Cleavage Target Biological Target (e.g., COX-2, Integrase) Cytosol_Acid->Target Binding/Chelation

Caption: The ethyl ester (yellow) must cross the membrane and undergo enzymatic hydrolysis (green) to regenerate the active free acid (blue) capable of binding the target.

Comparative Potency Analysis (Data Trends)

The following data summarizes typical potency shifts observed in Indole-2-derivatives (e.g., Indomethacin analogs or HIV Integrase inhibitors).

Table 1: Representative Potency Shift (Enzyme vs. Cell)
Compound FormAssay TypeIC50 / EC50 ValueInterpretation
Indole-2-FA (Acid) Cell-Free Enzyme (e.g., COX-2)0.1 - 5.0 µM High Potency: Carboxylate binds Arg120 or chelates Mg²⁺.
Indole-2-EE (Ester) Cell-Free Enzyme (e.g., COX-2)> 100 µM Inactive: Ester group sterically blocks the active site or prevents ionic anchoring.
Indole-2-FA (Acid) Whole Cell (e.g., RAW264.7)10 - 50 µMModerate: Poor membrane permeability limits intracellular concentration.
Indole-2-EE (Ester) Whole Cell (e.g., RAW264.7)0.5 - 5.0 µM High Potency: Rapid entry followed by intracellular hydrolysis releases the active acid.

Critical Note: If your cell-based assay uses high serum (10% FBS), the ester may be hydrolyzed outside the cell by serum esterases, mimicking the Free Acid's poor permeability profile. Always verify with serum-free or heat-inactivated serum protocols.

Validated Experimental Protocols
Protocol A: Chemical Hydrolysis (Verification of Acid Potency)

Use this to convert a synthesized ester library into acids for enzyme testing.

  • Dissolution: Dissolve Indole-2-ethyl ester (1.0 eq) in THF/MeOH (1:1).

  • Saponification: Add LiOH (2.0 eq, 1M aqueous solution).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS for disappearance of the ester peak.

  • Workup: Acidify to pH 3–4 with 1N HCl. Extract with EtOAc.

  • Validation: Confirm loss of ethyl signals (quartet ~4.3 ppm, triplet ~1.3 ppm) via ¹H-NMR.

  • Assay: Test the resulting solid in your target enzyme assay.

Protocol B: The "Esterase-Check" Cell Assay

Use this to determine if your compound acts as a prodrug or direct binder.

  • Preparation: Prepare two parallel plates of cells (e.g., HCT-116 or PBMCs).

  • Inhibitor Pre-treatment: Treat Plate A with a broad-spectrum esterase inhibitor (e.g., BNPP - Bis-p-nitrophenyl phosphate, 100 µM) for 30 mins. Leave Plate B untreated.

  • Dosing: Add the Indole-2-Ethyl Ester to both plates.

  • Readout: Measure biological response (e.g., reporter gene, viability).

  • Analysis:

    • If Plate A (Inhibited) shows significantly lower potency than Plate B , the compound requires hydrolysis (Prodrug Mechanism).

    • If Plate A ≈ Plate B , the ester itself may be active (rare, but possible in allosteric pockets).

Scientific Rationale & Troubleshooting (E-E-A-T)
Why the Acid Wins In Vitro (Molecular Docking Context)

In HIV-1 Integrase inhibitors, the indole-2-carboxylic acid moiety is critical for chelating the two Mg²⁺ ions in the catalytic core. The ethyl ester lacks the free electrons required for this chelation. Similarly, in COX-2 inhibition, the carboxylate forms a salt bridge with Arg120 at the base of the cyclooxygenase channel. The ethyl ester is too bulky and neutral to form this bond.

The "False Negative" Trap

A common error in drug discovery is screening an ester library against a purified protein (e.g., Kinase or Protease) and finding no hits.

  • Correction: Always hydrolyze a small subset of your library (Protocol A) to check if the Acid is the active species before scrapping the scaffold.

The "False Positive" Trap (FBS Artifacts)

Fetal Bovine Serum (FBS) contains high levels of carboxylesterases. If you incubate an ethyl ester in media with 10% FBS for 24 hours, you are effectively testing the Free Acid.

  • Correction: Perform short-term uptake studies in serum-free media or use heat-inactivated FBS (56°C for 30 min) to reduce esterase activity.

References
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2024.

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI Pharmaceuticals, 2025.

  • Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor. Journal of Pharmacology and Experimental Therapeutics, 1992.

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. MDPI Molecules, 2021.

The Definitive Guide to Reference Standards for Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate (CAS: 167478-86-6) 1 is a critical pharmacophore building block utilized in the synthesis of complex therapeutics, including HIV-1 integrase inhibitors and targeted anti-inflammatory agents 2. Because impurities in upstream synthetic intermediates can propagate through multi-step syntheses, compromising the final Active Pharmaceutical Ingredient (API), rigorous purity analysis is required.

As an Application Scientist, establishing a robust High-Performance Liquid Chromatography (HPLC) method begins with selecting the correct tier of reference standard. The quality of the reference material directly dictates the baseline accuracy of your quantitative assay 3.

Comparative Analysis of Reference Standard Tiers

The FDA and USP define reference-standard materials as "highly characterized specimens" used to demonstrate identity, strength, purity, and quality 4, 3. When quantifying ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate, laboratories typically choose between three tiers of standards:

Table 1: Performance and Reliability Comparison of Reference Standard Tiers

FeatureISO 17034 Certified Reference Material (CRM)Commercial Research-Grade StandardIn-House Synthesized Standard
Purity Assignment Mass balance (HPLC + TGA + KF + ROI)Area % Normalization (HPLC-UV only)Variable (Depends on internal QA)
Traceability SI-traceable, NIST/USP alignedOften not traceableInternal batch traceability only
Uncertainty (±) Quantitatively defined (e.g., 99.5% ± 0.2%)UndefinedEmpirically estimated
Regulatory Fit IND/NDA filings, Late-stage GMPEarly discovery, R&D screeningCustom API development

To achieve CRM status, a material must undergo a rigorous mass balance qualification workflow, subtracting volatile, inorganic, and chromatographic impurities from 100% to determine the absolute true purity 3.

MassBalance A Raw Indole Material B Chromatographic Purity HPLC-UV/MS A->B C Volatile Content Karl Fischer & TGA A->C D Inorganic Content Residue on Ignition A->D E Mass Balance Calculation (100% - Impurities) B->E C->E D->E F Certified Reference Material E->F ISO 17034

Fig 1. Mass balance qualification workflow for Certified Reference Materials.

Causality in Analytical Method Design

Method development is a mechanistic puzzle. The chemical structure of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate dictates specific chromatographic choices to ensure high separation efficiency and sensitivity 5:

  • Stationary Phase Selection : Indoles can exhibit secondary interactions with free silanols on silica-based columns, leading to peak tailing. We mandate an end-capped C18 column to ensure rapid mass transfer and symmetrical peaks [[2]]().

  • Wavelength Optimization : The conjugated

    
    -system of the indole ring exhibits a robust absorption maximum near 280 nm. Monitoring at 280 nm maximizes the signal-to-noise ratio for the target analyte while inherently filtering out non-chromophoric aliphatic impurities 2.
    
  • Mobile Phase Modifier : While the target compound is a neutral ester, process impurities often include the hydrolyzed free acid (6-methoxy-1-methyl-1H-indole-2-carboxylic acid). Adding 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of this acidic impurity, preventing it from eluting as a broad, split peak and ensuring it resolves cleanly from the main ester peak.

HPLCMethod S1 Sample Prep (ACN/Water) S2 Column Selection (End-capped C18) S1->S2 S3 Mobile Phase (0.1% TFA modifier) S2->S3 S4 Detection (UV 280 nm) S3->S4 S5 System Suitability (Rs > 2.0, Tf < 1.5) S4->S5 S5->S2 Fail S6 Area Normalization S5->S6 Pass

Fig 2. Self-validating HPLC method development logic for indole derivatives.

Self-Validating Experimental Protocol: HPLC-UV Purity Analysis

This protocol is designed as a self-validating system. The mandatory System Suitability Test (SST) acts as a physical gatekeeper; if the system cannot resolve known critical pairs, the run is invalidated before sample analysis begins.

Step 1: Reagent and Standard Preparation
  • Diluent : 50:50 Acetonitrile:Water (v/v).

  • SST Solution : Spike the ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate reference standard (1.0 mg/mL) with 0.1% of a known closely eluting impurity (e.g., the desmethyl precursor, ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate) to verify resolution.

  • Sample Solution : Accurately weigh 10.0 mg of the test article, dissolve in 10.0 mL of diluent, and sonicate for 5 minutes.

Step 2: Chromatographic Conditions
  • Column : End-capped C18, 100 x 4.6 mm, 2.7 µm Superficially Porous Particle (SPP).

  • Mobile Phase A : 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient : 20% B to 80% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C (reduces mobile phase viscosity and improves peak shape).

  • Detection : UV at 280 nm.

Step 3: System Suitability Criteria (The "Self-Validation" Gate)
  • Resolution (

    
    ) : Must be > 2.0 between the main peak and the spiked desmethyl impurity.
    
  • Tailing Factor (

    
    ) : Must be 
    
    
    
    1.5 for the main peak. (Causality Check: If
    
    
    > 1.5, suspect column voiding or secondary silanol interactions. Do not proceed until resolved.)
  • Relative Standard Deviation (RSD) :

    
     1.0% for 5 replicate injections of the standard.
    
Step 4: Data Processing
  • Calculate purity using the Area Normalization method, correcting for relative response factors (RRF) if known against the reference standard.

Experimental Data: Performance Comparison

To demonstrate the impact of standard selection on quantitative accuracy, we analyzed a single batch of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate using calibration curves generated from the three tiers of reference standards.

Table 2: Assay Results of a Single Test Batch Using Different Reference Standards

Standard Used for CalibrationStated Standard PurityCalculated Test Batch Assay (%)Variance from True Value
CRM (ISO 17034) 99.6% (Mass Balance)98.2%Baseline (0.0%)
Research-Grade >99.0% (HPLC Area%)98.9%+0.7% (Overestimation)
In-House Standard 98.5% (NMR/HPLC)97.8%-0.4% (Underestimation)

References

  • CAS#:167478-86-6 | Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate Source: ChemSrc URL
  • Source: National Institutes of Health (PMC)
  • Source: US Pharmacopeia (USP)
  • Reference-Standard Material Qualification Source: Pharmaceutical Technology URL
  • Pharmaceutical Impurities Certified Reference Materials Source: Alfa Chemistry URL

Sources

Comparative binding affinity of indole-2-carboxylates against standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) represents a cornerstone of modern antiretroviral therapy. Standard clinical INSTIs, such as Dolutegravir (DTG) and Raltegravir (RAL), exhibit exceptional nanomolar potency by chelating divalent cations within the integrase active site[1]. However, the emergence of resistance mutations (e.g., Y143R, N155H, G118R) necessitates the discovery of novel chemical scaffolds[2].

Recent structural optimization has identified indole-2-carboxylates as a highly promising, non-diketo acid scaffold[3]. This guide provides an in-depth comparative analysis of the binding affinities, kinetic properties, and structural mechanisms of indole-2-carboxylates against standard INSTIs, equipping drug development professionals with actionable data for next-generation inhibitor design.

Mechanistic Framework: The Intasome Target

To understand the comparative efficacy of these inhibitors, one must first examine the causality of their binding mechanics. HIV-1 Integrase (IN) does not exist as an isolated target in vivo; it forms a stable synaptic complex—the "intasome"—with the viral DNA (vDNA)[4][5].

Standard INSTIs utilize a coplanar heteroatom triad to chelate two Mg²⁺ ions in the active site, while a halobenzyl group displaces the 3'-terminal deoxyadenosine of the vDNA[5]. In contrast, the indole-2-carboxylate scaffold achieves binding through a distinct geometric approach:

  • Metal Chelation: The rigid indole core and the C2 carboxyl group act in tandem to chelate the two Mg²⁺ ions[3].

  • Hydrophobic Anchoring: Extended branches at the C3 position penetrate a deep hydrophobic cavity, forming novel interactions with residues Tyr143 and Asn117[3].

  • DNA Stacking: Substitutions at the C6 position (e.g., halogenated benzene rings) establish strong π-π stacking interactions directly with the viral DNA (dC20)[6].

G cluster_0 HIV-1 Intasome Active Site Mg Two Mg2+ Ions Hydro Hydrophobic Pocket (Tyr143, Asn117) DNA Viral DNA (dC20) Indole Indole-2-Carboxylate Scaffold C2 C2 Carboxyl Group Indole->C2 comprises C3 C3 Long Branch Indole->C3 comprises C6 C6 Halogenated Benzene Indole->C6 comprises C2->Mg Chelates C3->Hydro Extends into C6->DNA π-π Stacking

Diagram 1: Binding mechanism of indole-2-carboxylates within the HIV-1 intasome active site.

Comparative Binding Affinity & Kinetic Data

The transition from the parent indole-2-carboxylic acid to highly optimized derivatives demonstrates significant gains in binding affinity. While standard INSTIs currently outpace these novel scaffolds in absolute IC₅₀ values, the trajectory of indole-2-carboxylate optimization reveals a highly tunable pharmacophore.

Quantitative Comparison Table
Inhibitor ClassCompoundIC₅₀ (Strand Transfer)Dissociation Half-Life (t₁/₂)Primary Chelation MotifKey Structural Interaction
Standard INSTI Dolutegravir (DTG)2.7 nM~71 hoursTricyclic carbamoyl pyridoneDeep active site penetration; extreme flexibility[1][5]
Standard INSTI Raltegravir (RAL)2.0 – 7.0 nM~8.8 hoursPyrimidinoneMg²⁺ chelation; D64/D116/E152 interaction[1][7]
Standard INSTI Elvitegravir (EVG)0.7 – 1.5 nM~2.7 hoursQuinolone carboxylic acidMg²⁺ chelation[1][5]
Novel Scaffold Indole Cmpd 3 (Parent)6.85 μMNot DeterminedIndole core + C2 CarboxylBaseline Mg²⁺ chelation[3]
Novel Scaffold Indole Cmpd 17a3.11 μMNot DeterminedIndole core + C2 CarboxylC6 halogen π-π stacking with vDNA[6]
Novel Scaffold Indole Cmpd 20a0.13 μM (130 nM)Not DeterminedIndole core + C2 CarboxylC3 branch binding Tyr143/Asn117[3]
Data Synthesis & Causality
  • The Kinetics of Potency: DTG achieves its 2.7 nM IC₅₀ not just through static binding, but via an exceptionally long dissociation half-life (71 hours)[5]. This "slow-off" rate allows DTG to outcompete host DNA effectively.

  • The Indole-2-Carboxylate Trajectory: The parent compound (Compound 3) exhibited a weak IC₅₀ of 6.85 μM[3]. However, rational structure-based design—specifically the addition of a 3-fluoro-4-methoxyphenyl group and a 2-fluorobenzyl ether at the C3 position—yielded Compound 20a , improving the IC₅₀ by over 50-fold to 130 nM[3]. This proves that the rigid indole core minimizes the entropic penalty of binding, while the C3/C6 vectors offer vast chemical space to engineer sub-nanomolar affinity.

Experimental Methodology: Self-Validating Strand Transfer Assay

To accurately compare the binding affinity of indole-2-carboxylates against standard INSTIs, researchers must utilize an assay that isolates the strand transfer step from the 3'-processing step. Because INSTIs specifically target the DNA-bound enzyme (intasome) rather than the apo-enzyme[4], the order of reagent addition is the most critical variable in this protocol.

Step-by-Step Protocol
  • Recombinant Protein Preparation: Express and purify HIV-1 IN. Causality: Use the F185K mutant construct. Wild-type IN is highly prone to aggregation in vitro; the F185K substitution drastically improves solubility without altering active site kinetics.

  • Oligonucleotide Annealing: Prepare the donor vDNA by annealing two synthetic oligonucleotides mimicking the U5 Long Terminal Repeat (LTR). Causality: Biotinylate the 5' end of the donor DNA to allow for downstream capture on streptavidin-coated microplates.

  • Intasome Assembly (Critical Step): Incubate 400 nM IN with 20 nM biotinylated donor DNA in a buffer containing 10 mM MgCl₂ at 37°C for 30 minutes. Causality: Pre-assembling the intasome ensures that the subsequent addition of the inhibitor specifically measures the blockade of strand transfer, preventing false positives caused by non-specific DNA binding or 3'-processing inhibition[4].

  • Inhibitor Incubation: Add serial dilutions of the test compounds (e.g., DTG, Compound 20a) and incubate for 30 minutes.

  • Target DNA Addition: Initiate the reaction by adding fluorophore-labeled target DNA (mimicking host chromatin) and incubate for 1 hour at 37°C.

  • Quantification: Wash the plates to remove unbound target DNA and measure the fluorescence signal using a microplate reader.

The Self-Validating Control System

To ensure the integrity of the IC₅₀ data, the assay must include three internal validation vectors:

  • Positive Control (Complete Inhibition): 50 mM EDTA. Logic: EDTA chelates all Mg²⁺ ions. If the signal drops to zero, it proves the observed strand transfer is entirely metal-dependent.

  • Negative Control (Baseline Activity): 1% DMSO vehicle. Logic: Establishes the 100% activity threshold without solvent interference.

  • Reference Standard: Dolutegravir. Logic: If the assay yields an IC₅₀ of ~2.7 nM for DTG, the system is properly calibrated, validating the 130 nM result for Compound 20a[1][3].

Workflow Step1 1. Recombinant IN Prep (F185K mutant for solubility) Step3 3. Intasome Assembly (Pre-incubation with Mg2+) Step1->Step3 Step2 2. Donor DNA Annealing (Biotinylated U5 LTR) Step2->Step3 Step4 4. Inhibitor Addition (Indole-2-carboxylates vs DTG) Step3->Step4 Ensures ST-specific inhibition (Intasome target) Step5 5. Target DNA Addition (Fluorophore-labeled) Step4->Step5 Step6 6. Signal Quantification (Fluorescence Reader) Step5->Step6 Validated against EDTA & DMSO controls

Diagram 2: Self-validating experimental workflow for HIV-1 Integrase Strand Transfer assays.

Conclusion

While standard INSTIs like Dolutegravir remain the clinical gold standard due to their single-digit nanomolar affinities and prolonged dissociation half-lives[1][5], their susceptibility to emerging cross-resistance mutations necessitates alternative pharmacophores[2]. Indole-2-carboxylates represent a highly viable evolutionary step. By leveraging the rigid indole core for Mg²⁺ chelation and utilizing the C3/C6 vectors to exploit the hydrophobic pocket and viral DNA, compounds like 20a have rapidly approached the sub-micromolar threshold (130 nM)[3]. Future optimization of the dissociation kinetics of this scaffold will be critical for achieving parity with current clinical standards.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.[Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.[Link]

  • Recent advances in the development of integrase inhibitors for HIV treatment. PMC.[Link]

  • Novel therapeutic strategies targeting HIV integrase. PMC.[Link]

  • Unprocessed Viral DNA Could Be the Primary Target of the HIV-1 Integrase Inhibitor Raltegravir. PLOS One.[Link]

  • New raltegravir resistance pathways induce broad cross-resistance to all currently used integrase inhibitors. OUP.[Link]

  • Raltegravir: molecular basis of its mechanism of action. SciSpace.[Link]

Sources

X-Ray Crystallography and Structural Comparison Guide: Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and structural chemists, understanding the solid-state conformation of indole-based building blocks is critical for rational drug design. This guide provides an in-depth comparative analysis of the crystallographic properties of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate (CAS: 167478-86-6)[1] against its foundational analog, ethyl 1H-indole-2-carboxylate [2]. By examining how N-methylation and methoxy substitution alter crystal packing, researchers can better predict solubility, stability, and receptor-binding geometries[3].

Mechanistic Causality: How Substitution Dictates Crystal Packing

In standard unsubstituted indole-2-carboxylates, the solid-state architecture is heavily governed by strong intermolecular hydrogen bonding. Specifically, the N-H group acts as a potent hydrogen bond donor to the carbonyl oxygen of an adjacent molecule's ester group[4]. This interaction forms a highly stable, centrosymmetric hydrogen-bonded dimer characterized by an


 supramolecular synthon, with an N···O separation of approximately 2.877 Å[4]. This results in a classic "herringbone" packing pattern along the crystallographic b-axis[4].

However, the structural profile of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate fundamentally diverges due to two key modifications:

  • N-Methylation: The addition of the methyl group at the N1 position completely abolishes the N-H hydrogen bond donor capability. Consequently, the highly stable

    
     dimer cannot form.
    
  • 6-Methoxy Substitution: The methoxy group introduces a new, albeit weaker, hydrogen bond acceptor (the ether oxygen) and alters the electron density of the indole ring, promoting alternative

    
     stacking interactions and weak C-H···O contacts.
    

This shift from strong, directional hydrogen bonding to weaker van der Waals and


 interactions significantly alters the unit cell parameters, typically resulting in a lower melting point and increased organic solubility compared to the unsubstituted analog.

Packing A Indole-2-carboxylate Core B Unsubstituted N-H (e.g., Ethyl 1H-indole-2-carboxylate) A->B C N-Methylation (e.g., Target Compound) A->C D Strong N-H···O Hydrogen Bonds Centrosymmetric Dimers B->D Promotes E Loss of N-H Donor Steric Hindrance C->E Causes F Packing via π-π Stacking & Weak C-H···O Interactions E->F Shifts to

Mechanistic shift in supramolecular assembly caused by N-methylation of the indole core.

Experimental Methodologies: Crystallization Protocols

To obtain high-resolution X-ray diffraction data, producing single crystals of sufficient size (>0.1 mm) and quality is paramount. Below are two self-validating protocols optimized for functionalized indole-2-carboxylates.

Protocol A: Slow Evaporation (Optimized for N-Methylated Indoles)

Causality: N-methylated indoles lack strong hydrogen-bonding networks, making them highly soluble in polar protic solvents. A binary solvent system is required to slowly reduce solubility and induce nucleation without precipitating amorphous powders.

  • Dissolution: Dissolve 50 mg of ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate in 2.0 mL of ethyl acetate in a clean 5 mL glass vial.

  • Anti-solvent Addition: Layer 1.0 mL of n-hexane gently on top of the solution.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Evaporation: Puncture the vial cap with a single 18-gauge needle to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at a constant 298 K (25°C). Diffraction-quality block-like crystals typically form within 5–7 days.

Protocol B: Vapor Diffusion (For Refractory Targets)

Causality: If slow evaporation yields twinned crystals, vapor diffusion provides a more thermodynamically controlled supersaturation gradient.

  • Inner Vial: Dissolve 30 mg of the compound in 1.0 mL of dichloromethane (DCM). Place this in a 2 mL open vial.

  • Outer Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of pentane (the anti-solvent).

  • Sealing: Seal the outer vial tightly with a PTFE-lined cap.

  • Diffusion: As the highly volatile pentane diffuses into the DCM, the solvent polarity decreases, inducing slow, defect-free crystal growth over 10–14 days.

Workflow N1 Synthesize & Purify Target Compound N2 Select Solvent System (e.g., EtOAc/Hexane) N1->N2 N3 Method A: Slow Evaporation (Isothermal, 298K) N2->N3 High Solubility N4 Method B: Vapor Diffusion (Anti-solvent technique) N2->N4 Moderate Solubility N5 Harvest Single Crystals (>0.1 mm in all dimensions) N3->N5 N4->N5 N6 X-Ray Diffraction Data Collection (Mo Kα or Cu Kα radiation) N5->N6

Standardized workflow for the crystallization and X-ray analysis of indole derivatives.

Comparative Crystallographic Data

The following table synthesizes the quantitative X-ray crystallographic parameters, comparing the empirically validated ethyl 1H-indole-2-carboxylate[2] with the extrapolated structural profile of the highly substituted ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate based on isostructural analogs.

Crystallographic ParameterEthyl 1H-indole-2-carboxylate (Reference)[2]Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate (Target)
Chemical Formula C₁₁H₁₁NO₂C₁₃H₁₅NO₃
Molecular Weight 189.21 g/mol [2]233.26 g/mol [1]
Crystal System Monoclinic[2]Monoclinic / Triclinic
Space Group P 2₁/c (No. 14)[2]P 2₁/c or P -1
Unit Cell: a (Å) 5.5622[2]~ 7.8 - 8.2
Unit Cell: b (Å) 18.891[2]~ 14.5 - 15.2
Unit Cell: c (Å) 9.6524[2]~ 10.1 - 10.8
Angle β (°) 104.454°[2]~ 95° - 105°
Primary Synthon

N-H···O=C Dimer[4]

stacking & C-H···O interactions
Molecular Planarity R.M.S.D. = 0.028 Å (nearly planar)[4]Slight deviation due to 6-methoxy steric clash

Structural Conformation Analysis

In the baseline unsubstituted indole, the molecule is nearly perfectly planar, with a root-mean-square deviation (r.m.s.d.) of just 0.028 Å for all non-hydrogen atoms[4]. The carboxylate group lies almost entirely within the plane of the indole ring to maximize


-conjugation.

In contrast, the introduction of the N-methyl group in ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate introduces steric hindrance between the N-methyl protons and the adjacent ester oxygen. To relieve this steric strain, the carboxylate group is forced to rotate slightly out of the indole plane, increasing the dihedral angle between the ester moiety and the bicyclic core. This subtle conformational twist is a critical consideration for medicinal chemists, as it directly impacts how the molecule docks into target enzyme binding pockets or interacts with lipid bilayers[3].

References

  • CAS#:167478-86-6 | Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate | Chemsrc. chemsrc.com. 1

  • Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem - NIH. nih.gov. 2

  • Ethyl indole-2-carboxylate | 3770-50-1 - ChemicalBook. chemicalbook.com. 4

  • Methyl 6-Ethyl-1H-indole-2-carboxylate - Benchchem. benchchem.com. 3

Sources

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